2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c15-12-8-4-7-11(9-12)14-17-16-13(18-14)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALHXJNIVDMMFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674321 | |
| Record name | 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957065-98-4 | |
| Record name | 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Analysis of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole: A Multi-technique Approach to Structural Elucidation
An In-depth Technical Guide for Drug Development Professionals and Researchers
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] This guide presents a comprehensive spectroscopic characterization of a key derivative, 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are indispensable for unambiguous structural verification and purity assessment. This document is structured to provide not just the data, but the underlying scientific rationale for the experimental design and interpretation, reflecting the rigorous process of chemical characterization in a drug discovery and development setting.
Molecular Structure and Analytical Strategy
The target molecule, this compound, combines an aliphatic cyclohexane ring with a brominated aromatic system through a stable 1,3,4-oxadiazole linker. This unique combination of saturated and unsaturated moieties necessitates a multi-faceted analytical approach for complete characterization.
Our strategy is as follows:
-
NMR Spectroscopy (¹H and ¹³C): To map the proton and carbon framework of the molecule, confirming connectivity and the chemical environment of each atom.
-
IR Spectroscopy: To identify the key functional groups and confirm the presence of the core oxadiazole and aromatic structures.
-
Mass Spectrometry: To determine the molecular weight with isotopic precision and to understand the molecule's fragmentation behavior, which further corroborates the proposed structure.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, integrations, and coupling patterns, we can assemble the molecular puzzle piece by piece.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a broad range of organic compounds and its single, well-defined residual solvent peak.[3]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm for chemical shift calibration.[3]
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum to yield sharp singlets for each unique carbon atom, simplifying spectral interpretation.
¹H NMR Spectral Data and Interpretation
The proton NMR spectrum provides a quantitative map of all hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2' (Aromatic) | ~8.15 | t (triplet) | 1H | J ≈ 1.8 Hz |
| H-6' (Aromatic) | ~7.95 | ddd (doublet of doublet of doublets) | 1H | J ≈ 7.8, 1.8, 1.0 Hz |
| H-5' (Aromatic) | ~7.70 | ddd (doublet of doublet of doublets) | 1H | J ≈ 8.0, 2.0, 1.0 Hz |
| H-4' (Aromatic) | ~7.40 | t (triplet) | 1H | J ≈ 8.0 Hz |
| H-1'' (Cyclohexyl α) | ~3.10 | tt (triplet of triplets) | 1H | J ≈ 11.5, 3.5 Hz |
| H-2'', 6'' (Cyclohexyl) | ~2.10-1.80 | m (multiplet) | 4H | - |
| H-3'', 4'', 5'' (Cyclohexyl) | ~1.75-1.25 | m (multiplet) | 6H | - |
Expert Interpretation:
-
Aromatic Region (7.40-8.15 ppm): The four protons on the 3-bromophenyl ring are observed in the characteristic downfield aromatic region.[4] The meta-substitution pattern results in a complex but predictable set of splittings. The proton at the 2' position, being between the bromine and the oxadiazole ring, is expected to be a narrow triplet due to coupling with H-4' and H-6'. The remaining protons (H-4', H-5', H-6') will show more complex doublet and triplet patterns based on their ortho and meta couplings.[5][6][7]
-
Aliphatic Region (1.25-3.10 ppm): The cyclohexyl protons appear as a series of broad, overlapping multiplets, which is typical for saturated ring systems due to complex spin-spin coupling and conformational averaging.[8][9] The most diagnostic signal is the alpha-proton (H-1''), which is directly attached to the carbon bonded to the oxadiazole ring. Its chemical shift is significantly downfield (~3.10 ppm) compared to other cyclohexyl protons because of the deshielding effect of the heteroaromatic ring.[10]
Caption: ¹H NMR assignments for the title compound.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the carbon backbone of the molecule, with each unique carbon atom appearing as a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 (Oxadiazole) | ~169.5 |
| C-2 (Oxadiazole) | ~164.0 |
| C-1', C-2', C-4', C-5', C-6' (Aromatic) | ~135.0 - 125.0 |
| C-3' (Aromatic, C-Br) | ~123.0 |
| C-1'' (Cyclohexyl, α-C) | ~35.0 |
| C-2'', C-3'', C-4'', C-5'', C-6'' (Cyclohexyl) | ~30.0 - 25.0 |
Expert Interpretation:
-
Heteroaromatic Carbons: The two carbons of the 1,3,4-oxadiazole ring are the most downfield signals in the spectrum (~164.0 and 169.5 ppm).[11][12] Their significant deshielding is a direct result of being bonded to highly electronegative nitrogen and oxygen atoms within an aromatic system.[13][14] The carbon (C-5) attached to the electron-donating cyclohexyl group is expected to be slightly more downfield than the carbon (C-2) attached to the phenyl ring.
-
Aromatic Carbons: The six carbons of the phenyl ring appear in the 123-135 ppm range. The carbon directly bonded to the bromine atom (C-3') is readily identifiable due to the characteristic electronic effect of the halogen.[12]
-
Aliphatic Carbons: The cyclohexyl carbons are found in the upfield region (25-35 ppm). The α-carbon (C-1''), deshielded by the adjacent oxadiazole ring, will be the most downfield of this group.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, providing a molecular "fingerprint."
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. ATR is chosen for its simplicity, speed, and minimal sample preparation requirements.
-
Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
IR Spectral Data and Interpretation
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 | C-H Stretch | Aromatic (Ar-H) |
| 2930, 2855 | C-H Stretch | Aliphatic (Cyclohexyl) |
| ~1610, 1550 | C=N / C=C Stretch | Oxadiazole & Aromatic Ring |
| ~1475 | C-H Bend | Aliphatic (CH₂) |
| ~1070 | C-O-C Stretch | Oxadiazole Ring |
| Below 700 | C-Br Stretch | Aryl Halide |
Expert Interpretation:
The IR spectrum provides clear, confirmatory evidence for the key structural components:
-
The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretching vibrations confirms the hybrid nature of the molecule.[16][17]
-
Strong absorptions in the 1500-1610 cm⁻¹ region are characteristic of the conjugated C=N and C=C bonds within the oxadiazole and phenyl rings.[11][18]
-
A distinct band around 1070 cm⁻¹ is indicative of the C-O-C stretching vibration within the five-membered oxadiazole heterocycle.[11][15]
-
The C-Br stretching frequency is expected in the low-wavenumber "fingerprint" region, typically below 700 cm⁻¹, and provides evidence for the bromophenyl moiety.[19]
Mass Spectrometry (MS)
MS is the definitive technique for determining the molecular weight of a compound and offers valuable structural clues through the analysis of its fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is selected as the ionization technique. EI is a robust, high-energy method that induces reproducible fragmentation, creating a characteristic fingerprint for the molecule.
-
Instrumentation: A sample is introduced into a mass spectrometer, typically a Gas Chromatograph-Mass Spectrometer (GC-MS) or via a direct insertion probe.
-
Data Acquisition: The instrument scans a mass-to-charge (m/z) range, for instance, from 50 to 500 amu, to detect the parent ion and all resulting fragment ions.
Mass Spectrum Data and Interpretation
Molecular Weight: C₁₄H₁₅BrN₂O = 307.19 g/mol
Table 4: Predicted Major Fragment Ions in EI-MS
| m/z (Mass/Charge) | Ion Identity | Significance |
| 306 / 308 | [C₁₄H₁₅BrN₂O]⁺˙ | Molecular Ion (M⁺˙, M+2) |
| 225 / 227 | [C₈H₅BrN₂O]⁺˙ | Loss of cyclohexyl radical (•C₆H₁₁) |
| 183 / 185 | [C₇H₄BrO]⁺ | Bromobenzoyl cation |
| 155 / 157 | [C₆H₄Br]⁺ | Loss of CO from bromobenzoyl |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
Expert Interpretation:
-
The Isotopic Signature of Bromine: The most telling feature of the mass spectrum is the molecular ion region. Due to the nearly equal natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, the spectrum will exhibit two distinct molecular ion peaks at m/z 306 and m/z 308 with an approximate 1:1 intensity ratio.[20][21][22] This is an unambiguous confirmation of the presence of a single bromine atom in the molecule.
-
Dominant Fragmentation Pathways: Under EI conditions, the molecular ion will fragment in a predictable manner. The most likely cleavage events include:
-
Alpha-Cleavage: Loss of the entire cyclohexyl group as a radical (mass = 83) is a highly probable pathway, leading to a stable heterocyclic fragment at m/z 225/227.
-
Formation of Acylium Ions: Cleavage can also lead to the formation of the highly stable bromobenzoyl cation at m/z 183/185.[23] Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion would produce the bromophenyl cation at m/z 155/157.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Bromophenol(591-20-8) 1H NMR [m.chemicalbook.com]
- 8. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. nanobioletters.com [nanobioletters.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. savemyexams.com [savemyexams.com]
- 21. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 22. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole (CAS Number: 957065-98-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole, identified by the CAS number 957065-98-4, is a member of the 1,3,4-oxadiazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3] The 1,3,4-oxadiazole ring is a versatile scaffold known to be a bioisostere of amide and ester functionalities, potentially improving the pharmacokinetic profile of drug candidates. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance based on the broader class of 1,3,4-oxadiazole derivatives.
Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below. Due to the limited availability of experimental data for this specific molecule, some values are predicted based on Quantitative Structure-Activity Relationship (QSAR) models and data from structurally similar compounds.
| Property | Value/Prediction | Source/Method |
| CAS Number | 957065-98-4 | - |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₄H₁₅BrN₂O | Supplier Data |
| Molecular Weight | 307.19 g/mol | Supplier Data |
| Appearance | Predicted to be a solid at room temperature. | General properties of disubstituted 1,3,4-oxadiazoles. |
| Melting Point | Not experimentally determined. Predicted to be elevated due to the presence of the aryl substituent. | [1] |
| Boiling Point | Not experimentally determined. Predicted to be high due to the molecular weight and aromatic nature. | [1] |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like alcohols, DMSO, and DMF. | [1] |
| pKa | Not experimentally determined. The 1,3,4-oxadiazole ring is weakly basic. | General chemical knowledge. |
| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined. Predicted to be high, indicating significant lipophilicity. | QSAR prediction principles. |
Experimental Determination of Physicochemical Properties
The following section details the standard experimental protocols for determining the key physicochemical properties of a solid organic compound like this compound. The causality behind these experimental choices is explained to provide a deeper understanding of the methodologies.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[4]
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2°C per minute) around the expected temperature.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[5]
Figure 1: Workflow for melting point determination.
Solubility Determination
Solubility data is crucial for drug development, influencing formulation and bioavailability. The OECD Guideline 105 outlines standard methods for determining water solubility.[6][7][8]
Methodology: Flask Method (for solubilities > 10⁻² g/L)
-
Sample Preparation: A weighted amount of the substance is added to a known volume of water (or other solvent) in a flask.
-
Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached. This can take several hours or days.
-
Phase Separation: The saturated solution is separated from any undissolved solid by centrifugation or filtration.
-
Concentration Analysis: The concentration of the compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Figure 2: Workflow for solubility determination using the flask method.
Octanol-Water Partition Coefficient (LogP) Determination
LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique.[9][10]
Methodology: Shake-Flask Method
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken to facilitate the partitioning of the compound between the two phases until equilibrium is reached.
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique.
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Figure 3: Workflow for LogP determination using the shake-flask method.
Acid Dissociation Constant (pKa) Determination
The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's behavior at different physiological pH values. Potentiometric titration is a highly accurate method for its determination.[11][12][13]
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Figure 4: Workflow for pKa determination via potentiometric titration.
Synthesis and Potential Biological Significance
General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[1][14][15] This can be achieved using various dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.
Figure 5: General synthesis pathway for 2,5-disubstituted-1,3,4-oxadiazoles.
Potential Biological Activities
Derivatives of 1,3,4-oxadiazole have been reported to exhibit a remarkable array of biological activities, including:
-
Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent antibacterial and antifungal properties.[16][17][18][19] The presence of a halogenated phenyl ring, such as the bromophenyl group in the target compound, has in some cases been associated with enhanced antimicrobial efficacy.
-
Anticancer Activity: The 1,3,4-oxadiazole scaffold is present in several compounds investigated for their cytotoxic effects against various cancer cell lines.[20][21][22][23] The mechanisms of action can be diverse, including inhibition of enzymes crucial for cancer cell proliferation.
-
Anti-inflammatory and Analgesic Activity: Certain 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory and analgesic properties.[2]
The specific combination of a bromophenyl group and a cyclohexyl moiety in this compound suggests a compound with significant lipophilicity, which could influence its ability to cross biological membranes and interact with intracellular targets. Further biological evaluation of this compound is warranted to elucidate its specific pharmacological profile.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound (CAS 957065-98-4). While experimental data for this specific molecule is limited, its structural features and the well-documented properties of the 1,3,4-oxadiazole class of compounds allow for informed predictions and suggest its potential as a subject for further investigation in drug discovery and development. The outlined experimental protocols provide a solid foundation for the empirical determination of its key physicochemical parameters, which are essential for a comprehensive understanding of its behavior and potential applications.
References
-
Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
-
European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
ResearchGate. (n.d.). Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7. [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). [Link]
-
Grodner, B., & Gorniak, A. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. [Link]
-
National Institutes of Health. (n.d.). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
-
QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. (2024, November 8). Current issues in pharmacy and medicine. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
LibreTexts Chemistry. (2021, September 19). experiment (1) determination of melting points. [Link]
-
MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Concise Review on role of QSAR in Drug Design. [Link]
-
MDPI. (2018, December 18). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]
-
Pure. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. [Link]
-
ResearchGate. (2025, August 10). (PDF) ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. [Link]
-
LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Melting point determination. (n.d.). [Link]
-
SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
-
ResearchGate. (2025, August 5). (PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. [Link]
-
MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link]
-
MDPI. (2022, November 9). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]
-
MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]
-
National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). [Link]
-
World Journal of Pharmaceutical Research. (n.d.). QSAR ANALYSIS OF STRUCTURALLY SIMILAR 1, 3, 4- OXADIAZOLE/THIADIAZOLE AND 1, 2, 4-TRIAZOLE DERIVATIVES OF BIPHENYL-4-YLOXY ACETIC ACID AS ANTIINFLAMMATORY AGENTS. [Link]
-
JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
Experiment 1 - Melting Points. (n.d.). [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]
-
International Journal of Pharmaceutical Sciences. (2024, May 23). Rachel Mathew, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 5, 1265-1274. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). [Link]
-
ResearchGate. (n.d.). The correlation of the Log P values obtained by the shake flask method.... [Link]
-
PubMed Central. (n.d.). Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches. [Link]
-
Scymaris. (n.d.). Water Solubility. [Link]
-
ACS Publications. (2023, July 31). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,4-oxadiazole derivatives. [Link]
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. filab.fr [filab.fr]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. Water Solubility | Scymaris [scymaris.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijmspr.in [ijmspr.in]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Screening of Novel 2,5-Disubstituted-1,3,4-Oxadiazoles
Foreword: The Enduring Potential of the 1,3,4-Oxadiazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their versatile binding capabilities and broad pharmacological relevance. The 1,3,4-oxadiazole ring is a quintessential example of such a scaffold.[1][2][3] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is a bioisostere of carboxylic acids and esters, enhancing properties like lipophilicity and metabolic stability.[4][5] Consequently, derivatives of 1,3,4-oxadiazole have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral effects.[2][6][7][8][9][10]
This guide provides a comprehensive, field-proven framework for conducting the crucial first-pass biological evaluation of novel 2,5-disubstituted-1,3,4-oxadiazole candidates. It is designed for drug discovery researchers and scientists, moving beyond simple protocol recitation to explain the underlying rationale of experimental design and to establish a self-validating system for hit identification.
Chapter 1: Synthesis Strategy and Library Generation
The biological activity of 2,5-disubstituted-1,3,4-oxadiazoles is critically influenced by the nature of the substituents at the C2 and C5 positions.[11] Therefore, a robust synthetic strategy is the foundation of a successful screening campaign. A common and effective method involves the oxidative cyclization of N-acylhydrazones or the dehydration of 1,2-diacylhydrazines.[8][12] For instance, a carboxylic acid hydrazide can be reacted with various aromatic acid chlorides to form a diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like phosphoryl chloride (POCl₃).[13][14]
This approach allows for significant chemical diversity by varying the starting hydrazides and acid chlorides, rapidly generating a library of candidate compounds for screening.
Caption: General synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Chapter 2: The Integrated Screening Workflow: A Multi-Pronged Approach
A preliminary screen should be designed to efficiently and cost-effectively identify compounds with significant biological activity across several key therapeutic areas. This parallel screening approach maximizes the data generated from a small initial quantity of each novel compound. The workflow logically progresses from broad primary assays to more focused secondary confirmation.
Caption: Integrated workflow for preliminary biological screening.
Chapter 3: Protocol for In Vitro Antimicrobial Activity Screening
Causality: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[15] The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[16][17] This quantitative assay provides a reliable measure of a compound's potency.
Detailed Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation:
-
Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL, as recommended by CLSI/EUCAST guidelines.[16][18]
-
-
Compound Preparation:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth to create a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well containing the diluted compounds.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration well where no visible growth is observed.
-
Optionally, a growth indicator like Resazurin can be added, which changes color in the presence of viable cells, providing a colorimetric endpoint.[16]
-
Data Presentation: Example Antimicrobial Screening Results
| Compound ID | R1-Group | R2-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| OXA-001 | 4-Chlorophenyl | Phenyl | 8 | 32 | >128 |
| OXA-002 | 4-Nitrophenyl | Phenyl | 4 | 16 | 64 |
| OXA-003 | 4-Methoxyphenyl | 2-Furyl | 64 | >128 | 32 |
| Ciprofloxacin | - | - | 1 | 0.5 | N/A |
| Fluconazole | - | - | N/A | N/A | 4 |
Chapter 4: Protocol for In Vitro Anticancer Activity Screening
Causality: The search for novel cytotoxic agents that can selectively target cancer cells is a cornerstone of oncology research.[19] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[20] In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[19]
Caption: The enzymatic conversion underlying the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed human cancer cells (e.g., HeLa - cervical, MCF-7 - breast) into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cells and add the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the treated cells for a standard period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic or cytostatic effects.[21]
-
-
MTT Addition and Solubilization:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
After incubation, carefully remove the MTT medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance of each well on a microplate reader at approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
-
Data Presentation: Example Anticancer Screening Results
| Compound ID | R1-Group | R2-Group | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Normal Fibroblast (HFF-1) IC₅₀ (µM) |
| OXA-004 | Phenyl | 4-Fluorophenyl | 12.5 | 25.8 | >100 |
| OXA-005 | 2-Naphthyl | Phenyl | 5.2 | 8.1 | 75.4 |
| OXA-006 | 4-Chlorophenyl | 3-Pyridyl | 45.1 | 68.3 | >100 |
| Doxorubicin | - | - | 0.8 | 0.5 | 2.1 |
Chapter 5: Protocol for In Vitro Antioxidant Activity Screening
Causality: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[15] Antioxidants can neutralize these harmful species. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid chemical test to evaluate the radical scavenging ability of compounds.[22][23] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored hydrazine, causing a decrease in absorbance.[24]
Detailed Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare serial dilutions of the test compounds in methanol.
-
-
Reaction Mixture:
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well.
-
Add the various concentrations of the test compounds to the wells. Use ascorbic acid as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Data Presentation: Example Antioxidant Screening Results
| Compound ID | R1-Group | R2-Group | DPPH Scavenging IC₅₀ (µM) |
| OXA-007 | 4-Hydroxyphenyl | Phenyl | 22.4 |
| OXA-008 | 3,4-Dihydroxyphenyl | Phenyl | 9.8 |
| OXA-009 | 4-Methoxyphenyl | Phenyl | 150.7 |
| Ascorbic Acid | - | - | 15.2 |
Chapter 6: Hit Identification and Path Forward
A "hit" is a compound that meets predefined activity criteria in the primary screens. For instance, a hit could be defined as a compound exhibiting an MIC ≤ 16 µg/mL against a target pathogen, an IC₅₀ ≤ 10 µM against a cancer cell line, or antioxidant activity comparable to a standard.
Hits identified from this preliminary screening pipeline are not finished drugs but are critical starting points. These compounds should be re-synthesized and their identity and purity confirmed. They then advance to secondary assays to confirm their activity, establish dose-response relationships, and assess their selectivity by testing against non-cancerous cell lines.[11] This systematic and rigorous approach ensures that only the most promising candidates are moved forward into the resource-intensive phases of lead optimization and preclinical development.
References
-
Kumar, D., et al. (2020). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Wiley Online Library. [Link]
-
Bhosale, M. V., et al. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. ResearchGate. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
Editor, B. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. BENTHAM SCIENCE PUBLISHERS. [Link]
-
Alam, M. A., et al. (2020). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Bentham Science. [Link]
-
Alam, M. A., et al. (2020). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. ResearchGate. [Link]
-
Sghaier, M. B., et al. (2023). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. ResearchGate. [Link]
-
Sarker, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
-
Nowak, W., & Efenberger-Szmechtyk, M. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. National Institutes of Health. [Link]
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
Ginting, S., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Leaves Using UV-Vis Spectrophotometry. E3S Web of Conferences. [Link]
-
A, A. (2018). In vitro methods of screening of anticancer agents. Slideshare. [Link]
-
Mohite, S. K., & Magdum, C. S. (2020). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. [Link]
-
Al-Jassani, M. J. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health. [Link]
-
Bhutani, R., et al. (2019). Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Hilaris SRL. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Parbhane, M., et al. (2020). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. [Link]
-
Wever, W. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Simeoni, S., et al. (2004). A model-based approach to the in vitro evaluation of anticancer activity. PubMed. [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
Quinteros, M. A., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]
-
Ghamooshi, K., et al. (2011). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. National Institutes of Health. [Link]
-
de Souza, E. L., et al. (2022). Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays. ResearchGate. [Link]
-
Rohmah, J. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic extract of zingiber zerumbet (l.) roscoeex sm. rhizome. Journal of Universitas Airlangga. [Link]
-
Gradinaru, L. M., et al. (2021). Synthesis and Characterization of Some 2,5-Substituted 1,3,4-Oxadiazoles Derivatives. Eureka Journals. [Link]
-
Sindhe, M. A., et al. (2017). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. National Institutes of Health. [Link]
-
Szałek, E., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. MDPI. [Link]
-
Collins, S. (2019). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. [Link]
-
Hoshino, T., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]
-
Shah, P., et al. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. IJTSRD. [Link]
-
Patel, K. D., et al. (2013). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica. [Link]
-
Desai, K. R., et al. (2011). Synthesis, characterization and biological screening of some novel heterocycles. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]
-
Sokač, M., et al. (2019). Synthesis and In Vitro Screening of Novel Heterocyclic β-d-Gluco- and β-d-Galactoconjugates as Butyrylcholinesterase Inhibitors. PubMed. [Link]
Sources
- 1. jusst.org [jusst.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. rroij.com [rroij.com]
- 4. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 8. jchemrev.com [jchemrev.com]
- 9. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jchemrev.com [jchemrev.com]
- 13. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. science.eurekajournals.com [science.eurekajournals.com]
- 15. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ijcrt.org [ijcrt.org]
- 20. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 24. e3s-conferences.org [e3s-conferences.org]
An In-Depth Technical Guide to the In Silico ADMET Prediction of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Abstract
The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, significantly reducing late-stage attrition and development costs.[1][2] In silico computational models provide a rapid and cost-effective methodology for profiling novel chemical entities before their synthesis. This guide presents a comprehensive, in-depth analysis of the predicted ADMET profile for the novel compound 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole . We will delineate the methodologies, rationale, and interpretation of results derived from a consensus of established computational models, providing researchers and drug development professionals with a predictive framework for this molecule's potential as a therapeutic agent.
Introduction: The Imperative of Early ADMET Assessment
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic or toxicity profiles.[3] The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its favorable metabolic stability and diverse biological activities.[4][5] The target of our investigation, this compound (Figure 1), combines this heterocyclic core with lipophilic phenyl and cyclohexyl groups, suggesting a potential for biological activity but also posing questions about its drug-like properties.
This document serves as a technical guide to the systematic in silico evaluation of this compound. Our approach is not merely to present data but to elucidate the scientific reasoning behind the selection of predictive models and the interpretation of their outputs. By simulating the compound's journey through the body, we can proactively identify potential liabilities and guide future optimization strategies.
Figure 1: Chemical Structure of this compound
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₅BrN₂O
-
CAS Number: 957065-98-4[6]
The In Silico Prediction Workflow: A Self-Validating System
Our predictive protocol is designed as a multi-faceted, self-validating workflow. We utilize a consensus approach, integrating outputs from several well-regarded predictive platforms (such as SwissADME, pkCSM, and ProTox-II) that employ a variety of algorithms, including Quantitative Structure-Activity Relationship (QSAR) models, machine learning, and pharmacophore mapping.[7][8][9] This strategy mitigates the risk of reliance on a single algorithm and provides a more robust overall prediction.
The workflow begins with defining the molecular structure and proceeds through a hierarchical evaluation of its physicochemical properties, pharmacokinetics, metabolism, and potential toxicities.
Sources
- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 2. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 3. Validating ADME QSAR Models Using Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 957065-98-4|this compound|BLD Pharm [bldpharm.com]
- 7. academic.oup.com [academic.oup.com]
- 8. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Crystal Structure Analysis of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole
This guide provides a comprehensive overview of the methodologies and rationale behind the crystal structure analysis of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole, a representative of a class of heterocyclic compounds of significant interest in medicinal chemistry. For researchers, scientists, and professionals in drug development, understanding the three-dimensional architecture of such molecules at an atomic level is paramount for rational drug design and the optimization of therapeutic efficacy.
The 1,3,4-oxadiazole scaffold is a privileged structure in pharmaceutical chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The precise arrangement of atoms and the nature of intermolecular interactions within the crystalline state dictate the physicochemical properties of these compounds, such as solubility and stability, which in turn influence their pharmacokinetic and pharmacodynamic profiles.
While a specific crystal structure for this compound is not publicly available, this guide will delineate the complete workflow for its analysis. To provide a tangible and instructive framework, we will leverage the detailed crystal structure of a closely related analogue, 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole , as a case study.[4] This analogue shares the key bromophenyl and 1,3,4-oxadiazole moieties, with the bulky, non-polar adamantane group serving as an excellent proxy for the cyclohexyl substituent.
Synthesis and Characterization
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the literature.[5] A common and efficient route involves the cyclodehydration of a corresponding N,N'-diacylhydrazine. For the target compound, this would typically involve the reaction of 3-bromobenzohydrazide with cyclohexanecarbonyl chloride to form the diacylhydrazine intermediate, followed by cyclization using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.
Proposed Synthetic Protocol:
-
Formation of N'-(cyclohexanecarbonyl)-3-bromobenzohydrazide: To a solution of 3-bromobenzohydrazide (1 equivalent) in a suitable solvent like dichloromethane or tetrahydrofuran, an equimolar amount of triethylamine is added. The mixture is cooled in an ice bath, and cyclohexanecarbonyl chloride (1 equivalent) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography.
-
Cyclodehydration to form this compound: The crude diacylhydrazine intermediate is then treated with a dehydrating agent. For instance, refluxing in excess phosphorus oxychloride for several hours is a common procedure.
-
Purification: After completion, the reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent such as ethanol or a mixture of chloroform and ethanol.
Characterization:
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques:
-
FT-IR Spectroscopy: To confirm the presence of characteristic functional groups, such as the C=N and C-O-C stretching vibrations of the oxadiazole ring.
-
¹H and ¹³C NMR Spectroscopy: To verify the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the bromophenyl and cyclohexyl moieties.[6][7]
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Crystallization of the Target Compound
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[6][8] The choice of crystallization method and solvent is critical and often requires empirical screening.
Step-by-Step Crystallization Protocol (Slow Evaporation):
-
Solvent Selection: The purified compound is tested for solubility in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol). An ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.[9]
-
Preparation of a Saturated Solution: A small amount of the compound is dissolved in the chosen solvent (or a solvent mixture) in a clean vial with gentle heating to ensure complete dissolution.
-
Slow Evaporation: The vial is loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent at room temperature. The vial should be left undisturbed in a vibration-free environment.
-
Crystal Growth: As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation. This process can take several days to weeks.
Case Study: Crystal Structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole
The following sections detail the analysis of a closely related compound, providing a practical illustration of the data and interpretation central to this guide.[4]
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10]
Data Collection
A suitable single crystal of the compound was mounted on a diffractometer. The data for the exemplary compound was collected on a Bruker APEXII CCD diffractometer.[4] Key aspects of this process include:
-
X-ray Source: A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal.
-
Goniometer: The crystal is rotated to different orientations to collect diffraction data from all lattice planes.
-
Detector: A sensitive detector measures the intensities and positions of the diffracted X-ray beams.
-
Temperature: Data is often collected at low temperatures (e.g., 293 K for the case study) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
Structure Solution and Refinement
The collected diffraction data is processed to solve and refine the crystal structure.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor. For the case study, the final R-factor was 0.031, indicating a high-quality refinement.[4]
Results and Discussion
Molecular Structure
The analysis of the exemplary compound reveals a molecule composed of a central 1,3,4-oxadiazole ring linked to a 4-bromophenyl group at one carbon and an adamantane group at the other. The benzene ring is nearly coplanar with the oxadiazole ring, with a dihedral angle of 10.44 (8)°.[4] This planarity suggests a degree of electronic conjugation between the two rings.
The bond lengths and angles within the molecule are consistent with standard values for similar structures, confirming the expected geometry.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is stabilized by a network of non-covalent interactions. In the case of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole, the crystal packing is dominated by C-H···π and π–π stacking interactions.[4]
-
C-H···π Interactions: These interactions link the molecules in a head-to-tail fashion, forming chains that extend along the c-axis of the unit cell.
-
π–π Stacking Interactions: The chains are further connected by π–π stacking between the aromatic rings of adjacent molecules, with a centroid-to-centroid distance of 3.6385 (7) Å.[4] These interactions contribute to the formation of layers parallel to the bc plane.
The following table summarizes the key crystallographic data for the exemplary compound.
| Parameter | Value |
| Chemical Formula | C₁₈H₁₉BrN₂O |
| Formula Weight | 359.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.2571 (5) |
| b (Å) | 6.4753 (3) |
| c (Å) | 19.6761 (7) |
| β (°) | 114.924 (2) |
| Volume (ų) | 1531.76 (11) |
| Z | 4 |
| R-factor | 0.031 |
Data sourced from El-Emam, A. A., et al. (2015).[4]
Caption: Intermolecular interactions in the crystal lattice.
Implications for Drug Design
The detailed structural information obtained from crystal structure analysis is invaluable for drug development.
-
Structure-Activity Relationship (SAR): By understanding the precise conformation of the molecule and the nature of its intermolecular interactions, researchers can make informed decisions about structural modifications to enhance biological activity. For example, the planarity between the phenyl and oxadiazole rings could be important for binding to a biological target.
-
Pharmacophore Modeling: The three-dimensional structure provides a template for developing pharmacophore models, which can be used to screen virtual libraries for other potential drug candidates.
-
Polymorphism Screening: The crystallization process can reveal the existence of different crystalline forms (polymorphs) of the same compound. Since different polymorphs can have different solubilities and stabilities, identifying and characterizing them is a critical step in drug development.
Conclusion
The crystal structure analysis of this compound, as exemplified by a closely related analogue, provides a comprehensive understanding of its molecular geometry and supramolecular architecture. This knowledge is fundamental for elucidating structure-activity relationships, guiding lead optimization, and ensuring the development of safe and effective therapeutic agents. The integration of synthesis, crystallization, and single-crystal X-ray diffraction represents a powerful workflow in modern drug discovery.
References
-
El-Emam, A. A., Al-Deeb, O. A., Kadi, A. A., & Al-Omary, F. A. (2015). Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o1231–o1232. [Link]
-
PubChem. (n.d.). 2-(3-Bromophenyl)-1,3,4-oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]
- He, D.-H., Zhu, Y.-C., et al. (2011). Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles. Chinese Journal of Chemistry, 29(10), 2215-2220.
-
Ghabbour, H. A., Al-Omary, F. A. M., & El-Emam, A. A. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 911-913. [Link]
-
MDPI. (2023). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. [Link]
-
SpectraBase. (n.d.). 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole. Retrieved from [Link]
-
Ghabbour, H. A., Al-Omary, F. A. M., & El-Emam, A. A. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C13H8Br2N2OS2. [Link]
-
Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
-
Pathak, S. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-61. [Link]
-
Tzani, A., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(11), 3324. [Link]
-
Rashid, M., et al. (2016). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Saudi Pharmaceutical Journal, 24(4), 455-462. [Link]
-
PubChemLite. (n.d.). 2-(3-bromophenyl)-1,3,4-oxadiazole. Retrieved from [Link]
-
Bhat, K. I., Sufeera, K., & Chaitanya Sunil Kumar, P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 3(4), 300-304. [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-1,3,4-oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
2a biotech. (n.d.). This compound. Retrieved from [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]
-
Da Pozzo, E., et al. (2020). 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1. Molecules, 25(21), 5192. [Link]
-
Compound Cloud. (n.d.). 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,4-Oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 2-(3-bromophenyl)-1,3,4-oxadiazole (C8H5BrN2O) [pubchemlite.lcsb.uni.lu]
- 4. Crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Search - Access Structures [ccdc.cam.ac.uk]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4" by DAO-HANG HE, YONG-CHUANG ZHU et al. [journals.tubitak.gov.tr]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C$_{13}$H$_{8}$Br$_{2}$N$_{2}$OS$_{2}$ [zora.uzh.ch]
Quantum Chemical Calculations for 1,3,4-Oxadiazole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in the field of drug discovery.[1][2] This scaffold is considered a "privileged" structure due to its remarkable versatility and broad spectrum of pharmacological activities.[3] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antithrombotic properties.[4][5][6] Its favorable physicochemical and pharmacokinetic properties, such as metabolic stability and the ability to engage in hydrogen bonding, make it an attractive component in the design of novel therapeutic agents.[5][7] The 1,3,4-oxadiazole moiety can also act as a bioisostere for amide and ester groups, further expanding its utility in medicinal chemistry.[1][5]
Quantum chemical calculations have emerged as an indispensable tool in the rational design and development of 1,3,4-oxadiazole-based drugs. These computational methods provide profound insights into the electronic structure, reactivity, and intermolecular interactions of these molecules, guiding the synthesis of more potent and selective drug candidates. This guide will provide a comprehensive overview of the application of quantum chemical calculations in the study of 1,3,4-oxadiazole derivatives for researchers, scientists, and drug development professionals.
Core Principles of Quantum Chemical Calculations in Drug Design
Quantum mechanics-based calculations offer a detailed understanding of molecular properties at the electronic level.[8] Unlike classical molecular mechanics, these methods explicitly account for the electronic distribution and behavior within a molecule, providing a more accurate description of its properties. In the context of drug design, quantum chemical calculations are instrumental in:
-
Determining Molecular Geometry and Stability: Accurately predicting the three-dimensional structure of a molecule is the first step in understanding its biological activity.
-
Elucidating Electronic Properties: Understanding the distribution of electrons within a molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provides insights into its reactivity and potential for intermolecular interactions.
-
Predicting Spectroscopic Properties: Theoretical calculations of properties like vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts can aid in the characterization and identification of newly synthesized compounds.[9]
-
Investigating Reaction Mechanisms: Quantum chemical methods can be used to model reaction pathways, helping to understand the synthesis of 1,3,4-oxadiazole derivatives.[10]
-
Quantifying Intermolecular Interactions: These calculations are crucial for understanding how a drug molecule interacts with its biological target, a key aspect of molecular docking and rational drug design.[11]
Workflow for Quantum Chemical Analysis of 1,3,4-Oxadiazole Derivatives
A typical workflow for the quantum chemical analysis of a 1,3,4-oxadiazole derivative in a drug discovery context involves several key steps. The following diagram illustrates this process:
Caption: A generalized workflow for the computational analysis of 1,3,4-oxadiazole derivatives.
Detailed Computational Protocols
Geometry Optimization
The first and most crucial step is to determine the most stable 3D conformation of the 1,3,4-oxadiazole derivative. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms.
-
Methodology: Density Functional Theory (DFT) is a widely used and reliable method for geometry optimization.[9][12] The B3LYP functional combined with a basis set such as 6-311++G(2d,2p) offers a good balance between accuracy and computational cost for organic molecules.[9]
-
Software: Popular quantum chemistry software packages for this purpose include Gaussian, Q-Chem, and Molpro.[9][13]
-
Validation: It is essential to perform a vibrational frequency analysis after optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to participate in electronic transitions.
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a greater tendency to donate electrons.
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a greater propensity to accept electrons.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[14]
These parameters are crucial for understanding the potential interactions of the 1,3,4-oxadiazole derivative with biological targets.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding.[11]
-
Red Regions: Indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons on heteroatoms (like the nitrogen and oxygen atoms in the oxadiazole ring). These regions are susceptible to electrophilic attack and can act as hydrogen bond acceptors.
-
Blue Regions: Represent areas of positive electrostatic potential, usually around hydrogen atoms attached to electronegative atoms. These regions are prone to nucleophilic attack and can act as hydrogen bond donors.
The MEP surface provides critical insights into how a 1,3,4-oxadiazole derivative might orient itself within the active site of a protein.[11]
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the 1,3,4-oxadiazole derivatives.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
These descriptors are valuable for comparing the reactivity of a series of 1,3,4-oxadiazole analogues and for developing Quantitative Structure-Activity Relationships (QSAR).[10]
Application in Drug Discovery
The insights gained from quantum chemical calculations directly inform several stages of the drug discovery process for 1,3,4-oxadiazole derivatives.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[4][15][16] The accuracy of molecular docking studies can be significantly enhanced by using geometries and partial charges derived from quantum chemical calculations. The MEP maps can also guide the initial placement of the ligand in the active site.
Caption: The role of quantum mechanically optimized structures in molecular docking studies.
ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success.[17] Quantum chemical descriptors, such as molecular polarizability and dipole moment, can be used as inputs for machine learning models to predict these properties. This allows for the early identification of compounds with potentially unfavorable ADMET profiles, saving time and resources.
Conclusion
Quantum chemical calculations provide a powerful and versatile toolkit for the study of 1,3,4-oxadiazole derivatives in drug discovery. By offering a detailed understanding of their electronic structure, reactivity, and interaction capabilities, these computational methods enable a more rational and efficient design of novel therapeutic agents. As computational resources become more accessible, the integration of quantum chemistry into the drug development pipeline will undoubtedly continue to grow, accelerating the discovery of new and effective medicines based on the promising 1,3,4-oxadiazole scaffold.
References
- Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. PubMed.
- Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger.
- Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI.
- Design, synthesis, computational molecular docking studies of novel heterocyclics bearing 1,2,4–triazole, 1,3,4–oxadiazole conjugates as potent antibacterial and antitubercular agents.
- Design and Molecular Docking Studies of Some 1,3,4-Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Design, Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of Novel 1,3,4-Oxadiazole Derivatives as Cyclin-Dependent Kinase 2 Inhibitors. Al Mustansiriyah Journal of Pharmaceutical Sciences.
- Quantum and Molecular Physics - Drug Discovery Software. Aurora Fine Chemicals.
- 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling.
- Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives.
- Quantum Mechanics Software Tools. OpenEye Scientific.
- Integrated Scientific Computing and Information Technologies - Softwares. iSciTech.
- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm (RSC Publishing).
- Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Publishing.
- 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. PubMed.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH.
- Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs.
- Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis.
- Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun. Semantic Scholar.
- Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. PubMed.
- Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Request PDF. ResearchGate.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.
- A Comprehensive Review on 1,3,4-oxadiazole Derivatives.
- Synthesis, photophysical, computational evaluation of pharmacokinetic properties and ADMET profile for novel compounds incorporating pyrazole and 1,3,4-oxadiazole moieties. Request PDF. ResearchGate.
- Discovery of newer 1,3,4-Oxadiazole clubbed Isoindoline-1,3-dione derivatives as potential anticancer agents: Design, machine learning, synthesis, molecular docking, ADMET, DFT and MD simulation. Semantic Scholar.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- 1, 3, 4-OXADIAZOLE AND ITS POTENCY: A REVIEW.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eyesopen.com [eyesopen.com]
- 9. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. iscitech.com [iscitech.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. tandfonline.com [tandfonline.com]
The Dawn of a New Therapeutic Avenue: A Technical Guide to the Synthesis and Bioactivity of Novel 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole Analogs
Abstract
The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This in-depth technical guide delineates a comprehensive strategy for the design, synthesis, characterization, and bioactivity evaluation of a novel series of 2-(3-bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole analogs. By synergistically combining the established pharmacological importance of the 1,3,4-oxadiazole core with the unique physicochemical properties of the 3-bromophenyl and cyclohexyl moieties, this work aims to unlock new frontiers in the discovery of potent bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for advancing this promising class of compounds.
Introduction: The Rationale for Innovation
The 1,3,4-oxadiazole nucleus is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[5] This scaffold is a bioisostere of amides and esters, offering enhanced metabolic stability and the ability to participate in hydrogen bonding, which are crucial for molecular recognition in biological systems.[6] The literature is replete with examples of 1,3,4-oxadiazole derivatives exhibiting a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3][7][8][9][10]
The strategic incorporation of specific substituents at the 2 and 5 positions of the oxadiazole ring is a well-established approach to modulate the biological activity of the resulting analogs.[11] This guide focuses on the novel combination of a 3-bromophenyl group at the 2-position and a cyclohexyl moiety at the 5-position.
-
The 3-Bromophenyl Moiety: The inclusion of a halogen atom, specifically bromine, on the phenyl ring can significantly influence the lipophilicity and electronic properties of the molecule. This can, in turn, enhance membrane permeability and introduce specific interactions with biological targets. The meta-position of the bromine atom is strategically chosen to explore electronic and steric effects that differ from the more commonly studied ortho- and para-substituted analogs.
-
The Cyclohexyl Group: The cyclohexyl fragment is a non-planar, lipophilic group that can serve as a bioisostere for a phenyl ring, offering a three-dimensional scaffold that may lead to more specific and potent interactions with the binding sites of proteins.[12][13] Its rigid conformation can also reduce the entropic penalty upon binding, potentially increasing affinity.[12][13]
This technical guide will provide a detailed roadmap for the synthesis of these novel analogs, their rigorous characterization, and a comprehensive evaluation of their potential bioactivity through a combination of in vitro and in silico approaches.
Synthesis and Characterization: From Conception to Confirmation
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-trodden path in organic chemistry, with numerous established protocols.[14][15][16] The most common and versatile approach involves the cyclization of an appropriate acylhydrazide.[17]
Synthetic Workflow
The proposed synthetic pathway for the target this compound analogs is a two-step process, as illustrated in the workflow diagram below. This method is chosen for its efficiency, relatively mild reaction conditions, and the ready availability of starting materials.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Cyclohexanecarbohydrazide
-
Activation of Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanecarboxylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Reaction: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
Removal of Excess Reagent: After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cyclohexanecarbonyl chloride is used in the next step without further purification.
-
Formation of Hydrazide: To a solution of hydrazine hydrate (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or ethanol) in an ice bath, add the crude cyclohexanecarbonyl chloride dropwise with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to yield pure cyclohexanecarbohydrazide.
Step 2: Synthesis of this compound
-
Condensation: In a round-bottom flask, dissolve cyclohexanecarbohydrazide (1 equivalent) and 3-bromobenzoyl chloride (1 equivalent) in a suitable solvent such as pyridine or dioxane.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The formation of the intermediate, N'-(3-bromobenzoyl)cyclohexanecarbohydrazide, can be monitored by thin-layer chromatography (TLC).
-
Cyclodehydration: To the reaction mixture, add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise at 0 °C. After the addition, reflux the mixture for 6-8 hours.[10]
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into crushed ice with constant stirring. The solid precipitate is then filtered, washed thoroughly with a saturated sodium bicarbonate solution and then with water.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Characterization
The structural elucidation of the synthesized compounds is paramount to confirm their identity and purity. A combination of spectroscopic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3-bromophenyl ring, and the aliphatic protons of the cyclohexyl ring. The integration of the signals will confirm the proton count. |
| ¹³C NMR | Resonances for the carbon atoms of the 1,3,4-oxadiazole ring (typically in the range of 160-165 ppm), the 3-bromophenyl ring, and the cyclohexyl ring.[18][19] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the target compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observable. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=N and C-O-C stretching vibrations of the 1,3,4-oxadiazole ring.[20] |
Computational Analysis: In Silico Prediction of Bioactivity
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target.[21][22] This in silico approach can provide valuable insights into the potential mechanism of action and guide the selection of biological assays.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Selection of Potential Targets
Based on the known bioactivities of 1,3,4-oxadiazole derivatives, several potential protein targets can be selected for molecular docking studies.
-
Antibacterial Targets: Bacterial DNA gyrase is a well-validated target for antibacterial agents.[21] The binding of the novel analogs to the active site of this enzyme can be investigated.
-
Anticancer Targets: Various enzymes and growth factor receptors are implicated in cancer progression. For instance, cyclooxygenase-2 (COX-2) is often overexpressed in tumors, and its inhibition can be a therapeutic strategy.[23][24]
-
Anti-inflammatory Targets: COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their inhibition is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).[24]
The results of the docking studies, including the predicted binding energies and the key interactions with amino acid residues in the active site, will be crucial in prioritizing the synthesized compounds for specific biological evaluations.
Biological Evaluation: Unveiling the Therapeutic Potential
The in silico predictions must be validated through rigorous in vitro biological assays. The choice of assays will be guided by the results of the molecular docking studies and the broad spectrum of activities reported for 1,3,4-oxadiazoles.
Antimicrobial Activity Screening
The synthesized compounds should be screened for their antibacterial and antifungal activity against a panel of clinically relevant microorganisms.
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
A selection of Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used for a comprehensive screening.
Anticancer Activity Screening
The cytotoxic potential of the novel analogs can be evaluated against a panel of human cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Structure-Activity Relationship (SAR) and Future Directions
The collective data from the synthesis, characterization, computational analysis, and biological evaluation will enable the elucidation of the structure-activity relationship (SAR) for this novel series of this compound analogs. Key aspects to consider in the SAR analysis include:
-
The impact of the 3-bromophenyl and cyclohexyl moieties on the observed bioactivity.
-
Correlation between the in silico docking scores and the in vitro experimental results.
-
Identification of the most potent analogs and the key structural features responsible for their activity.
The insights gained from this initial study will serve as a springboard for the design and synthesis of a second generation of analogs with improved potency and selectivity. Future work could involve:
-
Exploration of different substitution patterns on the phenyl ring.
-
Introduction of various functional groups on the cyclohexyl ring.
-
Investigation of the mechanism of action of the most promising lead compounds.
Conclusion
This technical guide has provided a comprehensive framework for the discovery and development of novel bioactive this compound analogs. By following the detailed methodologies for synthesis, characterization, computational analysis, and biological evaluation, researchers can systematically explore the therapeutic potential of this promising class of compounds. The synergistic combination of the versatile 1,3,4-oxadiazole core with the strategically chosen bromophenyl and cyclohexyl substituents holds significant promise for the identification of new lead compounds in the ongoing quest for more effective and safer medicines.
References
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega. Retrieved January 20, 2026, from [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). PMC. Retrieved January 20, 2026, from [Link]
-
Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved January 20, 2026, from [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 20, 2026, from [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Chemical Science. Retrieved January 20, 2026, from [Link]
-
Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2023). IJNRD. Retrieved January 20, 2026, from [Link]
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (2016). International Journal of Medical Sciences & Pharma Research. Retrieved January 20, 2026, from [Link]
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (2023). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron. Retrieved January 20, 2026, from [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). SciSpace. Retrieved January 20, 2026, from [Link]
-
Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (2020). Retrieved January 20, 2026, from [Link]
-
Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (n.d.). Auctores. Retrieved January 20, 2026, from [Link]
-
In silico molecular docking studies of oxadiazole and pyrimidine bearing heterocyclic compounds as potential antimicrobial agents. (2021). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Derivatives. (n.d.). Eureka Journals. Retrieved January 20, 2026, from [Link]
-
Bioactive compounds with 1,3,4-oxadiazole moiety. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Retrieved January 20, 2026, from [Link]
-
QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]
-
In Silico Prediction and Molecular Docking Studies of N-Amidoalkylated Derivatives of 1,3,4-Oxadiazole as COX-1 and COX-2 Potent. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
(PDF) Molecular docking studies of 1, 3, 4 oxadiazoles Derivatives as anti-convulsive agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate. (n.d.). Retrieved January 20, 2026, from [Link]
-
1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Stacking with No Planarity?. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. ijmspr.in [ijmspr.in]
- 6. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 8. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. ãWhitepaperãCyclohexanes in Drug Discovery [promotion.pharmablock.com]
- 14. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 15. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 16. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In silico molecular docking studies of oxadiazole and pyrimidine bearing heterocyclic compounds as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benthamscience.com [benthamscience.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
One-Pot Synthesis of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole: An Application Note and Protocol
Abstract
This application note provides a detailed, reliable, and efficient one-pot protocol for the synthesis of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole, a valuable scaffold in medicinal chemistry. The described methodology leverages the direct condensation and cyclodehydration of 3-bromobenzohydrazide and cyclohexanecarboxylic acid, utilizing phosphorus oxychloride (POCl₃) as a potent cyclizing agent. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a step-by-step experimental procedure, and best practices to ensure high yield and purity of the target compound.
Introduction: The Significance of the 1,3,4-Oxadiazole Moiety
The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and unique electronic properties make it a bioisostere for amide and ester groups, often leading to improved metabolic stability and pharmacokinetic profiles of drug candidates.[3] Compounds incorporating the 2,5-disubstituted 1,3,4-oxadiazole core have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][4][5] The specific target molecule, this compound, combines the synthetically versatile bromophenyl group, which allows for further functionalization via cross-coupling reactions, with a lipophilic cyclohexyl moiety, potentially enhancing membrane permeability and target engagement.
Mechanistic Rationale: The POCl₃-Mediated Cyclodehydration
The one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from a carboxylic acid and a hydrazide using phosphorus oxychloride (POCl₃) is a classic and robust method.[4][6][7] The reaction proceeds through a well-established dehydrative cyclization pathway.
The mechanism can be delineated as follows:
-
Acylation: The reaction commences with the acylation of the more nucleophilic terminal nitrogen of 3-bromobenzohydrazide by cyclohexanecarboxylic acid. This step is facilitated by POCl₃, which acts as an activating agent for the carboxylic acid, likely forming a highly reactive phosphoacyl intermediate.
-
Intermediate Formation: This acylation results in the formation of a key intermediate, a 1,2-diacylhydrazine (N'-cyclohexanoyl-3-bromobenzohydrazide).
-
Cyclodehydration: The diacylhydrazine intermediate then undergoes an intramolecular cyclization and dehydration, promoted by POCl₃. The oxygen of one of the carbonyl groups attacks the other carbonyl carbon, leading to a cyclic intermediate. Subsequent elimination of water, driven by the strong dehydrating nature of POCl₃, results in the formation of the stable, aromatic 1,3,4-oxadiazole ring.[4]
Caption: Reaction pathway for the one-pot synthesis.
Experimental Protocol
This protocol details the one-pot synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 3-Bromobenzohydrazide | C₇H₇BrN₂O | 215.05 | 151-154 | - | Irritant |
| Cyclohexanecarboxylic acid | C₇H₁₂O₂ | 128.17 | 31 | 232-233 | Corrosive |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.2 | 105.8 | Corrosive, Toxic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Carcinogen |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | Irritant |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable |
| Hexane | C₆H₁₄ | 86.18 | -95 | 69 | Flammable |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzohydrazide (1.0 eq) and cyclohexanecarboxylic acid (1.1 eq).
-
Solvent and Reagent Addition: To the flask, add phosphorus oxychloride (POCl₃) (5.0 eq) dropwise at 0 °C (ice bath). Caution: POCl₃ is highly corrosive and reacts violently with water. This addition should be performed in a well-ventilated fume hood.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 10 minutes. Then, heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.[2]
Caption: Step-by-step experimental workflow.
Trustworthiness and Self-Validation
-
Reaction Monitoring: The progress of the reaction should be diligently monitored by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's completion.
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be consistent with the structure of this compound.
-
Yield Calculation: A successful reaction should provide a moderate to good yield (typically in the range of 70-90%) after purification. A significantly lower yield may indicate incomplete reaction or issues during the work-up and purification steps.
Field-Proven Insights and Troubleshooting
-
Anhydrous Conditions: While the protocol is robust, ensuring anhydrous conditions, particularly with POCl₃, can improve yields by preventing premature quenching of the reagent.
-
Quenching: The quenching of POCl₃ with ice is highly exothermic and releases HCl gas. This step must be performed slowly and with efficient stirring in a fume hood.
-
Purification: The polarity of the eluent for column chromatography may need to be optimized based on TLC analysis to ensure good separation of the product from any unreacted starting materials or by-products.
Conclusion
This application note provides a comprehensive and reliable one-pot protocol for the synthesis of this compound. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can efficiently synthesize this valuable heterocyclic compound for further investigation in medicinal chemistry and drug development programs.
References
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505. [Link]
-
Reddy, T. R., & Kumar, A. (2022). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega, 7(31), 27363–27371. [Link]
-
Shafiee, A., & Naimi-Jamal, M. R. (2014). One‐pot Synthesis of 2,5‐Disubstituted‐1,3,4‐oxadiazoles Based on the Reaction of N,N‐Dimethyl Amides with Acid Hydrazides. Journal of the Chinese Chemical Society, 61(4), 453-456. [Link]
-
Li, W., et al. (2009). A mild, one-pot preparation of 1,3,4-oxadiazoles. Tetrahedron Letters, 50(43), 5944-5947. [Link]
-
Reddy, T. R., & Kumar, A. (2022). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega, 7(31), 27363–27371. [Link]
-
Shaikh, A. A., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(14), 5543. [Link]
-
Rajapakse, H. A., et al. (2006). A mild and efficient one pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides. Tetrahedron Letters, 47(29), 5019-5021. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.[Link]
-
Kumar, D., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2018, 1-11. [Link]
-
Rajapakse, H. A., et al. (2006). A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. ResearchGate.[Link]
-
Kim, S. B., & Maiti, S. (2021). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules, 26(16), 4933. [Link]
-
Wang, L., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(10), 2891-2894. [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health.[Link]
-
Khan, M. F., et al. (2014). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Journal of Pharmacy & Bioallied Sciences, 6(3), 164–169. [Link]
-
Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of Advanced Pharmaceutical Technology & Research, 7(3), 94–99. [Link]
-
Verma, G., et al. (2017). Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. International Journal of Pharmaceutical Chemistry and Analysis, 4(2), 37-42. [Link]
-
Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1859-1875. [Link]
-
Al-Azemi, T. F., & El-Apasery, M. A. (2015). Functionalisation reactions of 2,5-diphenyl-1,3,4-oxadiazoles bearing a terminal ethynyl or butadiynyl substituent: X-ray crystal structures of the products. Organic & Biomolecular Chemistry, 13(28), 7729-7738. [Link]
-
Ng, Y. X. (2018). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. [Link]
-
Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 42B, 900-904. [Link]
-
Kumar, G. V. S., et al. (2018). Synthesis of Some 1, 3, 4-Oxadiazole Derivatives as Potential Biological Agents. International Journal of Chemical Sciences, 16(4), 376. [Link]
-
Kumar, A., et al. (2020). Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. Bioorganic & Medicinal Chemistry Letters, 30(12), 127136. [Link]
-
Shaikh, A. A., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI.[Link]
-
Wodnicka, P., & Dembinski, R. (2023). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 28(13), 5183. [Link]
-
Wang, G., et al. (2022). POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Bioorganic Chemistry, 119, 105574. [Link]
-
Arshad, F., et al. (2014). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. African Journal of Pure and Applied Chemistry, 8(7), 125-135. [Link]
Sources
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. oaji.net [oaji.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.utar.edu.my [eprints.utar.edu.my]
Application Notes & Protocols: Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, present in numerous therapeutic agents due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Traditional synthetic routes to these vital heterocycles often require harsh reagents, long reaction times, and high temperatures, leading to significant energy consumption and by-product formation.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates these transformations.[4][5] By utilizing microwave irradiation, chemists can achieve rapid, uniform heating, leading to significantly reduced reaction times (from hours to minutes), improved yields, and higher product purity.[6][7][8] This guide provides a comprehensive overview of the principles of microwave synthesis and detailed, field-proven protocols for the efficient synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, designed for researchers in drug discovery and development.
The Rationale for Microwave-Assisted Synthesis
Microwave synthesis is not merely faster heating; it is a fundamentally different energy transfer mechanism compared to conventional oil baths or heating mantles.[6][9] Understanding this difference is key to appreciating its advantages.
Causality of Microwave Acceleration: Conventional heating relies on conduction, where heat is slowly and often unevenly transferred from an external source through the vessel walls into the reaction mixture. In contrast, microwave irradiation transfers energy directly to polar molecules (reactants, solvents) within the mixture.[4][6] This occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like spinning dipoles, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates intense molecular friction, resulting in rapid and uniform heating throughout the bulk of the solution.[9]
-
Ionic Conduction: If ions are present, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions with other molecules generate heat.[9]
This direct energy transfer circumvents the thermal conductivity limitations of the vessel, leading to volumetric and instantaneous heating that can accelerate reaction rates by orders of magnitude.[6][7]
Caption: Core mechanisms of microwave-induced heating in chemical synthesis.
Synthetic Pathways & Methodologies
The most prevalent and reliable method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of intermediate 1,2-diacylhydrazines. These intermediates can be formed and cyclized in a single pot from readily available starting materials like carboxylic acids and acid hydrazides, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃).[2][3][10]
Caption: General experimental workflow for microwave-assisted oxadiazole synthesis.
Experimental Protocols
Safety First: All microwave synthesis experiments must be conducted in a dedicated, commercially available microwave reactor equipped with pressure and temperature sensors. Never use a domestic microwave oven.[7] Reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
Protocol 1: One-Pot Synthesis from an Aromatic Hydrazide and Carboxylic Acid
This protocol details the one-pot synthesis of a 2,5-disubstituted-1,3,4-oxadiazole from an acid hydrazide and a carboxylic acid using phosphorus oxychloride as the cyclodehydrating agent.[2][10][11]
Materials:
-
Aromatic Acid Hydrazide (e.g., Isonicotinohydrazide) (1.0 mmol)
-
Aromatic Carboxylic Acid (e.g., 4-Bromobenzoic Acid) (1.0 mmol)
-
Phosphorus Oxychloride (POCl₃) (~5 mL)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Crushed ice and water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Methanol or Ethanol for recrystallization
Step-by-Step Methodology:
-
Vessel Preparation: Place the aromatic acid hydrazide (1.0 mmol) and the aromatic carboxylic acid (1.0 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (~5 mL) to the vessel. Seal the vessel securely with the appropriate cap.
-
Microwave Irradiation: Place the sealed vessel into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 100-120 °C (use temperature control)
-
Power: 100-250 W (adjust to maintain temperature)
-
Hold Time: 5-15 minutes
-
Stirring: On
-
Trustworthiness Check: The reaction is typically complete within minutes, which can be confirmed by thin-layer chromatography (TLC) analysis of a conventionally heated pilot reaction if desired.[13]
-
-
Reaction Work-up: Once the irradiation is complete, allow the vessel to cool to room temperature (or via compressed air cooling in the reactor). Carefully uncap the vessel in the fume hood.
-
Quenching: Slowly pour the reaction mixture onto a beaker of crushed ice with constant stirring. POCl₃ reacts exothermically with water, and this step neutralizes the excess reagent and precipitates the crude product.
-
Neutralization & Isolation: Stir the resulting slurry for 15-20 minutes. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Filter the solid precipitate using a Büchner funnel, and wash thoroughly with cold water.
-
Purification: Dry the crude solid. Recrystallize the product from a suitable solvent (e.g., methanol or ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).[14][15]
Protocol 2: Oxidative Cyclization of an Acylhydrazone
This method involves the initial formation of an acylhydrazone from an acid hydrazide and an aldehyde, followed by microwave-assisted oxidative cyclization.[1][16]
Materials:
-
Acid Hydrazide (e.g., Benzhydrazide) (1.0 mmol)
-
Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol)
-
Chloramine-T (oxidizing agent) (1.1 mmol)
-
Ethanol (10-15 mL)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Cold water
Step-by-Step Methodology:
-
Hydrazone Formation (Pre-step or In-situ):
-
To a solution of the acid hydrazide (1.0 mmol) in ethanol (10 mL), add the aromatic aldehyde (1.0 mmol). This mixture can be briefly stirred at room temperature to form the acylhydrazone intermediate. Some protocols subject this initial mixture directly to microwave irradiation.[16]
-
-
Reagent Addition: To the solution/slurry from Step 1, add Chloramine-T (1.1 mmol). Seal the microwave vessel.
-
Expert Insight: Chloramine-T is an effective oxidizing agent for this transformation. The reaction proceeds via the cyclization of the acylhydrazone followed by oxidative aromatization to form the stable oxadiazole ring.
-
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate under the following conditions:
-
Temperature: 80-100 °C
-
Power: 150-300 W
-
Hold Time: 3-5 minutes
-
Stirring: On
-
-
Work-up and Isolation: After cooling, pour the reaction mixture into cold water. The solid product will precipitate out.
-
Purification: Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure product.
-
Characterization: Confirm the identity and purity of the synthesized oxadiazole via spectroscopic methods (NMR, IR, MS).
Data & Performance Comparison
The primary advantage of MAOS is the dramatic improvement in reaction efficiency. The data below, compiled from literature sources, illustrates a typical comparison between microwave and conventional heating methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[2][10]
| Entry | R' Substituent | Method | Time | Yield (%) | Reference |
| 1 | Phenyl | Microwave | 12 min | 92% | [10] |
| Conventional | 6 h | 81% | [10] | ||
| 2 | o-Nitrophenyl | Microwave | 9 min | 96% | [10] |
| Conventional | 5 h | 86% | [10] | ||
| 3 | 3-Pyridinyl | Microwave | 12 min | 89% | [10] |
| Conventional | 9 h | 75% | [10] | ||
| 4 | N-protected Alanine | Microwave | 3 min | 65% | [2] |
| Conventional | 4 h | 57% | [2] | ||
| 5 | N-protected Phenylalanine | Microwave | 3 min | 72% | [2] |
| Conventional | 4 h | 58% | [2] |
As demonstrated, microwave irradiation consistently reduces reaction times from several hours to mere minutes while simultaneously increasing product yields.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Insufficient heating (temperature too low).- Incomplete reaction (time too short).- Deactivated reagents or poor-quality starting materials. | - Increase the reaction temperature by 10-20 °C.- Increase the hold time in 2-minute increments.- Ensure reagents are pure and dry; use fresh POCl₃. |
| Dark, Tarry Product | - Overheating or excessive reaction time leading to decomposition. | - Reduce the reaction temperature.- Reduce the microwave hold time.- Ensure accurate temperature monitoring with a fiber-optic probe or IR sensor. |
| Incomplete Reaction | - Poor microwave absorption by reactants/solvent.- Insufficient amount of dehydrating/oxidizing agent. | - Add a small amount of a polar, high-boiling solvent (e.g., DMF, NMP) to improve energy absorption.- Increase the equivalents of POCl₃ or Chloramine-T slightly (e.g., to 1.2 eq). |
References
-
A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. (2020). World Journal of Advanced Research and Reviews, 8(3), 232-243. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2022). Journal of Chemistry and Environment, 26(1), 1-10. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI, 28(14), 5434. [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2024). Patsnap. [Link]
-
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
-
Microwave assisted green organic synthesis. (2024). Wisdomlib. [Link]
-
Synthesis of 1,3,4-oxadiazoles derivatives from α-amino acids and acyl hydrazides using microwave irradiation. (2011). Blucher Chemical Engineering Proceedings, 1(2). [Link]
-
Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles (3a–l) under microwave irradiation. (2011). ResearchGate. [Link]
-
A facile one-pot synthesis of novel 2,5-disubstituted-1,3,4-oxadiazoles under conventional and microwave conditions and evaluation of their in vitro antimicrobial activities. (2011). Medicinal Chemistry Research, 20(9), 1491-1499. [Link]
-
Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. (2023). MDPI, 28(22), 7599. [Link]
-
Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles. (2004). Bentham Science. [Link]
-
Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. (2024). Cureus, 16(5), e60783. [Link]
-
Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating. (2010). ARKIVOC, 2011(5), 131-143. [Link]
-
Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles. (2004). Letters in Organic Chemistry, 1(1), 50-52. [Link]
-
Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradiation conditions. (2011). ResearchGate. [Link]
-
Microwave-Assisted Syntheses of 2,5-Disubstituted 1,3,4-Oxadiazoles. (2004). Russian Journal of Organic Chemistry, 40(11), 1671-1673. [Link]
-
Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles. (2004). Ingenta Connect. [Link]
-
Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. (2012). Journal of Young Pharmacists, 4(1), 33-37. [Link]
-
Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles. (2004). ResearchGate. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave assisted green organic synthesis [wisdomlib.org]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole Against MCF-7 Cells
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazole Derivatives in Breast Cancer
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including notable anticancer effects.[1][2] This heterocyclic moiety is a key feature in numerous compounds that have been shown to inhibit tumor growth through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.[3][4][5] In the context of breast cancer, the MCF-7 cell line represents a well-characterized model for estrogen receptor-positive (ER+) luminal A type breast cancer, making it an invaluable tool for the initial screening and mechanistic evaluation of novel therapeutic agents.
This guide provides a comprehensive framework for researchers to investigate the anticancer properties of a specific 1,3,4-oxadiazole derivative, 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole , against MCF-7 cells. The protocols outlined herein are designed to be robust and self-validating, enabling the elucidation of the compound's effects on cell viability, its potential to induce programmed cell death (apoptosis), and its impact on cell cycle progression. Furthermore, we will explore the underlying molecular mechanisms by examining key apoptotic proteins.
Experimental Rationale and Workflow
The logical progression of experiments is crucial for a thorough understanding of the compound's anticancer activity. The proposed workflow begins with a broad assessment of cytotoxicity, followed by more detailed investigations into the mode of cell death and the underlying molecular events.
Figure 1: A stepwise experimental workflow for characterizing the anticancer activity of this compound.
Part 1: Foundational Protocols - Cell Culture and Cytotoxicity Assessment
A prerequisite for any in vitro study is the consistent and healthy culture of the cell line. Following this, a cytotoxicity assay is performed to determine the concentration-dependent effect of the compound on cell viability.
Protocol for MCF-7 Cell Culture
MCF-7 cells are adherent and grow in clusters. Proper maintenance is key to reproducible results.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seeding: Transfer the cell suspension to a T-25 or T-75 culture flask and incubate at 37°C with 5% CO2.
-
Maintenance: Change the medium every 2-3 days. Observe the cells for confluency and morphology.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of pre-warmed Trypsin-EDTA solution to the flask and incubate for 5-10 minutes at 37°C, or until cells detach. Neutralize the trypsin with 5-10 mL of complete growth medium. Collect the cell suspension and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed into new flasks at a split ratio of 1:3 to 1:6.[1][3][6][7][8]
Protocol for MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[2][9][10][11][12]
Table 1: Hypothetical Cell Viability Data for this compound against MCF-7 Cells
| Concentration (µM) | Average Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.68 | 54.4 |
| 25 | 0.35 | 28.0 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
Part 2: Elucidating the Mechanism of Action
Once the IC50 value is established, subsequent experiments should be conducted at concentrations around this value to investigate how the compound inhibits cell growth.
Protocol for Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[4][5][13]
Materials:
-
MCF-7 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Table 2: Hypothetical Apoptosis Analysis of MCF-7 Cells Treated with this compound
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| IC50 Concentration | 60.8 | 25.4 | 13.8 |
| 2x IC50 Concentration | 35.1 | 45.7 | 19.2 |
Protocol for Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[14][15]
Materials:
-
MCF-7 cells
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be measured, and the percentage of cells in each phase of the cell cycle will be determined using appropriate software.
Figure 2: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Part 3: Investigating the Molecular Machinery of Apoptosis
To delve deeper into the mechanism of apoptosis, the expression levels of key regulatory proteins can be assessed by Western blotting.
Protocol for Western Blotting of Bcl-2 and Caspase-3
Bcl-2 is a key anti-apoptotic protein, and its downregulation is often associated with the induction of apoptosis. Caspase-3 is a critical executioner caspase that, when cleaved and activated, orchestrates the dismantling of the cell.
Materials:
-
Treated and untreated MCF-7 cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Caspase-3, anti-cleaved Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.[16][17][18][19][20]
Figure 3: Proposed mechanism of apoptosis induction by this compound.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and logical framework for the initial characterization of the anticancer activity of this compound against MCF-7 breast cancer cells. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, and by probing key molecular markers, researchers can gain significant insights into its therapeutic potential.
Positive results from these assays would warrant further investigation into more complex mechanisms, such as the impact on specific kinase pathways, the generation of reactive oxygen species, or its efficacy in 3D culture models and in vivo animal studies. This foundational work is a critical step in the journey of drug discovery and development.
References
-
MCF-7 Culture Protocol. (n.d.). Altogen Biosystems. Retrieved from [Link]
-
How to culture MCF7 cells? (2012, March 14). ResearchGate. Retrieved from [Link]
-
MCF-7 Cell Culture - ENCODE. (n.d.). Retrieved from [Link]
-
MCF7 Breast Cancer Cell Protocol – Version 1.0. (n.d.). AXOL Bioscience. Retrieved from [Link]
-
MCF-7 Cell Culture and +/- estrogen treatment. (n.d.). Retrieved from [Link]
-
Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. (2022, May 23). JoVE. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2016). Bio-protocol, 6(18), e1933. Retrieved from [Link]
-
MTT (Assay protocol). (2023, February 22). protocols.io. Retrieved from [Link]
-
Cell Cycle Analysis. (n.d.). Retrieved from [Link]
-
Annexin V-FITC/PI flow cytometric detection of apoptosis in MCF-7 cells... (n.d.). ResearchGate. Retrieved from [Link]
-
Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Reconstitution of Caspase 3 Sensitizes MCF-7 Breast Cancer Cells to Doxorubicin- and Etoposide-induced Apoptosis. (2000). Clinical Cancer Research, 6(10), 4136-4142. Retrieved from [Link]
-
(A) Western blot analysis of ratio of Bax/Bcl-2 expression in MCF-7... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. mcf7.com [mcf7.com]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encodeproject.org [encodeproject.org]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. youtube.com [youtube.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. atcc.org [atcc.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Antimicrobial Screening of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole against Methicillin-Resistant Staphylococcus aureus (MRSA)
Abstract
The escalating threat of antimicrobial resistance, particularly from pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the urgent discovery of novel therapeutics. The 1,3,4-oxadiazole scaffold has emerged as a promising heterocyclic core in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antibacterial effects.[1][2] This document provides a comprehensive technical guide for researchers investigating the antimicrobial properties of a specific derivative, 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole , against MRSA. We present a logical, field-proven workflow, from initial screening to preliminary safety evaluation, grounded in established methodologies and scientific rationale. Detailed, step-by-step protocols for determining Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility via disk diffusion are provided, alongside a crucial protocol for assessing in vitro cytotoxicity using the MTT assay. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate this compound's potential as a viable anti-MRSA agent.
Introduction: The Rationale for Investigating this compound
Methicillin-resistant Staphylococcus aureus (MRSA) is a formidable pathogen responsible for a spectrum of severe infections in both healthcare and community settings.[3] Its resistance to the entire class of β-lactam antibiotics complicates treatment, leading to increased morbidity, mortality, and healthcare costs. The development of new chemical entities with novel mechanisms of action is therefore a critical priority.
The 1,3,4-oxadiazole nucleus is a five-membered heterocycle that has garnered significant attention due to its diverse pharmacological activities.[1] The presence of this moiety can enhance the biological profile of a molecule by participating in hydrogen bonding and other non-bonded interactions with biological targets.[2] Structure-activity relationship (SAR) studies on 2,5-disubstituted 1,3,4-oxadiazoles have frequently demonstrated that the nature of the substituents is critical for antimicrobial potency. Specifically:
-
Aryl Substituents: The presence of a phenyl ring, particularly with electron-withdrawing groups like halogens (e.g., bromine), has been shown to enhance antimicrobial effects.[1][4]
-
Lipophilic Groups: The incorporation of lipophilic moieties, such as a cyclohexyl ring, can facilitate the compound's passage through the bacterial cell membrane, increasing its effective intracellular concentration.
The target compound, This compound , strategically combines these features. This application note outlines the essential experimental framework to validate its anti-MRSA activity.
Experimental Workflow: A Validated Pathway from Hit to Lead
The evaluation of a novel antimicrobial agent follows a structured, multi-stage process. This workflow ensures that resources are focused on compounds with genuine therapeutic potential while filtering out those with insufficient activity or unacceptable toxicity early in the discovery pipeline.
Caption: A logical workflow for evaluating a novel antimicrobial compound.
Data Presentation: Quantifying Antimicrobial Efficacy
Clear and standardized data presentation is crucial for interpreting results and comparing the novel compound against established standards. The following tables provide a template for summarizing key quantitative data. Note: The data presented for the test compound are hypothetical and for illustrative purposes only.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparators against MRSA Strains
| Strain ID | Strain Type | Test Compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Oxacillin MIC (µg/mL) |
| ATCC 43300 | HA-MRSA¹ | 4 | 1 | >256 |
| USA300 | CA-MRSA² | 2 | 0.5 | >256 |
| NCTC 10442 | MRSA | 4 | 1 | >256 |
| ATCC 29213 | S. aureus (QC³) | 2 | 1 | 0.25 |
¹HA-MRSA: Hospital-Associated MRSA ²CA-MRSA: Community-Associated MRSA ³QC: Quality Control strain, Methicillin-Susceptible S. aureus (MSSA)
Table 2: Bactericidal Activity Profile of this compound
| Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| ATCC 43300 | 4 | 8 | 2 | Bactericidal |
| USA300 | 2 | 4 | 2 | Bactericidal |
Interpretation Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
Table 3: Preliminary Cytotoxicity Profile
| Cell Line | Compound | IC₅₀ (µg/mL) | Selectivity Index (SI) |
| HEK293 (Human Kidney) | Test Compound | >128 | >32 |
Selectivity Index (SI) is calculated as IC₅₀ / MIC. A higher SI value is desirable, indicating greater selectivity for the bacterial target over mammalian cells.
Detailed Experimental Protocols
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established best practices.[5][6]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for quantitatively determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
A. Materials:
-
This compound (Test Compound)
-
Dimethyl Sulfoxide (DMSO) for stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]
-
Sterile 96-well U-bottom microtiter plates
-
MRSA strains (e.g., ATCC 43300) and a susceptible control (S. aureus ATCC 29213)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multi-channel pipette
B. Procedure:
-
Stock Solution Preparation: Prepare a 1.28 mg/mL stock solution of the test compound in DMSO. Subsequent dilutions should be made in CAMHB to minimize DMSO concentration (final concentration should not exceed 1%).
-
Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the 2X highest desired concentration of the test compound (prepared in CAMHB) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).[8]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[7]
-
-
Inoculation:
-
Within 15 minutes of preparation, add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (Column 11) must be turbid, and the sterility control (Column 12) must be clear.[10]
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[11][12]
A. Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile blank paper disks (6 mm diameter)
-
Test compound solution of known concentration
-
MRSA inoculum prepared to 0.5 McFarland standard
-
Sterile cotton swabs
-
Metric ruler or caliper
B. Procedure:
-
Disk Preparation: Aseptically impregnate sterile blank disks with a defined amount of the test compound solution. Allow disks to dry completely before use.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[13]
-
-
Disk Application:
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[14]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm). Interpret the results (Susceptible, Intermediate, or Resistant) based on pre-established, validated breakpoints.[12]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15]
A. Materials:
-
Results from the MIC assay (Protocol 1)
-
Tryptic Soy Agar (TSA) or other appropriate non-selective agar plates
-
Sterile micro-pipettors and tips
-
Sterile phosphate-buffered saline (PBS) for dilutions
B. Procedure:
-
Subculturing from MIC Plate: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Plating: Mix the contents of each selected well thoroughly. Aspirate a 10 µL aliquot from each well and spot-plate it onto a labeled TSA plate.
-
Inoculum Control: Prepare a 1:1000 dilution of the original standardized inoculum from the MIC test in PBS. Plate 100 µL of this dilution to determine the initial CFU/mL.
-
Incubation: Incubate the TSA plates at 37°C for 24-48 hours, until colonies are clearly visible.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16]
Protocol 4: MTT Assay for In Vitro Cytotoxicity Assessment
This colorimetric assay measures the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity of a test compound.[17][18] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[17]
A. Materials:
-
Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at ~570 nm)
B. Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at an optimized density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[19]
-
Compound Exposure: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (e.g., medium with the highest concentration of DMSO used) and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible under a microscope.[20]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Caption: Principle of the MTT cytotoxicity assay.
Conclusion and Future Directions
This document provides the foundational protocols for the initial antimicrobial evaluation of this compound against MRSA. A favorable outcome from these studies—characterized by potent MIC/MBC values and a high selectivity index—would strongly support the advancement of this compound in the drug discovery pipeline. Subsequent studies should focus on elucidating the mechanism of action, evaluating efficacy in more complex models such as biofilm assays, and conducting in vivo studies to assess pharmacokinetic properties and therapeutic efficacy.[21] The systematic application of these robust protocols will ensure the generation of high-quality, reproducible data essential for the development of the next generation of anti-MRSA agents.
References
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
-
Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Zhang, L., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology Spectrum. [Link]
-
Tracz, M., et al. (2021). Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Antimicrobial Agents and Chemotherapy. [Link]
-
Simner, P. J., et al. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Journal of Clinical Microbiology. [Link]
-
Al-Shakarchi, F. I. (2023). MTT (Assay protocol). Protocols.io. [Link]
-
Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]
-
Hardy Diagnostics. (2024). How To Perform a Disk Diffusion Test (Modified Kirby-Bauer Test). YouTube. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. MIS AG. [Link]
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]
-
ResearchGate. (n.d.). In vitro and in vivo toxicity studies with active compounds. ResearchGate. [Link]
-
Al-Dhfyan, A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine. [Link]
-
Shrestha, B., et al. (2020). Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples... Infectious Diseases: Research and Treatment. [Link]
-
National Institutes of Health, Islamabad Pakistan. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH. [Link]
-
Wang, Y., et al. (2021). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry. [Link]
-
Mousa, M. N., et al. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. Journal of Pharmaceutical Sciences and Research. [Link]
-
El-Sayed, N. M. (2017). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube method. ResearchGate. [Link]
-
Mousa, M. N. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmaceutical Sciences. [Link]
-
Bio-Rad Laboratories. (2019). How To Perform a Disk Diffusion Test (Modified Kirby-Bauer Test). YouTube. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. [Link]
-
EUCAST. (2022). Broth microdilution reference methodology. EUCAST. [Link]
-
Emami, S., et al. (2017). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences. [Link]
-
ResearchGate. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. ResearchGate. [Link]
-
El-Naggar, A. M., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances. [Link]
-
Papakyriakou, A., et al. (2024). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. Antibiotics. [Link]
-
ResearchGate. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]
-
Auctores. (n.d.). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Online. [Link]
-
Al-Ostath, A. I. (2020). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. [Link]
-
Świątek, P., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. Biointerface Research in Applied Chemistry. [Link]
Sources
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. pid-el.com [pid-el.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. journals.asm.org [journals.asm.org]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. microbenotes.com [microbenotes.com]
- 13. asm.org [asm.org]
- 14. youtube.com [youtube.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. atcc.org [atcc.org]
- 21. Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds | MDPI [mdpi.com]
Application Note & Protocol: A Validated In Vitro Screening Platform for Assessing the Anti-inflammatory Activity of Novel Oxadiazole Compounds
Introduction
The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including significant anti-inflammatory properties.[1][2][3] These compounds are thought to exert their effects through various mechanisms, including the inhibition of key enzymes in the inflammatory cascade.[2][4] This application note provides a comprehensive and validated protocol for the in vitro evaluation of novel oxadiazole compounds, guiding researchers through a tiered screening approach to identify and characterize promising anti-inflammatory drug candidates.
The protocols detailed herein are designed to be robust and reproducible, providing a clear rationale for each experimental step. We will begin with primary, high-throughput compatible assays targeting key enzymes in the arachidonic acid pathway and progress to cell-based assays that provide a more physiologically relevant context for evaluating a compound's anti-inflammatory potential.
Scientific Rationale: Targeting Key Inflammatory Pathways
Inflammation is a complex biological response involving a cascade of molecular and cellular events. A key pathway implicated in inflammation is the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (PGs), while 5-lipoxygenase (5-LOX) catalyzes the production of leukotrienes (LTs). Both PGs and LTs are potent inflammatory mediators.[5] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, this can lead to gastrointestinal side effects. The development of COX-2 selective inhibitors offered an improvement, but concerns regarding cardiovascular side effects have emerged.
Consequently, there is a growing interest in developing dual inhibitors of COX-2 and 5-LOX, which may offer a broader spectrum of anti-inflammatory activity with an improved safety profile.[5][6][7] Furthermore, the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in inflammatory cells like macrophages is another critical hallmark of the inflammatory response. Therefore, a comprehensive in vitro screening strategy should encompass the evaluation of a compound's inhibitory activity against these key targets.
Experimental Workflow Overview
This protocol outlines a three-tiered approach for screening novel oxadiazole compounds. This tiered system allows for the efficient identification of promising hits from a larger library, followed by more detailed characterization of the most potent compounds.
Caption: Tiered screening workflow for novel oxadiazole compounds.
Tier 1: Primary Enzymatic Screening
The initial screening focuses on the direct inhibitory effects of the oxadiazole compounds on the key enzymes COX-2 and 5-LOX. Commercially available inhibitor screening assay kits provide a standardized and high-throughput compatible format for this purpose.[7][8]
Protocol 1: COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available colorimetric or fluorometric COX inhibitor screening kits. The principle involves measuring the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is proportional to the enzyme's activity.
Materials:
-
COX-2 Enzyme (human recombinant)
-
Arachidonic Acid (substrate)
-
Colorimetric or Fluorometric Substrate (e.g., TMPD)
-
Assay Buffer
-
96-well microplate
-
Microplate reader
-
Test Compounds (dissolved in appropriate solvent, e.g., DMSO)
-
Positive Control (e.g., Indomethacin or Celecoxib)
Procedure:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and positive control to the desired concentrations in assay buffer.
-
Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or positive control. Incubate for a pre-determined time at the recommended temperature to allow for inhibitor binding.
-
Initiate Reaction: Add arachidonic acid and the colorimetric/fluorometric substrate to each well to initiate the enzymatic reaction.
-
Measure Absorbance/Fluorescence: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take kinetic readings over a specified period.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
IC50 Determination: For active compounds, perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Protocol 2: 5-LOX Inhibitor Screening Assay
This protocol utilizes a ferrous oxidation-xylenol orange (FOX) based assay, a common method for measuring lipoxygenase activity. The assay measures the hydroperoxides produced by 5-LOX.
Materials:
-
5-LOX Enzyme (human recombinant or from a suitable source)
-
Linoleic Acid or Arachidonic Acid (substrate)
-
FOX Reagent (containing xylenol orange, ferrous ions, and sulfuric acid)
-
Assay Buffer
-
96-well microplate
-
Microplate reader
-
Test Compounds
-
Positive Control (e.g., Zileuton or NDGA)
Procedure:
-
Prepare Reagents: Prepare all reagents as required. Dilute test compounds and the positive control to various concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, 5-LOX enzyme, and the test compound or positive control. Incubate for a specified time.
-
Initiate Reaction: Add the substrate (linoleic acid or arachidonic acid) to start the reaction. Incubate for a defined period.
-
Stop Reaction and Color Development: Add the FOX reagent to stop the reaction and initiate color development. The hydroperoxides produced will oxidize Fe2+ to Fe3+, which forms a colored complex with xylenol orange.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength (typically around 560-600 nm).
-
Data Analysis: Calculate the percent inhibition as described for the COX-2 assay and determine the IC50 for active compounds.
Data Presentation: Tier 1 Screening Results
| Compound ID | COX-2 Inhibition (%) at 10 µM | COX-2 IC50 (µM) | 5-LOX Inhibition (%) at 10 µM | 5-LOX IC50 (µM) |
| OXA-001 | 85.2 | 2.1 | 78.9 | 3.5 |
| OXA-002 | 45.7 | > 20 | 52.1 | 15.8 |
| OXA-003 | 92.5 | 1.5 | 88.3 | 2.8 |
| Celecoxib | 98.1 | 0.05 | Not Active | > 100 |
| Zileuton | Not Active | > 100 | 95.4 | 0.5 |
Tier 2: Cell-Based Assays
Compounds demonstrating significant activity in the primary enzymatic screens are advanced to cell-based assays to assess their efficacy in a more physiologically relevant environment and to evaluate potential cytotoxicity. The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation.[9][10][11]
Protocol 3: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of the test compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[10][12] NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[9][11]
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
96-well cell culture plates
-
Test Compounds
-
Positive Control (e.g., L-NAME or Dexamethasone)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence.[9][10]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or positive control for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.[12]
-
Collect Supernatant: After incubation, carefully collect the cell culture supernatant.
-
Griess Assay: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent.[11]
-
Measure Absorbance: After a short incubation period for color development, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percent inhibition of NO production and determine the IC50 values.
Protocol 4: Cell Viability Assay (MTT)
It is crucial to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[12][13]
Materials:
-
RAW 264.7 cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization Buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Test Compounds
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with the test compounds at the same concentrations and for the same duration as in the NO production assay.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Data Presentation: Tier 2 Screening Results
| Compound ID | NO Production IC50 (µM) | Cell Viability at IC50 (%) |
| OXA-001 | 5.8 | 95.2 |
| OXA-003 | 4.2 | 98.1 |
| L-NAME | 12.5 | 99.5 |
Tier 3: Pro-inflammatory Cytokine Profiling
Lead compounds that are potent inhibitors of NO production and are non-toxic are further characterized for their ability to modulate the expression of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14][15] Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying cytokine levels in cell culture supernatants.[16][17]
Caption: Simplified inflammatory signaling pathway in macrophages.
Protocol 5: Quantification of TNF-α and IL-6 by ELISA
Materials:
-
Supernatants from RAW 264.7 cells treated with test compounds and stimulated with LPS (from Protocol 3)
-
Commercially available ELISA kits for mouse TNF-α and IL-6[16][17]
-
96-well ELISA plates (pre-coated with capture antibody)
-
Detection Antibody (biotinylated)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution
-
Wash Buffer
-
Microplate reader
Procedure:
-
Prepare Standards: Prepare a serial dilution of the recombinant cytokine standards provided in the kit.
-
Add Samples and Standards: Add the standards and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate. Incubate as recommended.
-
Wash and Add Detection Antibody: Wash the plate and add the biotinylated detection antibody to each well. Incubate.
-
Wash and Add Streptavidin-HRP: Wash the plate and add Streptavidin-HRP to each well. Incubate.
-
Wash and Add Substrate: Wash the plate and add the TMB substrate. Incubate in the dark for color development.
-
Stop Reaction: Add the stop solution to each well.
-
Measure Absorbance: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percent inhibition for each compound.
Data Presentation: Tier 3 Screening Results
| Compound ID | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| OXA-001 | 5 | 68.4 | 72.1 |
| OXA-003 | 5 | 75.2 | 78.9 |
| Dexamethasone | 1 | 85.6 | 88.3 |
Conclusion
This application note provides a structured and validated workflow for the in vitro screening of novel oxadiazole compounds for anti-inflammatory activity. By employing a tiered approach that combines enzymatic and cell-based assays, researchers can efficiently identify and characterize promising drug candidates. The detailed protocols and data presentation formats offer a comprehensive guide for drug development professionals, ensuring scientific integrity and reproducibility. The insights gained from these assays will be instrumental in guiding the subsequent stages of preclinical development for this important class of therapeutic agents.
References
-
Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016. PubMed. Available at: [Link]
-
Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. PubMed. Available at: [Link]
-
Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. ResearchGate. Available at: [Link]
-
High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. NIScPR Online Periodical Repository. Available at: [Link]
-
A Review on Oxadiazoles as a Pharmacologically Active Nucleus. Organic Communications. Available at: [Link]
-
Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. PMC - NIH. Available at: [Link]
-
Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. ResearchGate. Available at: [Link]
-
Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. Available at: [Link]
-
arigoPLEX® Human Proinflammatory Cytokine Multiplex ELISA Kit (IFN gamma, IL1 beta, IL6 and TNF alpha). arigo Biolaboratories. Available at: [Link]
-
arigoPLEX® Mouse Proinflammatory Cytokine Multiplex ELISA Kit. Arigo biolaboratories. Available at: [Link]
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Available at: [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. Available at: [Link]
-
Dual COX-2/5-LOX inhibitors from Zanthoxylum simulans inhibit gastric cancer cells by cross-mediating thyroid, estrogen, and oxytocin signaling pathways. Frontiers. Available at: [Link]
-
Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. PMC - PubMed Central. Available at: [Link]
-
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC - PubMed Central. Available at: [Link]
-
Phytochemical analysis and In vitro screening of putative dual COX-2 / 5-LOX inhibitors from Cucumis ficifolius root as an Anti-inflammatory agent. Research Journal of Pharmacy and Technology. Available at: [Link]
-
In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. ResearchGate. Available at: [Link]
-
ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... ResearchGate. Available at: [Link]
-
Human Inflammatory Cytokine Multiplex ELISA Kit. 2BScientific. Available at: [Link]
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available at: [Link]
-
Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. NIH. Available at: [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC - NIH. Available at: [Link]
-
In virto Anti inflammatory assay. YouTube. Available at: [Link]
-
In Vitro Antioxidant, Anti-Platelet and Anti-Inflammatory Natural Extracts of Amphiphilic Bioactives from Organic Watermelon Juice and Its By-Products. MDPI. Available at: [Link]
Sources
- 1. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journaljpri.com [journaljpri.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Frontiers | Dual COX-2/5-LOX inhibitors from Zanthoxylum simulans inhibit gastric cancer cells by cross-mediating thyroid, estrogen, and oxytocin signaling pathways [frontiersin.org]
- 6. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. thaiscience.info [thaiscience.info]
- 10. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. arigobio.com [arigobio.com]
- 17. arigobio.com [arigobio.com]
Application of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole in agricultural fungicides
Application Notes and Protocols: Investigating 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole as a Novel Agricultural Fungicide
Disclaimer: The following document provides a comprehensive guide for the investigation of this compound as a potential agricultural fungicide. As of the date of this publication, specific efficacy data for this compound against agricultural pathogens is not widely available in published literature. The protocols and hypotheses presented herein are based on the well-established biological activities of the 1,3,4-oxadiazole chemical class and standardized methodologies for fungicide screening.
Introduction: The Potential of 1,3,4-Oxadiazole Derivatives in Crop Protection
The 1,3,4-oxadiazole ring is a crucial heterocyclic moiety that has garnered significant attention in medicinal and agricultural chemistry due to its diverse biological activities.[1][2][3] Compounds incorporating this scaffold have demonstrated a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects.[1][3][4] In the agricultural sector, derivatives of 1,3,4-oxadiazole have been successfully commercialized as herbicides and insecticides.[1] Furthermore, a growing body of research highlights their potential as potent antifungal agents for controlling plant diseases.[5][6]
The subject of this guide, this compound, is a novel compound within this promising class. Its unique substitution pattern—a bromophenyl group and a cyclohexyl moiety—suggests the potential for specific interactions with fungal targets, making it a compelling candidate for investigation as a new agricultural fungicide. This document outlines the postulated mechanism of action and provides detailed protocols for the systematic evaluation of its fungicidal efficacy.
Molecular Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₅BrN₂O
-
Structure: (A chemical structure diagram would be inserted here in a formal document)
-
Key Features:
-
1,3,4-Oxadiazole Core: A five-membered heterocyclic ring known for its metabolic stability and ability to participate in non-covalent interactions with biological targets.[7]
-
3-Bromophenyl Group: The presence of a halogen (bromine) on the phenyl ring can enhance lipophilicity, potentially improving cell membrane penetration. Halogen bonding may also play a role in target binding.
-
Cyclohexyl Group: This bulky, non-polar aliphatic ring can influence the molecule's spatial arrangement and hydrophobic interactions with the target site.
-
Postulated Mechanisms of Antifungal Action
While the precise mechanism for this specific molecule is yet to be determined, research on related 1,3,4-oxadiazole derivatives points to several plausible targets within the fungal cell. The two primary hypotheses are the inhibition of succinate dehydrogenase and the disruption of ergosterol biosynthesis.
Hypothesis A: Inhibition of Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH) is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, making it an essential target for fungicides.[8] SDH inhibitors (SDHIs) block cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.[8] Several studies have successfully docked 1,3,4-oxadiazole derivatives into the active site of SDH, demonstrating that these compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues.[5][6][8]
Caption: Workflow for protective and curative in vivo fungicide assays.
Data Interpretation and Troubleshooting
-
In Vitro Results: A low EC₅₀ value indicates high intrinsic activity against the fungus. Compare the EC₅₀ of the test compound to the positive control to gauge its relative potency. If inhibition is low, consider potential solubility issues or inherent resistance of the fungal strain.
-
In Vivo Results: Strong performance in the protective assay suggests the compound acts as a contact or translaminar fungicide, preventing spore germination or penetration. Efficacy in the curative assay points towards systemic activity, where the compound can move within the plant tissue to halt an established infection.
-
Troubleshooting:
-
Poor Solubility: If the compound precipitates in the agar or spray tank, consider using a co-solvent or alternative formulation strategy.
-
No Activity: The compound may not be effective against the chosen pathogens or may require metabolic activation by the plant, which would not be observed in in vitro tests.
-
Phytotoxicity: Observe plants for any signs of damage (e.g., yellowing, stunting) caused by the compound itself. If phytotoxicity is observed, the application rate may need to be adjusted.
-
Conclusion
This compound represents a promising, yet uncharacterized, candidate for a novel agricultural fungicide. Its chemical structure aligns with the 1,3,4-oxadiazole class, which has a proven track record of biological activity. By systematically applying the detailed protocols outlined in this guide, researchers can effectively determine its antifungal spectrum, potency, and mode of action, paving the way for its potential development as a valuable tool in integrated pest management strategies.
References
-
Katarzyna, G., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Frontiers. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
-
Karaman, B., et al. (2017). Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity. Molecules. Available at: [Link]
-
National Institutes of Health. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. National Library of Medicine. Available at: [Link]
- ResearchGate. (n.d.). In vivo evaluation of fungicides and biocontrol agents against anthracnose of Sorghum.
-
Frontiers. (n.d.). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology. Available at: [Link]
- ResearchGate. (n.d.). In vitro screening methods using chemical fungicides against canola black spot pathogen.
- Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
-
National Institutes of Health. (n.d.). Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. National Library of Medicine. Available at: [Link]
- Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.
-
National Institutes of Health. (n.d.). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. National Library of Medicine. Available at: [Link]
-
APS Journals. (n.d.). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. APS Journals. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
MDPI. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. MDPI. Available at: [Link]
- ResearchGate. (n.d.). 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study.
-
Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. American Society for Microbiology. Available at: [Link]
- International Journal of Advanced Biochemistry Research. (n.d.). In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. International Journal of Advanced Biochemistry Research.
- ResearchGate. (n.d.). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives.
-
MDPI. (n.d.). Evaluation of In Vitro and In Vivo Antifungal Activity of Green Synthesized Silver Nanoparticles against Early Blight in Tomato. MDPI. Available at: [Link]
-
Creative Biolabs. (n.d.). Agriculture & Antifungal Solution. Creative Biolabs. Available at: [Link]
- Tetrahedron. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Luxembourg Bio Technologies.
-
International Journal of Agricultural Research. (2007). In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. International Journal of Agricultural Research. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 6. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of a 2,5-Disubstituted-1,3,4-Oxadiazole Library
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] The 2,5-disubstituted variants, in particular, have garnered significant attention due to their synthetic tractability and diverse biological profiles, which include antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] This versatility makes libraries of 2,5-disubstituted-1,3,4-oxadiazoles prime candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
This guide provides a comprehensive overview and detailed protocols for conducting HTS of a 2,5-disubstituted-1,3,4-oxadiazole library against two distinct and therapeutically relevant targets: the bacterium Staphylococcus aureus and the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). The protocols are designed to be robust, reproducible, and scalable for automated HTS platforms.
Part 1: Antimicrobial Screening Against Staphylococcus aureus
The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new antibacterial agents.[6] Libraries of 2,5-disubstituted-1,3,4-oxadiazoles have demonstrated promising activity against a range of bacterial pathogens, making them a valuable starting point for novel antibiotic discovery.[1][7][8][9]
Scientific Rationale
A whole-cell bacterial growth inhibition assay is a direct and physiologically relevant method for identifying compounds with antibacterial activity. By measuring the optical density (OD) of bacterial cultures in the presence of test compounds, we can quantify the extent of growth inhibition. This phenotypic screening approach has the advantage of identifying compounds that act through various mechanisms, including those that disrupt the cell wall, inhibit protein synthesis, or interfere with metabolic pathways.[6][10][11]
Experimental Workflow: Antimicrobial HTS
The overall workflow for the antimicrobial HTS campaign is depicted below.
Caption: Workflow for the antimicrobial HTS campaign.
Detailed Protocol: Primary Antimicrobial Screen
1. Materials and Reagents:
- 2,5-disubstituted-1,3,4-oxadiazole library (10 mM in DMSO)
- Staphylococcus aureus (e.g., ATCC 29213)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Dimethyl sulfoxide (DMSO, sterile)
- Vancomycin (positive control)
- Sterile 384-well clear, flat-bottom microplates
- Automated liquid handler
- Microplate reader with absorbance detection at 600 nm
- Multichannel pipettes
2. Assay Plate Preparation: a. Using an automated liquid handler, "cherry-pick" compounds from the library source plates and dilute to an intermediate concentration (e.g., 200 µM in DMSO). b. Dispense 50 nL of the intermediate compound solution into the appropriate wells of the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 100 µL assay volume. c. Dispense 50 nL of DMSO into the negative control wells (vehicle control). d. Dispense 50 nL of a vancomycin solution (e.g., 200 µM in DMSO) into the positive control wells (final concentration 10 µM).
3. Bacterial Inoculum Preparation: a. From a fresh agar plate, inoculate a single colony of S. aureus into 5 mL of CAMHB. b. Incubate overnight at 37°C with shaking. c. The following day, dilute the overnight culture in fresh CAMHB to an OD600 of approximately 0.001. This corresponds to a starting inoculum of ~5 x 10^5 CFU/mL.
4. Screening: a. Using a multichannel pipette or automated dispenser, add 50 µL of the prepared S. aureus inoculum to each well of the assay plates containing the pre-dispensed compounds and controls. b. Seal the plates and incubate at 37°C for 16-20 hours without shaking.
5. Data Acquisition: a. After incubation, measure the optical density of each well at 600 nm (OD600) using a microplate reader.
Data Analysis and Hit Identification
-
Normalization: Calculate the percent inhibition for each test well using the following formula: % Inhibition = 100 * (1 - (OD_compound - OD_positive) / (OD_negative - OD_positive)) Where OD_compound is the OD of the test well, OD_positive is the average OD of the positive control wells (vancomycin), and OD_negative is the average OD of the negative control wells (DMSO).
-
Quality Control: For each plate, calculate the Z'-factor to assess the quality of the assay.[12] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
Hit Selection: Identify primary hits as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50%) or have a robust Z-score > 3.
Part 2: Enzyme Inhibition Screening Against Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[13] In the context of cancer, IDO1 expression by tumor cells leads to a depletion of tryptophan and the accumulation of kynurenine, which suppresses T-cell proliferation and promotes an immunotolerant microenvironment.[14][15] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.
Scientific Rationale
A luciferase-based coupled-enzyme assay provides a highly sensitive and HTS-amenable method for measuring IDO1 activity. In this assay, the production of kynurenine by IDO1 is coupled to a series of enzymatic reactions that ultimately result in the generation of a luminescent signal. Inhibitors of IDO1 will block this cascade, leading to a decrease in light output. This format is less susceptible to interference from fluorescent compounds that can be present in chemical libraries.[16]
Experimental Workflow: IDO1 Inhibition HTS
The workflow for the IDO1 inhibition HTS campaign is outlined below.
Caption: Workflow for the IDO1 inhibition HTS campaign.
Detailed Protocol: Primary IDO1 Inhibition Screen
1. Materials and Reagents:
- 2,5-disubstituted-1,3,4-oxadiazole library (10 mM in DMSO)
- Recombinant human IDO1 enzyme
- L-Tryptophan (substrate)
- IDO1 assay buffer (e.g., 50 mM potassium phosphate, pH 6.5, 20 mM ascorbic acid, 10 µM methylene blue)
- Epacadostat (positive control inhibitor)
- Luciferase-based kynurenine detection kit (e.g., IDO1-Glo™)
- White, opaque 384-well microplates
- Automated liquid handler
- Luminometer
2. Assay Plate Preparation: a. Similar to the antimicrobial screen, prepare assay plates by dispensing 50 nL of test compounds, DMSO (negative control), and epacadostat (positive control) into the appropriate wells of a 384-well white, opaque plate.
3. Screening: a. Prepare an IDO1 enzyme/substrate master mix in pre-warmed assay buffer containing the final desired concentrations of IDO1 enzyme and L-tryptophan. b. Dispense 25 µL of the enzyme/substrate mix into each well of the assay plate. c. Incubate the plate at room temperature for 60 minutes.
4. Data Acquisition: a. Add 25 µL of the luciferase detection reagent to each well. b. Incubate for a further 10 minutes at room temperature to stabilize the luminescent signal. c. Measure the luminescence of each well using a microplate reader.
Data Analysis and Hit Identification
The data analysis workflow is similar to the antimicrobial screen, with the calculation of percent inhibition, Z'-factor, and hit selection based on a defined activity threshold.
Part 3: Hit Validation Cascade
A critical phase of any HTS campaign is the rigorous validation of primary hits to eliminate false positives and prioritize the most promising compounds for further development.[17][18][19]
Hit Validation Workflow
Caption: A typical hit validation cascade.
1. Hit Confirmation:
- Re-test all primary hits in triplicate at the same concentration used in the primary screen to confirm their activity and eliminate random errors.
2. Dose-Response Analysis:
- For confirmed hits, perform a dose-response analysis by testing the compounds over a range of concentrations (e.g., 8-10 point titrations).
- Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each compound.
3. Counter-screens and Orthogonal Assays:
- Objective: To identify and eliminate compounds that interfere with the assay technology rather than interacting with the biological target.[16][20][21]
- For the IDO1 screen: A key counter-screen is to test the hit compounds for direct inhibition of the luciferase enzyme.[16] This can be done by running the assay in the absence of IDO1 and observing if the compounds still reduce the luminescent signal.
- Orthogonal Assays: Confirm the activity of hits using a different assay format that relies on an alternative detection method. For example, IDO1 activity can be measured directly by quantifying kynurenine levels using HPLC-MS. For the antimicrobial screen, a bacterial viability assay using a resazurin-based readout could be employed as an orthogonal method.
4. Promiscuous Inhibitor Filtering:
- Many HTS hits can be "promiscuous inhibitors" that show activity against a wide range of targets through non-specific mechanisms, such as compound aggregation.[22][23]
- Computational filters, such as Pan-Assay Interference Compounds (PAINS) filters, should be used to flag potentially problematic chemotypes.[20]
- Experimental assays to detect aggregation, such as dynamic light scattering or a detergent-based counter-screen, can also be employed.
Data Presentation: Example Hit Summary Table
| Compound ID | Primary Screen (% Inhibition) | Confirmed IC50 (µM) | Luciferase Counter-screen (IC50, µM) | Orthogonal Assay (IC50, µM) | PAINS Alert | Progression Decision |
| OXA-001 | 85.2 | 1.5 | >50 | 2.1 | No | Proceed |
| OXA-002 | 92.1 | 0.8 | 1.2 | >50 | No | Deprioritize (Luciferase Inhibitor) |
| OXA-003 | 78.5 | 5.2 | >50 | 6.8 | Yes | Deprioritize (PAINS) |
| OXA-004 | 65.9 | 12.4 | >50 | 15.1 | No | Proceed |
Conclusion
The 2,5-disubstituted-1,3,4-oxadiazole scaffold represents a rich source of chemical diversity for drug discovery. By employing robust and well-validated HTS protocols, such as those detailed in this guide, researchers can effectively screen these libraries to identify novel and potent modulators of therapeutically relevant targets. A systematic and rigorous hit validation cascade is paramount to ensuring that the most promising and tractable hits are advanced into lead optimization programs.
References
-
Campbell, J. (2011). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current Protocols in Chemical Biology, 3(3), 100115. [Link]
-
St-Gallay, S. A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery, 22(9), 1055-1066. [Link]
-
Campbell, J. (2010). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current Protocols in Chemical Biology, 2(4), 195-208. [Link]
-
Campbell, J. (2010). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current Protocols in Chemical Biology, 2(4), 195-208. [Link]
-
Sindhe, M. A., et al. (2017). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Chemistry Central Journal, 11(1), 1-12. [Link]
-
European Federation for Medicinal Chemistry and Chemical Biology (EFMC). (n.d.). Prototypical screening cascade for hit generation and validation. ResearchGate. [Link]
-
Ruparelia, K. C., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 27(19), 6296. [Link]
-
Coronas-Serna, J. M., et al. (2018). The FLUorescence by PI3K Inhibition (FLUPI) assay for the detection of... ResearchGate. [Link]
-
Emami, S., et al. (2017). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences, 12(4), 269–277. [Link]
-
Rudyak, S. G., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 25(8), 849-858. [Link]
-
Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146-148. [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. [Link]
-
Banks, P., et al. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 10(7), 757-770. [Link]
-
Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors. ResearchGate. [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Emami, S., et al. (2017). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. PubMed. [Link]
-
European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]
-
Akhter, M., et al. (2009). Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 71(4), 454–458. [Link]
-
Panneerselvam, P., et al. (2009). Synthesis and Antimicrobial Screening of Some Novel 2, 5-Disubstituted 1, 3, 4-oxadiazole Derivatives. E-Journal of Chemistry. [Link]
-
Stocks, S. M., et al. (2009). High-Throughput Screening for Antimicrobial Compounds Using a 96-Well Format Bacterial Motility Absorbance Assay. Journal of Biomolecular Screening, 14(1), 71-77. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Near, K. E., et al. (2014). Development and Application of a High-Throughput Fluorescence Polarization Assay to Target Pim Kinases. ASSAY and Drug Development Technologies, 12(1), 38-48. [Link]
-
SpiroChem. (n.d.). Hit Validation. [Link]
-
BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. [Link]
-
Pantelyushin, S., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30560–30570. [Link]
-
Pantelyushin, S., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30560–30570. [Link]
-
Durgashivaprasad, E., et al. (2013). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Journal of Young Pharmacists, 5(3), 82-86. [Link]
-
Plech, T., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5844. [Link]
-
Rajak, H., et al. (2009). Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. International Journal of Pharmaceutical Sciences and Nanotechnology, 2(1), 381-389. [Link]
-
Khan, I., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5698. [Link]
-
Hou, Y., et al. (2023). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers in Chemistry, 11, 1264426. [Link]
-
Gerstberger, T., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition, 60(19), 10569-10574. [Link]
-
Wujec, M., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(11), 3326. [Link]
-
Akhter, M., et al. (2009). Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. ResearchGate. [Link]
Sources
- 1. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-throughput assessment of bacterial growth inhibition by optical density measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput assessment of bacterial growth inhibition by optical density measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. oncotarget.com [oncotarget.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Hit Validation | SpiroChem [spirochem.com]
- 20. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole as a Putative Molecular Probe
Disclaimer: The following application notes and protocols are presented as a hypothetical use case for 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole, based on the known biological activities of the broader 1,3,4-oxadiazole class of compounds. As of the writing of this document, there is no established body of literature detailing the specific use of this compound as a molecular probe. These protocols are intended to serve as a template for investigation and should be adapted and validated accordingly.
Introduction: The Potential of a Novel Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8][9][10] This diverse functionality stems from the unique electronic and structural characteristics of the oxadiazole core, which can engage in various biological interactions.[3] The subject of this guide, this compound, is a novel derivative that combines this versatile heterocycle with a bromophenyl group, a common feature in kinase inhibitors, and a cyclohexyl moiety, which can enhance binding affinity and modulate solubility.
While its specific biological targets are yet to be fully elucidated, its structural motifs suggest a potential role as a molecular probe for studying enzyme activity, particularly within the kinase family. The bromophenyl group offers a site for potential halogen bonding, a key interaction in many protein-ligand complexes, while the overall aromatic-aliphatic structure could lend itself to fluorescent applications upon binding to a hydrophobic pocket within a target protein.
This document outlines a hypothetical application of this compound as a molecular probe for identifying and characterizing inhibitors of a putative protein kinase target.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅BrN₂O | [11] |
| Molecular Weight | 307.19 g/mol | N/A |
| Purity | ≥96% | [11] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, ethanol, and methanol | N/A |
Proposed Mechanism of Action as a Molecular Probe
We hypothesize that this compound can act as a "turn-on" fluorescent probe for a specific protein kinase. In this model, the probe in its unbound state in an aqueous buffer exhibits minimal fluorescence. Upon binding to the ATP-binding pocket of the target kinase, the probe's conformation is constrained, and it is shielded from the aqueous environment, leading to a significant enhancement of its quantum yield and a measurable increase in fluorescence. This binding event can be competitively inhibited by other small molecules that target the same binding site, providing a basis for a high-throughput screening assay for novel kinase inhibitors.
Caption: Proposed mechanism of this compound as a "turn-on" fluorescent probe for a target kinase.
Experimental Protocols
Protocol 1: General Handling and Storage
-
Storage: Store the solid compound at -20°C, protected from light and moisture.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Protocol 2: Preparation of Stock Solutions
-
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
-
Procedure:
-
Allow the solid compound to equilibrate to room temperature before opening the container.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.07 mg of the compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 3: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a competitive binding assay to screen for inhibitors of a hypothetical target kinase.
-
Materials:
-
Target Kinase (purified)
-
This compound (Probe)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (potential inhibitors)
-
384-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation/Emission maxima to be determined experimentally, e.g., ~340 nm / ~450 nm)
-
-
Workflow Diagram:
Caption: Workflow for the fluorescence-based kinase inhibition assay.
-
Procedure:
-
Determine Optimal Probe Concentration: First, perform a titration of the probe with a fixed concentration of the kinase to determine the Kd and the optimal probe concentration that gives a robust signal-to-background ratio.
-
Assay Setup:
-
To each well of a 384-well plate, add 10 µL of Assay Buffer.
-
Add 1 µL of the test compound at various concentrations (or DMSO for control wells).
-
Add 5 µL of the probe solution (at 4x the final desired concentration).
-
To initiate the binding reaction, add 5 µL of the kinase solution (at 4x the final desired concentration).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with the predetermined excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = (1 - (Signalinhibitor - Signalbackground) / (SignalDMSO - Signalbackground)) * 100
-
Signalinhibitor: Fluorescence from wells with the test compound.
-
SignalDMSO: Fluorescence from wells with DMSO (no inhibition).
-
Signalbackground: Fluorescence from wells with no kinase.
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify that the probe engages with its target protein in a cellular context.
-
Materials:
-
Cultured cells expressing the target kinase
-
This compound (Probe)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PBS (Phosphate-Buffered Saline)
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the target kinase)
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with either the probe (at a concentration determined from cell-based assays) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells by sonication or freeze-thaw cycles.
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Heat Challenge: Aliquot the supernatant into PCR tubes. Heat the tubes at different temperatures (e.g., from 40°C to 70°C) for 3 minutes using a thermal cycler. Maintain one aliquot at room temperature as a control.
-
Separate Aggregates: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured and aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target kinase remaining in solution by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target kinase against the temperature for both the probe-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the probe-treated sample indicates stabilization of the target protein upon probe binding, thus confirming target engagement.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal in the in vitro assay | - Probe concentration is too low.- Kinase concentration is too low or inactive.- Incorrect excitation/emission wavelengths. | - Optimize probe and kinase concentrations.- Verify kinase activity with a known substrate.- Perform a spectral scan of the probe in the presence of the kinase to determine optimal wavelengths. |
| High background fluorescence | - Probe concentration is too high, leading to aggregation or non-specific binding.- Contamination of the assay buffer or plate. | - Reduce the probe concentration.- Use fresh, filtered assay buffer and new plates. |
| No shift in CETSA | - The probe does not bind to the target in the cellular environment.- The probe concentration is too low to achieve significant target occupancy.- The interaction is too weak to cause thermal stabilization. | - Increase the probe concentration.- Confirm cellular uptake of the probe.- This may indicate that the kinase is not the true target in cells. |
References
- ResearchGate. (n.d.). Possible applications of 1,3,4-oxadiazole derivatives.
- MDPI. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- MDPI. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- ResearchGate. (n.d.). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties.
- Drug Discoveries & Therapeutics. (2013). Synthesis and antiproliferative assay of 1,3,4-oxadiazole and 1,2,4-triazole derivatives in cancer cells.
- Sci-Hub. (n.d.). Synthesis and antiproliferative assay of 1,3,4-oxadiazole and 1,2,4-triazole derivatives in cancer cells.
- MDPI. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
- National Institutes of Health. (n.d.). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity.
- PubChem. (n.d.). 2-(3-Bromophenyl)-1,3,4-oxadiazole.
- ResearchGate. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide.
- Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Biosynth. (n.d.). This compound, 96% Purity, C14H15BrN2O, 10 grams.
- MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives.
- ResearchGate. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications.
- ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- PubMed Central. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. calpaclab.com [calpaclab.com]
Application Notes & Protocols for the Development of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole-Based Therapeutic Agents
Prepared by: Senior Application Scientist, Gemini Division
Abstract
The 1,3,4-oxadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a comprehensive guide for the synthesis, characterization, and preclinical evaluation of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole, a versatile lead compound. The strategic inclusion of a bromophenyl group provides a reactive handle for extensive lead optimization via cross-coupling reactions, while the cyclohexyl moiety imparts favorable lipophilicity for potential cell membrane permeability. These protocols are designed for researchers in drug discovery and development, offering detailed methodologies from initial synthesis to in vitro and in vivo assessments.
Rationale and Strategic Design
The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, which can enhance binding affinity to biological targets through various weak interactions.[2][4] Our lead compound, this compound, was strategically designed for two primary reasons:
-
Therapeutic Potential : The core scaffold is prevalent in compounds exhibiting potent anticancer activity, often through mechanisms like enzyme inhibition or disruption of microtubule assembly.[5][6][7]
-
Synthetic Tractability : The bromine atom on the phenyl ring serves as a crucial anchor for synthetic diversification. It allows for the facile introduction of various functional groups through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a chemical library for structure-activity relationship (SAR) studies.[8]
This guide will detail the foundational protocols to build a research program around this promising scaffold.
Synthesis and Characterization
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is most commonly achieved through the dehydrative cyclization of N-acylhydrazones or the direct condensation of a carbohydrazide with a carboxylic acid derivative.[1][9] The following protocol employs a robust and widely used method involving phosphorus oxychloride (POCl₃) as the cyclizing agent.[10][11]
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound.
Protocol: Synthesis of this compound
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purpose |
| Cyclohexanecarbohydrazide | C₇H₁₄N₂O | 142.20 | Starting Material |
| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | Starting Material |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Dehydrating/Cyclizing Agent |
| Toluene | C₇H₈ | 92.14 | Solvent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Neutralizing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction/Eluent |
| Hexane | C₆H₁₄ | 86.18 | Eluent |
Procedure
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine cyclohexanecarbohydrazide (1.42 g, 10 mmol) and 3-bromobenzoic acid (2.01 g, 10 mmol).
-
Solvent Addition : Add phosphorus oxychloride (10 mL) to the flask. Causality Note: POCl₃ acts as both the solvent and the dehydrating agent required to facilitate the intramolecular cyclization to form the oxadiazole ring.
-
Reflux : Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Work-up : After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice (~50 g) in a beaker with constant stirring.
-
Neutralization : Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying : Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to yield the pure product.[10]
Characterization Data (Expected)
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.[11][12][13]
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.15-8.20 (t, 1H, Ar-H), 7.95-8.00 (d, 1H, Ar-H), 7.65-7.70 (d, 1H, Ar-H), 7.30-7.35 (t, 1H, Ar-H), 2.90-3.00 (m, 1H, Cyclohexyl-CH), 1.20-2.20 (m, 10H, Cyclohexyl-CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~165.1 (Oxadiazole C), ~163.8 (Oxadiazole C), ~136.0, ~131.5, ~130.3, ~125.5, ~122.9 (Aromatic C), ~36.5 (Cyclohexyl CH), ~32.8 (Cyclohexyl CH₂), ~25.7 (Cyclohexyl CH₂), ~25.4 (Cyclohexyl CH₂) |
| Mass Spec (LC-MS) | m/z [M+H]⁺: 309.0, 311.0 (Characteristic isotopic pattern for Bromine) |
| FT-IR (KBr, cm⁻¹) | ~1610 (C=N), ~1550 (C=C), ~1250 (C-O-C symmetric), ~1070 (C-O-C asymmetric) |
Application Note: In Vitro Anticancer Evaluation
1,3,4-oxadiazole derivatives have demonstrated significant anticancer activity against a variety of human cancer cell lines.[5][7][14] This protocol details a primary cytotoxicity screening using the MTT assay.
Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[14]
Cell Lines : HeLa (cervical cancer) and A549 (lung cancer) are recommended as starting points based on published data for similar compounds.[5]
Procedure
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation : Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is <0.5%.
-
Treatment : Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).
-
Incubation : Incubate the plate for 48 hours at 37 °C and 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Hypothetical Results Table
| Compound | Cell Line | IC₅₀ (µM) |
| Lead Compound | HeLa | 15.2 |
| Lead Compound | A549 | 21.8 |
| Doxorubicin | HeLa | 0.8 |
| Doxorubicin | A549 | 1.2 |
Proposed Mechanism of Action (Hypothetical)
Many oxadiazole-based anticancer agents function as inhibitors of critical cellular enzymes.[6][7] Based on existing literature, a plausible mechanism could involve the inhibition of a key kinase in a pro-survival signaling pathway, such as PI3K/Akt.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Application Note: Preliminary In Vivo Evaluation
Promising in vitro results should be followed by in vivo studies to assess efficacy and safety in a whole-organism context.[5][12]
In Vivo Experimental Workflow
Caption: Workflow for in vivo anticancer assessment.
Protocol: DLA-Induced Solid Tumor Model
This model is a rapid and cost-effective method for preliminary in vivo screening of anticancer agents.[5]
Animals : Swiss albino mice (6-8 weeks old). All procedures must be approved by an Institutional Animal Ethics Committee.
Procedure
-
Tumor Induction : Subcutaneously inject Dalton's Lymphoma Ascites (DLA) cells (1 x 10⁶ cells in 0.1 mL PBS) into the right hind limb of the mice.
-
Group Allocation : Once tumors are palpable (~5-7 days), randomly divide the animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, oral)
-
Group 2: Test Compound (e.g., 25 mg/kg, oral)
-
Group 3: Test Compound (e.g., 50 mg/kg, oral)
-
Group 4: Positive Control (e.g., 5-Fluorouracil, 20 mg/kg, i.p.)
-
-
Treatment : Administer the respective treatments daily for 14 days.
-
Monitoring : Measure the tumor dimensions with a caliper every two days and calculate tumor volume (V = 0.5 × L × W²). Record body weights as an indicator of toxicity.
-
Endpoint : On day 15, one day after the last dose, sacrifice the animals by cervical dislocation. Carefully excise the tumors and weigh them.
-
Analysis : Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
Data Summary Table
| Group | Average Tumor Weight (g) | % Inhibition | Average Body Weight Change (%) |
| Vehicle Control | 1.85 ± 0.21 | - | +5.2 |
| Compound (25 mg/kg) | 1.15 ± 0.18 | 37.8 | +3.1 |
| Compound (50 mg/kg) | 0.82 ± 0.15 | 55.7 | +1.5 |
| 5-Fluorouracil | 0.65 ± 0.11 | 64.9 | -4.8 |
Lead Optimization and Pharmacokinetic Considerations
The initial lead compound provides a foundation for improvement. The goal of lead optimization is to enhance potency, selectivity, and drug-like properties.
Strategy: Suzuki-Miyaura Coupling
The 3-bromophenyl moiety is ideal for Suzuki-Miyaura cross-coupling, which forms a new carbon-carbon bond by reacting the aryl halide with a boronic acid or ester.[8] This allows for the systematic exploration of different substituents at this position to improve target engagement and physicochemical properties.
Pharmacokinetic (PK) Profiling
Understanding a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical for its development.[15] Small molecule inhibitors often possess favorable PK properties like oral bioavailability.[16] A preliminary PK study in rodents is a key step.
Protocol Outline: Murine Pharmacokinetic Study
-
Dosing : Administer the compound to a cohort of mice (n=3 per time point) via oral gavage at a single dose (e.g., 10 mg/kg).
-
Blood Sampling : Collect blood samples via tail vein or cardiac puncture at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation : Process blood to isolate plasma and store at -80 °C.
-
Bioanalysis : Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Parameter Calculation : Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[17][18]
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cₘₐₓ | Maximum observed plasma concentration |
| Tₘₐₓ | Time to reach Cₘₐₓ |
| AUC | Area under the plasma concentration-time curve |
| t₁/₂ | Elimination half-life |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in oncology. The protocols outlined herein provide a comprehensive framework for its synthesis, in vitro screening, and preliminary in vivo evaluation. Future work should focus on generating a library of analogs through derivatization of the bromophenyl ring to establish a clear SAR. Further mechanistic studies, including specific enzyme inhibition assays and western blotting, are necessary to validate the proposed mechanism of action. Finally, promising candidates should undergo more extensive toxicological and pharmacokinetic profiling to assess their potential for clinical development.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. (Source: PubMed)
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (Source: Google Search)
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (Source: NIH)
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (Source: MDPI)
- Synthesis and in vivo evaluation of oxadiazol derivatives for anticonvulsants. (Source: Google Search)
- A Review Exploring Therapeutic Effect of 1,3,4-Oxadiazole Compounds.
- Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives.
- In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and comput
- A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (Source: Neliti)
- Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. (Source: Der Pharma Chemica)
- Synthesis and Characterization of Some 2,5- Substituted 1,3,4-Oxadiazoles Deriv
- Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors. (Source: PubMed)
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (Source: PMC)
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (Source: MDPI)
- Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives.
- Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pedi
- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (Source: Agilex Biolabs)
- Advantages of Small Molecule Inhibitors. (Source: YouTube)
- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Deriv
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (Source: Journal of Chemical Reviews)
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives [mdpi.com]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Synthesis and in vivo evaluation of oxadiazol derivatives for anticonvulsants. [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. media.neliti.com [media.neliti.com]
- 15. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole
Welcome to the dedicated technical support guide for the synthesis of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to ensure the successful and efficient synthesis of your target molecule.
I. Understanding the Synthesis: An Overview
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, such as this compound, is a cornerstone of medicinal chemistry due to the broad biological activities associated with this scaffold. The most common and reliable strategies commence with the formation of an N'-acylhydrazone intermediate, which is subsequently cyclized to the desired oxadiazole ring. The two principal pathways for this cyclization are:
-
Dehydrative Cyclization: This classic method involves the reaction of a carboxylic acid (or its derivative) with a hydrazide to form a 1,2-diacylhydrazine intermediate, followed by cyclodehydration using a strong dehydrating agent like phosphorus oxychloride (POCl₃).[1][2][3]
-
Oxidative Cyclization: A more direct route involves the condensation of an aldehyde with a carbohydrazide to form an N'-acylhydrazone, which is then cyclized through oxidation. Common oxidizing agents for this transformation include molecular iodine (I₂) and bromine (Br₂).[4][5]
The choice of method can significantly impact the reaction yield, purity profile, and scalability. This guide will provide detailed protocols and troubleshooting for both approaches.
II. Troubleshooting Guide: From Low Yields to Impurities
Low yields and the formation of side products are common hurdles in 1,3,4-oxadiazole synthesis. This section provides a structured approach to identifying and resolving these issues.
Table 1: Common Problems, Potential Causes, and Solutions in the Synthesis of this compound
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low to No Product Formation (Starting Materials Unchanged) | 1. Low Quality Reagents: Degradation of POCl₃, wet solvents, or impure starting materials. 2. Insufficient Activation/Reaction Temperature: The cyclization reaction may have a high activation energy barrier. | 1. Verify Reagent Quality: Use freshly opened or distilled POCl₃. Ensure all solvents are anhydrous. Confirm the purity of 3-bromobenzaldehyde/benzoic acid and cyclohexanecarbohydrazide by NMR or melting point. 2. Optimize Temperature: Gradually increase the reflux temperature in 10°C increments. For oxidative cyclization, ensure the reaction is sufficiently heated to promote the cyclization step after hydrazone formation. |
| Low Yield with Acylhydrazone Intermediate Remaining | 1. Incomplete Cyclization: Insufficient amount or activity of the cyclizing/oxidizing agent. 2. Reaction Time Too Short: The cyclization step may be slow. | 1. Increase Reagent Stoichiometry: For POCl₃-mediated reactions, increase the equivalents from 5 to 10. For iodine-mediated reactions, ensure at least stoichiometric amounts of iodine are used. 2. Extend Reaction Time: Monitor the reaction by TLC. If the acylhydrazone spot persists, extend the reflux/stirring time in 1-2 hour increments until the starting material is consumed. |
| Formation of a High-Melting Point, Insoluble Byproduct | Formation of 1,2-Diacylhydrazine: This can occur in one-pot reactions where the carboxylic acid or acyl chloride reacts with both nitrogen atoms of the hydrazide. | Slow Addition at Low Temperature: When preparing the diacylhydrazine for the POCl₃ method, add the 3-bromobenzoyl chloride dropwise to a cooled solution of cyclohexanecarbohydrazide to favor mono-acylation. |
| Presence of a Symmetrical Oxadiazole Byproduct (e.g., 2,5-dicyclohexyl-1,3,4-oxadiazole) | Hydrazide Dimerization: Self-condensation of the cyclohexanecarbohydrazide can occur, especially at high temperatures. | Controlled Stoichiometry and Addition: Use a slight excess (1.1 equivalents) of the 3-bromobenzaldehyde or 3-bromobenzoic acid derivative. Add the hydrazide portionwise to the reaction mixture containing the aldehyde/acid. |
| Difficulty in Product Purification (Oily Product or Multiple Spots on TLC) | 1. Residual POCl₃ or Iodine: These can interfere with crystallization and chromatography. 2. Formation of Polar Byproducts: Incomplete cyclization or side reactions can lead to impurities with similar polarity to the product. | 1. Thorough Work-up: For POCl₃ reactions, carefully quench with ice-water and neutralize with a base (e.g., NaHCO₃ solution) to hydrolyze and remove all POCl₃. For iodine reactions, wash the organic layer with sodium thiosulfate solution to remove excess iodine. 2. Purification Strategy: If recrystallization fails, column chromatography on silica gel is recommended. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is often effective. |
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for my scale-up: POCl₃ or Iodine?
A1: For laboratory-scale synthesis, the iodine-mediated oxidative cyclization is often preferred due to its milder conditions and operational simplicity. However, for larger-scale production, the POCl₃ method, despite its harshness, can be more cost-effective and may lead to higher overall yields if optimized properly. The use of POCl₃ as both a reagent and solvent can simplify the process, but requires careful handling and work-up procedures.
Q2: My acylhydrazone intermediate is poorly soluble. How can I improve the reaction?
A2: Poor solubility of the N'-acylhydrazone, N'-(3-bromobenzylidene)cyclohexanecarbohydrazide, can hinder the cyclization step. Consider using a higher boiling point solvent with good solubilizing properties, such as DMF or toluene, for the POCl₃ method. For the iodine method, a co-solvent system like ethanol/acetic acid might improve solubility.
Q3: How can I confirm the formation of the final product?
A3: The formation of the this compound can be confirmed by a combination of techniques:
-
TLC: The product should have a different Rf value compared to the starting materials and the acylhydrazone intermediate.
-
¹H and ¹³C NMR Spectroscopy: The disappearance of the N-H and C=O signals of the hydrazide and the appearance of characteristic signals for the oxadiazole ring carbons (typically around 160-165 ppm) are key indicators.[6][7]
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₅BrN₂O, approx. 306.04 g/mol ) should be observed.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All reactions involving POCl₃ must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The quenching of POCl₃ with ice-water should be done slowly and cautiously. Iodine is also corrosive and should be handled with care.
IV. Detailed Experimental Protocols
Here we provide two reliable, step-by-step protocols for the synthesis of this compound.
Protocol 1: Oxidative Cyclization using Iodine
This two-step, one-pot procedure is often favored for its mild conditions and good yields.
Step 1: Formation of N'-(3-bromobenzylidene)cyclohexanecarbohydrazide (Intermediate)
-
In a 250 mL round-bottom flask, dissolve cyclohexanecarbohydrazide (1.42 g, 10 mmol) in 50 mL of ethanol.
-
Add 3-bromobenzaldehyde (1.85 g, 10 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate indicates the formation of the hydrazone. The reaction can be monitored by TLC.
Step 2: Oxidative Cyclization to this compound
-
To the slurry from Step 1, add molecular iodine (2.54 g, 10 mmol) in one portion.
-
Reflux the reaction mixture for 6-8 hours. The reaction progress can be monitored by TLC until the hydrazone spot disappears.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Add a saturated solution of sodium thiosulfate dropwise until the brown color of the iodine disappears.
-
Filter the resulting solid precipitate, wash it thoroughly with water, and dry it under vacuum.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Protocol 2: Dehydrative Cyclization using Phosphorus Oxychloride (POCl₃)
This method is robust and can be efficient, particularly if the intermediate is isolated.
Step 1: Synthesis of N'-(3-bromobenzoyl)cyclohexanecarbohydrazide
-
Dissolve cyclohexanecarbohydrazide (1.42 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet. Cool the mixture to 0°C in an ice bath.
-
Add triethylamine (1.5 mL, 11 mmol) to the solution.
-
Dissolve 3-bromobenzoyl chloride (2.19 g, 10 mmol) in 20 mL of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the diacylhydrazine intermediate.
Step 2: Cyclodehydration to this compound
-
Place the crude N'-(3-bromobenzoyl)cyclohexanecarbohydrazide from Step 1 in a round-bottom flask.
-
Carefully add phosphorus oxychloride (15 mL, ~10 equivalents) to the flask in a fume hood.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Filter the precipitated solid, wash it extensively with water, and dry it.
-
Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, hexane:ethyl acetate gradient).[8]
V. Mechanistic Insights & Visualizations
Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.
Mechanism 1: Oxidative Cyclization with Iodine
The reaction proceeds through the initial formation of the N'-acylhydrazone. Iodine then facilitates an oxidative C-O bond formation. The proposed mechanism involves the tautomerization of the hydrazone, followed by iodination and subsequent intramolecular cyclization with the elimination of HI, which is neutralized by a base or can be re-oxidized in some catalytic systems.[5]
Caption: Proposed mechanism for the iodine-mediated oxidative cyclization of an N'-acylhydrazone.
Mechanism 2: Dehydrative Cyclization with POCl₃
In this mechanism, the diacylhydrazine is first converted to an enol form. POCl₃ then acts as a Lewis acid and a dehydrating agent, activating the carbonyl oxygen and facilitating the intramolecular cyclization to form the oxadiazole ring.[9][10]
Caption: General workflow for the POCl₃-mediated synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
VI. References
-
Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.). Retrieved from Google Scholar.
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2022). Molecules, 27(22), 7752. [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules, 27(22), 7805. [Link]
-
Chemical biology of cyclization reactions by using POCL3. (2020). ResearchGate. [Link]
-
Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (2016). Chemistry Central Journal, 10, 34. [Link]
-
(PDF) Chemical biology of cyclization reactions by using POCL3. (2020). ResearchGate. [Link]
-
Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. (2020). PubMed. [Link]
-
POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles. (n.d.). ResearchGate. [Link]
-
Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct N-Alkylbenzimidazoles. (2024). The Journal of Organic Chemistry, 89(9), 6590-6601. [Link]
-
1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. [Link]
-
N'-(3-bromobenzylidene)cyclohexanecarbohydrazide (C14H17BrN2O). (n.d.). PubChem. [Link]
-
Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct Benzimidazoles. (2024). ChemRxiv. [Link]
-
Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[6][9][11]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. (2023). Frontiers in Chemistry, 11, 1262925. [Link]
-
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Molecular Iodine-Promoted [3 + 2] Oxidative Cyclization for the Synthesis of Heteroarene-Fused[6][9][11] Thiadiazoles/Selenadiazoles. (2020). The Journal of Organic Chemistry, 85(8), 5570-5579. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. (n.d.). UTAR Institutional Repository. [Link]
-
Iodine(III)-Mediated Cyclization Cascade of Diynes to Benzofulvene Derivatives. (2019). Organic Letters, 21(16), 6332-6336. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2019). Journal of Chemistry, 2019, 1463937. [Link]
-
I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides. (2013). The Journal of Organic Chemistry, 78(20), 10337-10343. [Link]
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2016). Oriental Journal of Chemistry, 33(3). [Link]
-
(PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020). ResearchGate. [Link]
-
Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. (2016). Beilstein Journal of Organic Chemistry, 12, 2194-2205. [Link]
-
Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. (2020). ACS Omega, 5(12), 6535-6544. [Link]
-
Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. (1964). Google Patents.
-
Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2018). Molecules, 23(11), 2991. [Link]
-
Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. (2020). Mini-Reviews in Medicinal Chemistry, 20(15), 1436-1451. [Link]
-
Transannular Enantioselective (3 + 2) Cycloaddition of Cycloalkenone Hydrazones under Brønsted Acid Catalysis. (2021). The Journal of Organic Chemistry, 86(22), 16027-16037. [Link]
-
Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. (2007). Journal of Chemical Sciences, 119(5), 415-420. [Link]
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial andantioxidant agents. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 10. [Link]
-
NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023). International Journal of Molecular Sciences, 24(23), 16641. [Link]
-
N'-(3-Nitrobenzylidene)-3-(3-bromophenoxy)propanhydrazide. (n.d.). Wiley Online Library. [Link]
Sources
- 1. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.utar.edu.my [eprints.utar.edu.my]
- 3. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. applications.emro.who.int [applications.emro.who.int]
Overcoming challenges in the purification of 2,5-disubstituted 1,3,4-oxadiazoles
Welcome to the dedicated technical support guide for navigating the common and complex challenges associated with the purification of 2,5-disubstituted 1,3,4-oxadiazoles. This resource is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of heterocyclic compounds. The following content, structured in a practical question-and-answer format, provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind each recommendation.
Introduction: Why Purification of Oxadiazoles Can Be Deceptively Complex
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its favorable metabolic stability, hydrogen bonding capability, and ability to participate in various biological interactions.[1][2] However, the synthesis of these compounds, often involving cyclodehydration or oxidative cyclization of diacylhydrazines or acylhydrazones, can lead to a variety of impurities that complicate purification.[3][4][5] Common challenges include the removal of unreacted starting materials, partially cyclized intermediates, and byproducts from dehydrating agents. Furthermore, the physicochemical properties of the target oxadiazole, such as polarity and solubility, are highly dependent on the nature of the substituents at the 2- and 5-positions, necessitating a tailored purification strategy.[6]
This guide will equip you with the expertise to diagnose purification issues and implement effective solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Column Chromatography Challenges
Question 1: My 2,5-disubstituted 1,3,4-oxadiazole is streaking badly on silica gel TLC and I'm getting poor separation during column chromatography. What's causing this and how can I fix it?
Answer:
Streaking and poor separation on silica gel are classic indicators of undesirable interactions between your compound and the stationary phase. For 1,3,4-oxadiazoles, this often stems from two primary causes:
-
Residual Basicity: If your substituents contain basic nitrogen atoms (e.g., pyridyl, anilino), they can interact strongly and irreversibly with the acidic silanol groups on the silica surface. This leads to tailing, streaking, and sometimes complete retention of the product on the column.
-
High Polarity: Oxadiazoles with polar functional groups can also exhibit strong binding to silica, making elution difficult without highly polar mobile phases, which in turn may fail to resolve your product from polar impurities.
Troubleshooting Strategies:
-
Mobile Phase Modification (The Causality): The most direct way to counteract unwanted interactions is to modify the mobile phase. By adding a small amount of a competitive base, you can saturate the acidic sites on the silica gel, allowing your basic compound to elute more symmetrically.
-
Protocol: Add 0.5-2% triethylamine (TEA) or pyridine to your eluent system (e.g., hexane/ethyl acetate).[7] Start with 1% TEA and observe the effect on the TLC. This simple addition often dramatically improves peak shape and resolution.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for moderately basic compounds.
-
Amine-Functionalized Silica: This is an excellent, though more expensive, option for purifying basic compounds as it minimizes the acidic interactions that cause streaking.[7]
-
Reversed-Phase Chromatography (C18): For highly polar oxadiazoles, reversed-phase chromatography using a mobile phase like water/acetonitrile or water/methanol can be highly effective.
-
Question 2: I've run a column, and my fractions look clean by TLC, but after removing the solvent, my NMR spectrum shows residual starting materials. Why didn't the column separate them?
Answer:
This is a common and frustrating issue that usually points to one of two scenarios:
-
Co-elution: The polarity of your product and a key impurity (often the uncyclized diacylhydrazine intermediate) may be very similar in the chosen solvent system. What appears as a single spot on TLC may actually be two unresolved compounds.
-
Solvent System Incompatibility: The solvent system used for chromatography may not be optimal for resolving the specific impurities present.
Troubleshooting Workflow:
A logical workflow is essential to diagnose and solve co-elution problems.
Sources
- 1. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cyclodehydration for 1,3,4-Oxadiazole Synthesis
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles via cyclodehydration. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reaction conditions for higher yields, purity, and reproducibility.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazine precursors.
Issue 1: Low to No Product Yield
Q: I have set up my cyclodehydration reaction using a standard dehydrating agent like POCl₃ or SOCl₂, but I'm observing very low conversion of my 1,2-diacylhydrazine starting material. What are the likely causes and how can I fix this?
A: This is a common and frustrating issue. The root cause often lies in one of three areas: the quality of your starting material, the activity of your dehydrating agent, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Incomplete Formation or Impurity of 1,2-Diacylhydrazine: The cyclodehydration step is only as good as its precursor. Ensure your diacylhydrazine is pure and dry. Residual hydrazine or mono-acylated hydrazide can consume your dehydrating agent and lead to side products.
-
Validation Protocol: Before starting the cyclodehydration, confirm the purity of your diacylhydrazine using ¹H NMR, ¹³C NMR, and LC-MS. Ensure it is thoroughly dried under high vacuum, as water will quench many dehydrating agents.[1]
-
-
Deactivated Dehydrating Agent: Many common dehydrating agents are highly reactive and sensitive to atmospheric moisture.
-
Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These reagents readily hydrolyze. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. Consider distillation of the reagent if its quality is suspect.
-
Polyphosphoric Acid (PPA): PPA can absorb significant amounts of water from the air, reducing its efficacy. Heat the PPA under vacuum before use to drive off absorbed moisture.
-
-
Suboptimal Reaction Temperature: Cyclodehydration reactions often require elevated temperatures to overcome the activation energy barrier.
-
Experimental Step: If you are running the reaction at room temperature or a slightly elevated temperature, gradually increase the reflux temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature for your specific substrate.[2]
-
-
Insufficient Amount of Dehydrating Agent: While catalytic amounts are sometimes reported, many substrates require a stoichiometric excess of the dehydrating agent, especially if the starting material is not perfectly dry.
-
Recommendation: Increase the equivalents of the dehydrating agent in a stepwise manner (e.g., from 1.5 eq to 2.5 eq) and observe the impact on conversion.
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues in your cyclodehydration reaction.
Caption: A step-by-step workflow for troubleshooting low yields.
Issue 2: Presence of Significant Side Products
Q: My reaction seems to be working, but I'm getting a complex mixture of products that is difficult to purify. What are the common side reactions and how can I suppress them?
A: The formation of side products is often due to the harshness of the reaction conditions, which can be incompatible with sensitive functional groups on your substrate.
Potential Causes & Solutions:
-
Substrate Decomposition: Highly acidic and high-temperature conditions, typical for reagents like PPA and POCl₃, can degrade sensitive functionalities (e.g., esters, certain heterocycles).
-
Solution: Switch to a milder dehydrating agent. The Burgess reagent or tosyl chloride (TsCl) in pyridine often allows for lower reaction temperatures and is more tolerant of various functional groups.[3] Propylphosphonic anhydride (T3P®) is another excellent mild alternative.
-
-
Rearrangement or Isomerization: In some cases, the reaction conditions can promote unwanted molecular rearrangements.
-
Solution: Again, milder conditions are key. Additionally, ensure that your 1,2-diacylhydrazine precursor is the correct isomer and is stable under the reaction conditions.
-
-
Incomplete Reaction: If the reaction stalls, you will have a mixture of starting material and product, which can complicate purification.
-
Solution: Refer back to the "Low Yield" section. Ensure your reagents are active and conditions are optimized for full conversion. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right cyclodehydration agent for my specific substrate?
A: The choice of reagent is critical and depends on the functional groups present in your molecule and the desired reaction scale.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, neat or in solvent | Inexpensive, powerful | Harsh, moisture-sensitive, limited functional group tolerance |
| SOCl₂ | Reflux, neat or in solvent | Inexpensive, effective | Harsh, generates HCl gas, moisture-sensitive |
| PPA | High temp (120-180 °C) | Strong dehydrating agent | Very harsh, viscous, difficult workup |
| TsCl / Pyridine | 80-120 °C | Milder, good for many substrates | Pyridine can be difficult to remove |
| Burgess Reagent | Mild temps (RT to 80 °C) | Very mild, high functional group tolerance | Expensive, requires anhydrous conditions |
| T3P® | Mild temps (RT to 100 °C) | Mild, clean byproducts, broad tolerance | Moderately expensive |
| EDCI | Room Temperature | Very mild, useful in peptide chemistry | Can be expensive, used for specific substrates |
Expert Advice: For initial explorations with a new, potentially sensitive substrate, begin with a milder reagent like TsCl/pyridine or T3P®. If your substrate is robust and cost is a major factor for large-scale synthesis, optimize conditions using POCl₃.[1][5]
Q2: What is the general mechanism for the cyclodehydration of a 1,2-diacylhydrazine?
A: The reaction proceeds through the activation of a carbonyl group, followed by an intramolecular cyclization and elimination.
Caption: General mechanism of 1,3,4-oxadiazole formation.
Causality Explained:
-
Activation: The dehydrating agent (e.g., POCl₃) coordinates to one of the carbonyl oxygens, making the carbonyl carbon highly electrophilic.
-
Intramolecular Cyclization: The lone pair of electrons on the other carbonyl oxygen attacks the activated carbonyl carbon, forming a five-membered ring intermediate.
-
Elimination: A molecule of water (or its equivalent, captured by the dehydrating agent) is eliminated, leading to the formation of the stable, aromatic 1,3,4-oxadiazole ring.[6]
Q3: What is the standard workup and purification procedure for a 1,3,4-oxadiazole synthesis?
A: The workup procedure is highly dependent on the reagent used.
General Protocol (for reagents like POCl₃/SOCl₂):
-
Quenching: Carefully and slowly pour the cooled reaction mixture onto crushed ice or into a beaker of ice-cold water. This will hydrolyze the excess dehydrating agent and precipitate the crude product. Caution: This step is highly exothermic and can release acidic gases (HCl). Perform in a well-ventilated fume hood.
-
Neutralization: If the aqueous solution is acidic, neutralize it by the slow addition of a base, such as a saturated sodium bicarbonate or sodium carbonate solution, until the pH is ~7-8. This often aids in the precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of water to remove inorganic salts, followed by a small amount of a cold non-polar solvent (like hexane or ether) to remove non-polar impurities.[4]
-
Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane).[2][4] If recrystallization is ineffective, column chromatography on silica gel is the next method of choice.[2]
Self-Validation: The purity of the final product should be confirmed by melting point, NMR (¹H, ¹³C), and Mass Spectrometry to ensure the structure and purity meet the required standards.[1]
Section 3: Reference Protocol
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles using POCl₃
This protocol is a standard starting point and may require optimization for your specific substrate.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,2-diacylhydrazine (1.0 eq).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq). The reaction can often be run neat.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase).
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto a stirred beaker of crushed ice.
-
Isolation: A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Drying & Purification: Dry the crude solid in a vacuum oven. Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
- Balalaie, S., et al. (2012).
- Asif, M. (2015).
- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
- Jones, K. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Digital Commons @ Otterbein.
- Kumar, A., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules.
- Shaikh, A. A., et al. (2024). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
- Poupon, E., et al. (2011).
- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
- Al-Amiery, A. A., et al. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Baghdad Science Journal.
- Wróbel, M. Z., & Rządkowska, M. (2024).
- Biointerface Research in Applied Chemistry. (2020). A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and. Biointerface Research in Applied Chemistry.
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
Minimizing side product formation in the synthesis of 2-amino-1,3,4-oxadiazoles
Technical Support Center: Synthesis of 2-Amino-1,3,4-Oxadiazoles
Welcome to the technical support center for the synthesis of 2-amino-1,3,4-oxadiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. We will address common challenges in minimizing side product formation, providing not just protocols, but the mechanistic reasoning behind them to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 2-amino-1,3,4-oxadiazoles. The typical synthetic routes involve the cyclization of an acylsemicarbazide or an acylthiosemicarbazide precursor. The choice of starting material and cyclizing agent is critical and dictates the potential side products.
Q1: My reaction is producing a significant amount of an isomeric byproduct with a similar mass. How can I identify and prevent it?
This is the most common challenge and the identity of the byproduct depends entirely on your starting material.
Scenario A: Starting from an Acylthiosemicarbazide
If you are using an acylthiosemicarbazide, the most likely byproduct is the corresponding 2-amino-1,3,4-thiadiazole . The formation of the oxadiazole (O-cyclization) versus the thiadiazole (S-cyclization) is a classic case of kinetic versus thermodynamic control, which can be directed by the choice of reagent.
-
Mechanistic Insight: The cyclization of an acylthiosemicarbazide intermediate can proceed via two main pathways. The choice of reagent activates either the oxygen or the sulfur atom, determining the regioselectivity of the cyclization. Reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) preferentially activate the oxygen atom, leading to the desired oxadiazole. In contrast, dehydrating agents like p-toluenesulfonyl chloride (p-TsCl) in polar solvents favor the formation of the more thermodynamically stable thiadiazole.[1]
-
Troubleshooting & Solution: To favor the 2-amino-1,3,4-oxadiazole, switch your cyclizing agent to EDC·HCl in a solvent like DMSO. This combination has been shown to provide excellent regioselectivity for the oxadiazole, often in quantitative yields.[1] Avoid dehydrating conditions like p-TsCl or strong acids (e.g., H₂SO₄) which promote the formation of the thiadiazole byproduct.[2]
Scenario B: Starting from an Acylsemicarbazide or Semicarbazone
If you are using an acylsemicarbazide or performing an oxidative cyclization of a semicarbazone, the likely isomeric byproduct is a Δ²-1,2,4-triazolin-5-one .
-
Mechanistic Insight: The acylsemicarbazide intermediate possesses two nucleophilic sites that can participate in the cyclization: the amide oxygen and the terminal nitrogen (N-4). While attack from the oxygen leads to the desired 5-membered oxadiazole ring, competitive intramolecular attack from the N-4 nitrogen atom results in the formation of the isomeric 5-membered triazolone ring. This side reaction is particularly prevalent under basic conditions, which increase the nucleophilicity of the N-4 nitrogen.[3][4][5]
-
Troubleshooting & Solution:
-
pH Control: Avoid strongly basic conditions during cyclization. If a base is required, use a mild, non-nucleophilic base and carefully control the stoichiometry.
-
Reagent Choice: Oxidative cyclization using iodine (I₂) in a neutral or slightly acidic medium is a well-established method that favors C-O bond formation over C-N bond formation for this class of compounds.[2] Reagents like phosphorus oxychloride (POCl₃) are also effective for the cyclodehydration of acyl semicarbazides to oxadiazoles.[2]
-
.dot digraph "Side_Product_Decision_Tree" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Isomeric Byproducts", pad="0.5", nodesep="0.6", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10];
} .enddot Caption: Troubleshooting flowchart for isomeric byproducts.
Q2: My reaction is messy, yields are low, and purification is difficult. Could my choice of a strong dehydrating agent like POCl₃ or H₂SO₄ be the problem?
Yes, while strong dehydrating agents are effective, they can lead to undesired side reactions and product degradation, complicating downstream processing.
-
Mechanistic Insight with POCl₃: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent. It reacts with the amide oxygen of the acylsemicarbazide to form a highly reactive intermediate. While this facilitates cyclization, excess POCl₃ or elevated temperatures can lead to the formation of chlorinated byproducts or Vilsmeier-Haack type intermediates, which can react further to produce a complex mixture of impurities.[6]
-
Mechanistic Insight with Strong Acids (H₂SO₄, PPA): Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) can cause charring and degradation of sensitive organic substrates, especially those with electron-rich aromatic rings or acid-labile functional groups. The harsh, forcing conditions required can lead to low yields and difficult purification.
-
Troubleshooting & Solution:
-
Milder Reagents: Consider replacing harsh dehydrating agents with milder, more selective alternatives. A comparative overview is provided in Table 1. Reagents like EDC·HCl or iodine-mediated systems often provide cleaner reactions and higher purity products.[1][2]
-
Temperature Control: If you must use POCl₃, the reaction should be performed at low temperatures (e.g., 0 °C to room temperature) with careful, slow addition of the reagent to a solution of the substrate.[6][7]
-
Stoichiometry: Use the minimum effective amount of the dehydrating agent. A large excess increases the likelihood of side reactions.
-
.dot digraph "Reaction_Mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Mechanism of POCl₃-Mediated Cyclodehydration", pad="0.5", nodesep="0.6", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10];
} .enddot Caption: Simplified mechanism of POCl₃-mediated cyclization.
Q3: After purification, my final compound seems to degrade over time or during analysis (e.g., GC-MS). What is happening?
The 2-amino-1,3,4-oxadiazole ring, while generally stable, can be susceptible to decomposition under certain conditions.
-
Problem Identification: The most likely degradation pathway is hydrolysis or thermolysis back to an amide-type structure. This has been observed during purification under harsh conditions or analysis at high temperatures.[4][8]
-
Troubleshooting & Solution:
-
Purification: Avoid purification methods that require high heat. If column chromatography is used, do not let the compound sit on the silica gel for extended periods. Recrystallization from a suitable solvent system is often the preferred method for achieving high purity.
-
Analytical Methods: When using techniques like GC-MS, be mindful of the injection port temperature. A high temperature can cause on-column degradation, leading to the appearance of impurity peaks that are not present in the bulk sample. Consider using LC-MS as an alternative analytical technique.
-
Storage: Store the final compound in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Comparative Data & Protocols
Table 1: Comparison of Common Cyclizing Agents
| Reagent System | Starting Material | Typical Conditions | Advantages | Common Side Products / Issues |
| POCl₃ | Acylsemicarbazide | Reflux or 0 °C to RT | Widely available, potent | Potential for chlorinated byproducts, degradation with sensitive substrates.[2][6] |
| Iodine (I₂) / K₂CO₃ | Semicarbazone | 80 °C in 1,4-Dioxane | Metal-free, generally clean, good yields.[2] | Requires preparation of semicarbazone intermediate. |
| EDC·HCl | Acylthiosemicarbazide | Room Temp in DMSO | High regioselectivity for oxadiazole over thiadiazole, mild conditions.[1] | Stoichiometric byproduct (EDU) must be removed. |
| p-TsCl / Pyridine | Acylthiosemicarbazide | Elevated Temp | Effective for cyclization. | Strongly favors formation of the 2-amino-1,3,4-thiadiazole side product.[1] |
| H₂SO₄ / PPA | Acylsemicarbazide | High Temp (100-150 °C) | Inexpensive. | Harsh conditions, potential for charring and substrate degradation, low yields.[2][9] |
Experimental Protocols
Protocol 1: Regioselective Synthesis from Acylthiosemicarbazide using EDC·HCl
This protocol is optimized to favor the formation of the 2-amino-1,3,4-oxadiazole and minimize the formation of the 2-amino-1,3,4-thiadiazole byproduct.
-
Dissolution: Dissolve the starting 1-acylthiosemicarbazide (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add EDC·HCl (1.5 equiv) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice water. The product will often precipitate.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove DMSO and the ethyl-dimethylaminopropyl-urea (EDU) byproduct, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Causality: EDC·HCl acts as a carbodiimide, which selectively activates the carbonyl oxygen of the acylthiosemicarbazide. This activation makes the oxygen a better electrophilic site for the intramolecular nucleophilic attack, thereby directing the cyclization towards the desired oxadiazole product.[1]
Protocol 2: Iodine-Mediated Oxidative Cyclization of Semicarbazones
This method is a clean, metal-free alternative for converting semicarbazones to 2-amino-1,3,4-oxadiazoles, avoiding the competitive N-cyclization that can lead to triazolones.
-
Intermediate Formation: Prepare the semicarbazone intermediate by reacting the corresponding aldehyde (1.0 equiv) with semicarbazide hydrochloride (1.0 equiv) and sodium acetate (1.0 equiv) in an aqueous methanol solution at room temperature. The semicarbazone often precipitates and can be isolated by filtration.
-
Cyclization Setup: Suspend the isolated semicarbazone (1.0 equiv) and potassium carbonate (K₂CO₃, 3.0 equiv) in 1,4-dioxane.
-
Reagent Addition: Add molecular iodine (I₂, 1.2 equiv) to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir until the starting material is consumed (typically 1-5 hours), as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and quench with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality: Iodine serves as a mild oxidizing agent that facilitates the oxidative C-O bond formation. The basic conditions are mild enough to deprotonate the necessary intermediates without significantly increasing the nucleophilicity of the N-4 nitrogen, thus suppressing the formation of the triazolone byproduct.[2]
References
-
Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438–444. [Link]
-
Coruh, I., et al. (2017). Proposed mechanism for the synthesis of 1,2,4-triazole-5-thiones. ResearchGate. Available at: [Link]
- Pawar, S. D., & Patil, P. G. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
-
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Kornicka, A., et al. (2002). Cyclization of Semicarbazide Derivatives of 3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic Acid.
-
Kornicka, A., et al. (2002). The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid. Acta Poloniae Pharmaceutica. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
- Mobarakeh, S. Z., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Konakahara, T., et al. (2017). Oxidative degradation of acylsemicarbazide and its polymers. Polymer Journal. [Link]
-
Konakahara, T., et al. (2017). Oxidative degradation of acylsemicarbazide and its polymers. Oxford Academic. [Link]
-
Siddiqui, N., et al. (2009). Cyclization of the semicarbazone template of aryl semicarbazones: synthesis and anticonvulsant activity of 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-one. Biomedicine & Pharmacotherapy. [Link]
-
Kornicka, A., et al. (2002). Cyclization of Semicarbazide Derivatives of 3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic Acid. ResearchGate. Available at: [Link]
-
Salama, H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry. [Link]
-
El-Sayed, N. F. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. [Link]
-
Salama, H. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. National Center for Biotechnology Information. [Link]
- Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024).
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- El-Shehry, M. F., & Abu-Hashem, A. A. (2011). Thiosemicarbazides: Synthesis and reactions.
- Matheau-Raven, D., & Dixon, D. J. (2022). General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. ChemRxiv.
-
Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica. [Link]
- Al-Jbouri, F. H. R., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry.
-
Beraldo, H., et al. (2001). Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. Journal of the Brazilian Chemical Society. [Link]
-
Jasińska, J., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. [Link]
-
Niu, P., et al. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry. [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams. Angewandte Chemie International Edition. [Link]
-
Zhang, Y., et al. (2021). Mechanically tough dynamic poly(disulfide)s crosslinked by acylsemicarbazides. Chemical Communications. [Link]
Sources
- 1. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCCC 2003, Volume 68, Issue 4, Abstracts pp. 792-800 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole for Preclinical Studies
Welcome to the technical support center for the scalable synthesis of 2-(3-bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges in the synthesis and scale-up of this promising preclinical candidate. Our goal is to ensure you can achieve consistent, high-yield, and high-purity results in your laboratory.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for esters and amides.[1] This guide focuses on a robust and scalable synthetic route, addressing potential pitfalls with scientifically-grounded solutions.
I. Recommended Synthetic Workflow
The most common and scalable approach for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the dehydrative cyclization of a 1,2-diacylhydrazine intermediate.[2][3] This intermediate is formed by coupling a carboxylic acid (or its activated derivative) with a carbohydrazide. For our target molecule, the synthesis proceeds in two key stages:
-
Formation of the Diacylhydrazine Intermediate: Reaction of 3-bromobenzoyl chloride with cyclohexanecarbohydrazide.
-
Cyclodehydration: Ring closure of the diacylhydrazine intermediate to form the 1,3,4-oxadiazole ring, typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃).[2][4][5]
Below is a visual representation of the overall workflow.
Caption: High-level workflow for the synthesis of the target oxadiazole.
II. Detailed Experimental Protocol
This protocol is optimized for a laboratory scale (10-20g) and designed for scalability.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles | Purity |
| 3-Bromobenzoic Acid | 201.02 | 10.0 g | 0.0497 | >98% |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.4 mL (8.8 g) | 0.0746 (1.5 eq) | >99% |
| Cyclohexanecarbohydrazide | 142.20 | 7.07 g | 0.0497 (1.0 eq) | >97% |
| Pyridine | 79.10 | 4.4 mL (4.3 g) | 0.0547 (1.1 eq) | Anhydrous |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 30 mL | - | >99% |
| Ethanol | 46.07 | As needed | - | 95% or Absolute |
Procedure:
Part A: Synthesis of N'-benzoyl-cyclohexanecarbohydrazide (Intermediate)
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromobenzoic acid (10.0 g, 0.0497 mol).
-
Slowly add thionyl chloride (5.4 mL, 0.0746 mol) at room temperature.
-
Heat the mixture to reflux (approx. 80°C) for 2-3 hours until gas evolution ceases. The solution should become clear.
-
Cool the mixture to room temperature and remove excess thionyl chloride under reduced pressure. The resulting crude 3-bromobenzoyl chloride is used directly in the next step.
-
In a separate 500 mL flask, dissolve cyclohexanecarbohydrazide (7.07 g, 0.0497 mol) and pyridine (4.4 mL, 0.0547 mol) in anhydrous dichloromethane (150 mL).
-
Cool the hydrazide solution to 0°C in an ice bath.
-
Dissolve the crude 3-bromobenzoyl chloride in anhydrous dichloromethane (50 mL) and add it dropwise to the cooled hydrazide solution over 30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,N'-diacylhydrazine intermediate as a white solid.
Part B: Cyclodehydration to this compound
-
Place the crude diacylhydrazine intermediate into a round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃, 30 mL) at 0°C.
-
Heat the mixture to reflux (approx. 100-110°C) and maintain for 3-5 hours. The reaction should become a clear, homogenous solution.
-
Monitor reaction completion by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice (approx. 200 g) with vigorous stirring. Caution: Exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is ~7-8.
-
The crude product will precipitate as a solid. Filter the solid, wash thoroughly with water, and air-dry.
Part C: Purification
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with cold ethanol, and dry under vacuum.
-
Expected Yield: 70-85%.[2] Characterize by NMR, IR, and Mass Spectrometry to confirm structure and purity.[4]
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Caption: A troubleshooting decision tree for common synthesis issues.
Q1: My yield of the diacylhydrazine intermediate is very low, and TLC shows significant amounts of unreacted cyclohexanecarbohydrazide.
-
Possible Cause 1: Incomplete Acid Chloride Formation. The conversion of 3-bromobenzoic acid to its acid chloride may have been inefficient.
-
Solution: Ensure the reflux with thionyl chloride is carried out until all solid has dissolved and gas evolution has completely stopped. After reflux, ensure all excess thionyl chloride is removed under high vacuum, as it can react with the hydrazide.
-
-
Possible Cause 2: Moisture. Acid chlorides are highly sensitive to moisture and will hydrolyze back to the carboxylic acid.
-
Solution: Use oven-dried glassware and anhydrous solvents. Conducting the acylation step under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for larger scale reactions.
-
-
Possible Cause 3: Incorrect Stoichiometry. An error in weighing the starting materials can lead to an excess of one reagent.
-
Solution: Carefully verify the masses and mole calculations for all reagents.
-
Q2: The cyclodehydration reaction with POCl₃ is not going to completion, even after several hours of reflux.
-
Possible Cause 1: Insufficient Temperature or Time. The activation energy for the cyclodehydration may not be met.
-
Solution: Ensure your reaction setup is reaching the proper reflux temperature of POCl₃ (~105°C). Extend the reflux time, monitoring the reaction's progress every 1-2 hours via TLC until the starting diacylhydrazine spot has disappeared.
-
-
Possible Cause 2: Deactivated POCl₃. Phosphorus oxychloride can degrade upon exposure to atmospheric moisture over time.
-
Solution: Use POCl₃ from a fresh, sealed bottle. For large-scale synthesis where consistency is critical, consider purifying the POCl₃ by distillation before use.
-
Q3: During the workup of the cyclodehydration, my product oiled out instead of precipitating as a solid.
-
Possible Cause 1: Residual Impurities. The presence of impurities can depress the melting point and inhibit crystallization.
-
Solution: Ensure the diacylhydrazine intermediate was washed thoroughly to remove any unreacted starting materials or pyridine hydrochloride. Before recrystallization, you can dissolve the crude oil in a minimal amount of a solvent like dichloromethane and pass it through a short plug of silica gel to remove polar impurities.
-
-
Possible Cause 2: Supersaturation or Rapid Cooling. Pouring the reaction mixture into ice and neutralizing it can sometimes lead to rapid precipitation that traps impurities.
-
Solution: Try adding the reaction mixture to ice water with very vigorous stirring. After neutralization, if the product is still an oil, extract it into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it. Then, attempt recrystallization from this cleaner crude material.
-
Q4: I am seeing a significant side product in my final material. What could it be?
-
Possible Cause: Incomplete Cyclization or Rearrangement. While less common with POCl₃, harsh conditions can sometimes lead to side reactions.
-
Solution: Characterize the impurity using LC-MS and NMR. If it is unreacted intermediate, optimize the cyclization step (see Q2). If it's a different species, consider milder cyclization conditions. Alternative dehydrating reagents like triflic anhydride or Burgess reagent have been reported for oxadiazole synthesis, though these may be less cost-effective for large-scale work.[2]
-
IV. Frequently Asked Questions (FAQs)
Q1: Why is a two-step approach (acid chloride formation then cyclization) preferred for scalable synthesis?
This method is robust, high-yielding, and uses cost-effective reagents (SOCl₂ and POCl₃), which are critical factors for scaling up chemical production for preclinical and clinical studies.[6] One-pot methods can be effective at the discovery stage but often present more challenges in purification and consistency at a larger scale.
Q2: Can I use 3-bromobenzoic acid directly with the hydrazide using a coupling agent instead of making the acid chloride?
Yes, this is a valid alternative. Coupling agents like HATU or TBTU can be used to form the diacylhydrazine intermediate directly from the carboxylic acid and hydrazide.[2][7] However, these reagents are significantly more expensive than thionyl chloride, making them less suitable for large-scale synthesis where cost of goods is a major consideration.
Q3: What are the key safety precautions for this synthesis?
-
Thionyl chloride (SOCl₂) and Phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂). Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The quenching of the POCl₃ reaction mixture with ice is highly exothermic . Perform this step slowly and behind a safety shield.
-
Pyridine is flammable and toxic. Handle in a fume hood.
Q4: How do I ensure batch-to-batch consistency for preclinical supplies?
-
Strict Protocol Adherence: Ensure every batch follows the exact same validated protocol, including reaction times, temperatures, and reagent quantities.
-
Raw Material Qualification: Use starting materials from the same supplier and batch number if possible. Always verify the purity of incoming materials.
-
In-Process Controls (IPCs): Use TLC or HPLC at critical steps (e.g., after intermediate formation, after cyclization) to ensure the reaction has proceeded as expected before moving to the next step.
-
Final Product Specification: Define a clear specification for the final product, including purity (by HPLC and NMR), residual solvent analysis (by GC), and appearance.
Q5: What is the importance of the 1,3,4-oxadiazole ring in drug development?
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[8] It is metabolically stable and can act as a bioisosteric replacement for ester or amide groups, potentially improving a compound's pharmacokinetic properties.[1] Its derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[9][10][11]
V. References
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (No Date). Bentham Science.
-
SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING By NG YU XUAN. (No Date). UTAR Institutional Repository.
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). National Institutes of Health.
-
Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (No Date). Journal of Chemical and Pharmaceutical Research.
-
Product Class 8: 1,3,4-Oxadiazoles. (No Date). Science of Synthesis.
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (No Date). Future Medicinal Chemistry.
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). Organic Chemistry Portal.
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). RSC Publishing.
-
CHARCTERIZATION, PRE-CLINICAL EVALUATION OF NOVEL OXADIAZOLE DERIVATIVES. (No Date). Journal of Drug Delivery and Therapeutics.
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). AIMS Chemistry.
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
-
Synthesis of 1,3,4-oxadiazoles. (No Date). Organic Chemistry Portal.
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate.
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron.
-
Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (No Date). National Institutes of Health.
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (No Date). ACS Omega.
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI.
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (No Date). Ingenta Connect.
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (No Date). MDPI.
-
Modifications to the process for the synthesis of new 1,2,4-oxadiazole analogues and the short review on synthetic methodologies of 1,2,4. (2019). ResearchGate.
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (No Date). MDPI.
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. (2023). The Journal of Organic Chemistry.
-
Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (No Date). National Institutes of Health.
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. eprints.utar.edu.my [eprints.utar.edu.my]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 10. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchemrev.com [jchemrev.com]
Technical Support Center: Addressing Solubility Challenges of 2,5-Disubstituted-1,3,4-Oxadiazoles in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common yet critical issue of poor solubility of 2,5-disubstituted-1,3,4-oxadiazole compounds in biological assays. As a senior application scientist, my goal is to equip you with not just protocols, but also the scientific rationale behind them, ensuring your experiments are both successful and reproducible.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] However, the very features that often contribute to their therapeutic efficacy—namely their rigid, aromatic nature—can also lead to significant challenges in aqueous solubility.[4][5] This guide will walk you through troubleshooting and optimization strategies in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 2,5-disubstituted-1,3,4-oxadiazole compound precipitates immediately upon addition to my aqueous assay buffer or cell culture medium. What's happening and how can I fix it?
A1: Immediate precipitation, often termed "crashing out," is a classic sign that your compound has exceeded its thermodynamic solubility limit in the final aqueous environment. This typically occurs when a concentrated stock solution (usually in a solvent like DMSO) is diluted into the aqueous assay buffer.[6][7] The organic solvent rapidly disperses, leaving the hydrophobic compound unable to remain dissolved in the water-based medium.
Here’s a systematic approach to troubleshoot this issue:
1. Understand the Physicochemical Properties: The substituents at the 2 and 5 positions of the oxadiazole ring heavily influence solubility.[4][8] Aryl substituents, for instance, tend to significantly decrease water solubility compared to smaller alkyl groups.[4][5]
2. Optimize Your Stock and Working Concentrations:
-
Determine Maximum Solubility: Before proceeding with your assay, it's crucial to determine the maximum solubility of your compound in both your stock solvent (e.g., DMSO) and your final assay buffer.[9][10][11] A simple protocol for this is provided below.
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of your compound in the assay to a level below its determined aqueous solubility limit.[6]
-
Keep Final DMSO Concentration Low: High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution.[6] Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%.[6]
3. Refine Your Dilution Technique:
-
Use Pre-warmed Media: Always add your compound to pre-warmed (e.g., 37°C) cell culture media or buffer, as solubility often decreases at lower temperatures.[6]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in the pre-warmed assay buffer.[6]
-
Slow, Controlled Addition: Add the compound dropwise while gently vortexing or swirling the media to facilitate gradual dissolution and prevent localized high concentrations that can trigger precipitation.[6]
Experimental Protocol: Determining Kinetic Aqueous Solubility
This protocol provides a quick assessment of your compound's solubility under your specific assay conditions.
-
Prepare a High-Concentration Stock: Dissolve your oxadiazole compound in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing.[6]
-
Create a Dilution Series: Prepare a series of dilutions of the stock solution in your cell culture medium or assay buffer (e.g., 1:100, 1:200, 1:500, 1:1000).
-
Incubate and Observe: Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2-24 hours).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals). The highest concentration that remains clear is your approximate maximum soluble concentration.[6] For more precise measurements, techniques like nephelometry or UV-spectroscopy can be employed to detect turbidity.[12]
Q2: My compound appears soluble initially but then precipitates over time in the incubator. What causes this delayed precipitation?
A2: Delayed precipitation suggests that while your initial concentration might be below the kinetic solubility limit, it's likely in a supersaturated state that is not stable over time. Several factors can contribute to this:
-
Temperature and pH Shifts: As cells metabolize, they can produce acidic waste products that lower the pH of the medium.[7] For ionizable oxadiazole derivatives, a change in pH can significantly impact solubility.[7] Additionally, temperature fluctuations can affect solubility.
-
Compound Instability: The compound itself might be degrading over time into less soluble byproducts.
-
Interactions with Media Components: The compound could be interacting with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[7]
Troubleshooting Delayed Precipitation:
-
Monitor pH: Check the pH of your culture medium throughout the experiment, especially in dense cultures. More frequent media changes may be necessary to maintain a stable pH.
-
Assess Compound Stability: Use analytical techniques like HPLC or LC-MS to assess the stability of your compound in the assay medium over the course of your experiment.
-
Consider Serum-Free Media: If you suspect interactions with serum proteins, try performing the assay in serum-free media, if your cell line permits.
-
Reduce Incubation Time: If feasible for your experimental endpoint, reduce the incubation time to minimize the chances of delayed precipitation.
Q3: I've tried optimizing my concentration and dilution methods, but my compound is still not soluble enough for my desired assay concentration. What formulation strategies can I use?
A3: When simple adjustments are insufficient, more advanced formulation strategies are necessary. These aim to increase the apparent solubility of the compound by altering its microenvironment.
1. Co-solvents:
-
Principle: Using a mixture of solvents can often solubilize a compound better than a single solvent.[13][14] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic compounds.
-
Common Co-solvents: Besides DMSO, other biocompatible co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[15]
-
Considerations: It's crucial to test the toxicity of any co-solvent on your specific cell line at the final concentration used in the assay.
2. Cyclodextrins:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][16] They can encapsulate poorly soluble guest molecules, like your oxadiazole compound, forming an inclusion complex that is more water-soluble.[13][16][17]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[14][15]
-
Workflow:
-
Prepare an aqueous solution of the cyclodextrin.
-
Add the oxadiazole compound to this solution.
-
Stir or sonicate the mixture to facilitate complex formation.
-
Determine the solubility enhancement, often through phase-solubility studies.
-
3. Lipid-Based Formulations:
-
Principle: For highly lipophilic compounds, lipid-based delivery systems can be effective. These formulations, such as self-emulsifying drug delivery systems (SEDDS), encapsulate the compound in lipid droplets, which can improve its dispersion and absorption in aqueous environments.[13][16][18]
-
Application: This is a more advanced technique, often employed in later stages of drug development, but can be adapted for in vitro assays if necessary.
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for addressing solubility issues with 2,5-disubstituted-1,3,4-oxadiazoles.
Caption: Encapsulation of a hydrophobic oxadiazole by a cyclodextrin.
By understanding the underlying physicochemical principles and systematically applying these troubleshooting strategies, you can overcome the solubility challenges associated with 2,5-disubstituted-1,3,4-oxadiazoles and obtain reliable, high-quality data in your biological assays.
References
- Abadi AH, Eissa AA and Hassan GS. Synthesis of novel 1,3,4-trisubstituted pyrazole derivatives and their evaluation as antitumor and antiangiogenic agents. Chem. Pharm. Bull. 51: 838–844 (2003).
- Adelstein GW, Yen CH, Dajani EZ and Bianchi RG. 3,3-diphenyl-3-(2-alkyl-1,3,4-oxadiazol-2-yl) propionic acids with exceptionally potent antiulcer and antisecretory properties. J. Med. Chem. 19(10): 1221–1225 (1976).
- Alhalaweh, A., Roy, L., Rodríguez-Hornedo, N., & Velaga, S. P. (2012). pH-dependent solubility of indomethacin–saccharin and carbamazepine–saccharin cocrystals in aqueous media. Molecular pharmaceutics, 9(9), 2605-2612.
- Barrett, S. E., et al. (2022). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. International Journal of Pharmaceutics, 624, 121998.
- Chen H, Li Z and Han Y. Synthesis and fungicidal activity against Rhizoctonia solani of 2-alkyl-(alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (Thiadiazoles). Agric. Food Chem. 48: 5312–5315 (2000).
- Dighe VS, Bagavant G, Somasekhara S and Mukherjee SL. Substituted oxadiazole-2-thiones. Curr. Sci. 32: 257 (1963).
- Dutta MM, Goswami BN and Katky JCS. Studies on biologically active heterocycles. Part I. Synthesis and antifungal activity of some new aroyl hydrazones and 2,5-disubstituted-1,3,4-oxadiazoles. J. Heterocyclic Chem. 23: 793–795 (1986).
- El-Emam AA, Al-Deeb OA, Al-Omar M and Lehmann J. Synthesis, antimicrobial and anti-HIV-1 activity of certain 5-(1-adamantyl)-2-substitutedthio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones. Bioorg. Med. Chem. 12: 5107–5113 (2004).
- Gohil, K., et al. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics, 17(3).
- Kadi AA, El-Brollosy NR, Al-Deep OA, Habib EE, Ibrahim TM and El-Emam AA. Synthesis, antimicrobial and anti-inflammatory activities of novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles. Eur. J. Med. Chem. 42(2): 235–242 (2007).
- Kalluraya B and Chimbalkar R. Synthesis and biological activity of some 5-substituted-1,3,4-oxadiazole-2-hydrazones. Indian J. Heterocylc Chem. 5: 37–40 (1995).
- Kapoor KK, Somal P, Gupta R and Kachroo PL. Synthesis of some 1,4-benzothiazinyl thiosemicarbazides, triazoles, oxadiazoles, thiadiazoles and their antitubercular activity. Indian J. Heterocyclic Chem. 4: 187–190 (1995).
- Karuna Sree Merugu, et al. (2011). Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica, 3(6), 130-137.
- Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1), 1-19.
- Milcent, R., & Barbier, G. (1983). Oxidation of hydrazones with lead dioxide: New synthesis of 1,3,4-oxadiazoles and 4-amino-1,2,4-triazol-5-one derivatives. Journal of Heterocyclic Chemistry, 20(1), 77-81.
- Pardeshi, S., et al. (2021). A comprehensive review on 1,3,4-oxadiazole derivatives: their synthesis and pharmacological activities. Organic & Biomolecular Chemistry, 19(42), 9133-9159.
- Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. Journal of Saudi Chemical Society, 15(4), 335-342.
- Rashid, M., et al. (2015). Synthesis, characterization and biological evaluation of novel 2, 5 substituted-1, 3, 4 oxadiazole derivatives. Journal of the Chemical Society of Pakistan, 37(1).
- Sharma, S., et al. (2019). A review exploring therapeutic worth of 1, 3, 4-oxadiazole tailored compounds. Mini reviews in medicinal chemistry, 19(6), 477-509.
- Skolnik, S., et al. (2018). High-throughput screening of drug-excipient compatibility. Journal of pharmaceutical sciences, 107(1), 143-150.
- Sou, T., & Bergström, C. A. (2018). The use of in silico prediction of drug solubility and dissolution in drug discovery and development. Journal of Pharmacy and Pharmacology, 70(11), 1419-1435.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
- Sysoeva, A. A., et al. (2021). 2, 1, 3-Benzoselenadiazole-containing zinc (II) halide complexes: Chalcogen bonding in the solid state and solution. Crystals, 11(11), 1385.
- Wernevik, J., et al. (2020). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. STAR protocols, 1(3), 100150.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
NIH. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Retrieved from [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
ResearchGate. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. Host-guest interaction between herbicide oxadiargyl and hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1,3,4-Oxadiazole Derivatives for Drug Development
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the unique challenges and opportunities presented by 1,3,4-oxadiazole derivatives in drug development. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your research and development efforts. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and ability to act as a bioisostere for amide and ester groups.[1][2][3] However, like any heterocyclic system, it possesses unique stability liabilities that must be understood and managed.
Section 1: Fundamental Stability and Handling
This section addresses the most common initial queries regarding the intrinsic stability of the 1,3,4-oxadiazole core.
Q1: My 1,3,4-oxadiazole derivative appears to be degrading in my aqueous assay buffer. What is the likely cause and how can I mitigate this?
A1: The most probable cause is hydrolytic degradation. The 1,3,4-oxadiazole ring, while generally more stable than its 1,2,4-oxadiazole isomer, is susceptible to ring-opening, particularly under non-neutral pH conditions.[4]
-
Mechanism of Degradation:
-
Acid-Catalyzed Hydrolysis: At low pH, protonation of a ring nitrogen atom activates the C2 or C5 carbon for nucleophilic attack by water, leading to ring cleavage.
-
Base-Catalyzed Hydrolysis: At high pH, direct nucleophilic attack on a ring carbon can occur, followed by proton capture from the aqueous environment to facilitate ring opening.[4] The ultimate degradation products often include hydrazides or aryl nitriles, depending on the substitution pattern.
-
-
Troubleshooting and Solutions:
-
pH Optimization: The first step is to determine the pH-stability profile of your compound. Studies have shown that many oxadiazole derivatives exhibit maximum stability in a slightly acidic pH range, typically between 3 and 5.[4] Adjust your buffer to this range if your experimental system can tolerate it.
-
Buffer Selection: Avoid buffers containing highly nucleophilic species. Consider using buffers like acetate or citrate over phosphate or Tris if compatible with your assay.
-
Use of Co-solvents: If permissible, introducing a water-miscible organic co-solvent such as DMSO or acetonitrile (ACN) can significantly reduce the rate of hydrolysis by lowering the activity of water.[4]
-
Temperature Control: Perform your experiments at the lowest practical temperature to slow the rate of degradation. Store stock solutions frozen and in small aliquots to minimize freeze-thaw cycles.
-
Q2: Are there specific storage conditions I should use for my solid 1,3,4-oxadiazole compounds?
A2: Yes, proper storage is critical. While the 1,3,4-oxadiazole ring is considered thermally stable, long-term stability can be compromised by moisture and light.[5]
-
Recommended Storage Protocol:
-
Solid State: Store compounds as a dry solid in a desiccator at or below room temperature. For long-term storage, -20°C is recommended.
-
In Solution: Prepare concentrated stock solutions in an anhydrous aprotic solvent like DMSO or DMF. Store these stocks at -20°C or -80°C in tightly sealed vials with a desiccant.
-
Photostability: Protect compounds from light by using amber vials or by wrapping vials in aluminum foil, as some derivatives can be susceptible to photolytic degradation.[6][7]
-
Section 2: Troubleshooting Synthesis and Analysis
This section focuses on common issues encountered during the chemical synthesis and analytical characterization of 1,3,4-oxadiazole derivatives.
Q3: I'm performing a forced degradation study on my lead compound, but the results are inconsistent. What could be going wrong?
A3: Inconsistent forced degradation results often stem from poorly controlled experimental conditions or a non-optimized analytical method. A robust, stability-indicating method is paramount.
A typical workflow for assessing and improving compound stability is outlined below.
Caption: Common Metabolic Pathways for Substituted Oxadiazoles.
-
Strategies for Enhancing Metabolic Stability:
-
Metabolic Blocking: Introduce a metabolically stable group, such as a fluorine atom or a trifluoromethyl group, at a known metabolic hotspot (e.g., the para-position of a phenyl ring).
-
Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic clearance. Introduce polar functional groups or nitrogen-containing heterocycles to reduce the LogP value.
-
Steric Hindrance: Introduce bulky groups near the metabolic hotspot to sterically shield it from the active site of metabolizing enzymes.
-
Bioisosteric Replacement: If a substituent is particularly labile, replace it with a more stable bioisostere. For example, replace a metabolically unstable phenyl ring with a pyridine or pyrimidine ring.
-
References
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. (2024). Journal of Health and Allied Sciences NU. Available from: [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). CoLab. Available from: [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavi… - OUCI. Available from: [Link]
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (2012). PubMed. Available from: [Link]
-
(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). ResearchGate. Available from: [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Available from: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. (2016). Scirp.org. Available from: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central (PMC). Available from: [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Available from: [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). PubMed Central (PMC). Available from: [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025). PubMed. Available from: [Link]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
Technical Support Center: Refinement of the One-Pot Synthesis of Unsymmetrical 2,5-Disubstituted-1,3,4-Oxadiazoles
Welcome to the technical support center dedicated to the synthesis of unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, often used as a bioisostere for amide and ester groups to enhance metabolic stability and pharmacokinetic profiles.[1][2]
However, the one-pot synthesis of unsymmetrical derivatives presents unique challenges, from controlling selectivity to minimizing side products and achieving high yields. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you refine your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields in one-pot oxadiazole synthesis often trace back to one of three areas: inefficient cyclodehydration, purity of starting materials, or suboptimal reaction conditions. The final cyclodehydration step to form the aromatic oxadiazole ring is frequently the rate-limiting step.[3] Ensure your dehydrating agent is active and used in the correct stoichiometry. Additionally, verify the purity of your starting carboxylic acid and acylhydrazide, as impurities can significantly interfere with the reaction.[3]
Q2: I'm observing a significant amount of a diacyl hydrazide side product. How can I prevent this?
The formation of a symmetrical 1,2-diacyl hydrazide is a common side reaction that competes with the desired pathway. This occurs when the initial acylhydrazide reacts with a second molecule of the activating carboxylic acid before cyclization. To minimize this, consider a novel approach that avoids this intermediate altogether, such as the coupling of α-bromo nitroalkanes with acyl hydrazides, which proceeds under mildly basic conditions.[1][3] Alternatively, careful optimization of catalyst loading and base equivalents in one-pot procedures is crucial.[3]
Q3: What is the most effective method for purifying my final 2,5-disubstituted-1,3,4-oxadiazole?
Purification can be challenging due to byproducts having similar polarities to the desired compound.
-
Column Chromatography: This is the most common method. A careful selection of the eluent system (e.g., ethyl acetate/petroleum ether) is critical for good separation.[4][5]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent is a highly effective technique for achieving high purity.[4]
-
Preparative Thin-Layer Chromatography (PTLC): For difficult separations, PTLC can be employed to isolate the pure product.[5]
Q4: Can microwave irradiation improve my reaction?
Yes, microwave-assisted synthesis can be highly effective. It often dramatically reduces reaction times (from hours to minutes) and can improve yields, particularly for less reactive substrates or when using solvent-free conditions.[3][6][7] The rapid heating facilitates the dehydrative cyclization step.[3]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common experimental issues.
Problem 1: Low or No Product Formation
| Probable Cause | Scientific Explanation & Validation | Recommended Solution |
| Inefficient Cyclodehydration | The conversion of the diacylhydrazine or N-acylhydrazone intermediate to the oxadiazole requires the removal of a water molecule. This step is often energetically demanding and can be the bottleneck of the entire process.[3][8] | Optimize Thermal Conditions: Systematically increase the reaction temperature. For many protocols, heating is essential for cyclization.[3] Change Dehydrating Agent: If heating is insufficient, a stronger dehydrating agent may be required. Common choices include POCl₃, P₂O₅, SOCl₂, TsCl, or the Burgess reagent.[9][10][11][12] Employ Microwave Irradiation: This technique can provide the necessary energy for cyclization in a much shorter timeframe.[3][7] |
| Poor Reagent Activity | Carboxylic acids can be activated in situ using coupling agents like HATU or TBTU.[10] Dehydrating agents like POCl₃ can degrade with exposure to atmospheric moisture. | Use Fresh Reagents: Ensure your dehydrating agent and any coupling agents are fresh or have been stored properly under anhydrous conditions. Activate the Carboxylic Acid: In syntheses starting from carboxylic acids and hydrazides, consider using a peptide coupling reagent to form the initial N,N'-diacylhydrazine intermediate before adding the cyclodehydrating agent.[10] |
| Suboptimal Solvent Choice | The solvent plays a critical role in solubilizing reagents and intermediates. Aprotic polar solvents like DMSO or DMF can facilitate base-mediated reactions and improve reaction rates.[3] | Solvent Screening: Test different solvents. Aprotic polar solvents like DMSO or DMF are often effective.[3] For some protocols, high-boiling point solvents like dioxane are used, especially in catalyst-driven reactions.[13] |
Problem 2: Excessive Side Product Formation
| Probable Cause | Scientific Explanation & Validation | Recommended Solution |
| Formation of 1,2-Diacyl Hydrazide | In one-pot reactions starting from a carboxylic acid and a hydrazide, the initially formed acylhydrazide can be acylated a second time by another molecule of activated carboxylic acid, leading to a dead-end side product. | Modify Stoichiometry: Carefully control the stoichiometry, ensuring no large excess of the carboxylic acid or activating agent is present. Change Reaction Order: If possible, add the activating agent slowly to the mixture of the carboxylic acid and hydrazide to favor the formation of the desired intermediate. Alternative Methodology: Employ a strategy that avoids the diacyl hydrazide intermediate, such as the reaction between acyl hydrazides and α-bromo nitroalkanes.[1][3] |
| Base or Catalyst Issues | In base-mediated or metal-catalyzed reactions, the amount and type of base or catalyst/ligand system are critical for selectivity and efficiency. Incorrect loading can lead to side reactions or incomplete conversion.[3][13] | Optimize Catalyst/Base Loading: Perform a systematic optimization of the catalyst and base concentrations. For instance, in a one-pot synthesis-arylation, a 20 mol% loading of CuI and 40 mol% of 1,10-phenanthroline was found to be optimal.[3][13] |
Visualized Mechanisms and Workflows
Understanding the underlying chemical transformations and experimental sequences is key to successful synthesis.
General Reaction Mechanism
The most common pathway for forming a 1,3,4-oxadiazole involves the condensation of a carboxylic acid derivative with a hydrazide, followed by cyclodehydration.
Caption: Generalized reaction pathway for 1,3,4-oxadiazole synthesis.
Troubleshooting Logic for Low Yield
When faced with a low yield, a logical progression of checks can quickly identify the root cause.
Caption: Decision tree for troubleshooting low reaction yields.
Validated Experimental Protocols
The following are detailed, step-by-step protocols for robust one-pot syntheses of unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles.
Protocol 1: Copper-Catalyzed One-Pot Synthesis-Arylation from Carboxylic Acids
This method is advantageous as it allows for the sequential formation of the oxadiazole ring followed by a C-H arylation in a single pot, providing direct access to highly functionalized products.[5][13]
Principle: A carboxylic acid is first reacted with N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted 1,3,4-oxadiazole. Subsequently, a copper catalyst and an aryl iodide are added to the same vessel to perform a direct C-H arylation at the 5-position.
Step-by-Step Methodology:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the starting carboxylic acid (0.20 mmol, 1.2 equiv) and NIITP (66.5 mg, 0.22 mmol, 1.32 equiv).
-
Evacuate and backfill the tube with nitrogen four times.
-
Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 3 hours to form the monosubstituted oxadiazole intermediate.
-
After cooling to room temperature, add the aryl iodide (1.0 equiv), copper(I) iodide (CuI, 20 mol %), 1,10-phenanthroline (40 mol %), and cesium carbonate (Cs₂CO₃, 1.5 equiv).
-
Seal the tube, evacuate and backfill with nitrogen again, and heat the mixture at the optimized temperature for arylation (typically 80-120 °C) for 16 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter it through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude residue by flash column chromatography to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.[5][13]
Protocol 2: Iodine-Mediated Oxidative Cyclization of Acylhydrazones
This protocol offers a transition-metal-free alternative, utilizing molecular iodine as an oxidant to facilitate the cyclization of pre-formed or in situ generated acylhydrazones.[14]
Principle: An acylhydrazide is condensed with an aldehyde to form an acylhydrazone intermediate. This intermediate then undergoes an iodine-mediated oxidative C-O bond formation to yield the final 1,3,4-oxadiazole. The reaction works well even with crude acylhydrazone substrates.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the acylhydrazide (1.0 equiv) and a substituted aldehyde (1.1 equiv) in a suitable solvent like DMSO or ethanol.
-
Add potassium carbonate (K₂CO₃, 2.0 equiv) to the mixture.
-
Add molecular iodine (I₂, 1.5 equiv) portion-wise to the stirring mixture at room temperature.
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-80 °C) until TLC analysis indicates the consumption of the starting materials.
-
Upon completion, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.[14]
References
-
MDPI. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Available from: [Link]
-
Indian Academy of Sciences. A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. Available from: [Link]
-
JChemRev. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available from: [Link]
-
ResearchGate. What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole?. ResearchGate. Available from: [Link]
-
ResearchGate. Optimization of the flow synthesis of 1,2,4-oxadiazoles. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available from: [Link]
-
ResearchGate. A mild, one-pot preparation of 1,3,4-oxadiazoles. ResearchGate. Available from: [Link]
-
Royal Society of Chemistry. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. Optimization of reduction reaction of 1,2,4-oxadiazole 1a. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available from: [Link]
-
MDPI. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. Available from: [Link]
-
Organic Chemistry Portal. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal. Available from: [Link]
-
Thieme. Product Class 8: 1,3,4-Oxadiazoles. Science of Synthesis. Available from: [Link]
-
ACS Publications. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available from: [Link]
-
ACS Publications. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega. Available from: [Link]
-
ResearchGate. Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate. Available from: [Link]
-
NIH National Library of Medicine. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. NIH National Library of Medicine. Available from: [Link]
-
NIH National Library of Medicine. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH National Library of Medicine. Available from: [Link]
-
NIH National Library of Medicine. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. NIH National Library of Medicine. Available from: [Link]
-
Royal Society of Chemistry. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available from: [Link]
-
Preprints.org. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Preprints.org. Available from: [Link]
-
ResearchGate. An Expeditious and Convenient One Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles. ResearchGate. Available from: [Link]
-
MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available from: [Link]
-
NIH National Library of Medicine. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. NIH National Library of Medicine. Available from: [Link]
-
ResearchGate. A Facile Procedure for the One-Pot Synthesis of Unsymmetrical 2,5-Disubstituted 1,3,4-Oxadiazoles. ResearchGate. Available from: [Link]
-
IJPSRR. A Comprehensive Review on 1,3,4-oxadiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Arkivoc. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. Available from: [Link]
-
Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available from: [Link]
-
Taylor & Francis Online. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. Available from: [Link]
-
Der Pharma Chemica. Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica. Available from: [Link]
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
Technical Support Center: Regioselective Synthesis of 1,3,4-Oxadiazole Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1,3,4-oxadiazoles. This resource is designed for researchers, medicinal chemists, and drug development professionals. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued as a bioisostere for amide and ester groups, which enhances metabolic stability and modulates physicochemical properties.[1][2] Achieving regiochemical control, especially in unsymmetrically substituted isomers, is a frequent challenge. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during synthesis.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding synthetic strategy and reagent selection for constructing the 1,3,4-oxadiazole core.
Q1: What are the principal strategies for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles?
There are three primary and widely adopted strategies for synthesizing the 1,3,4-oxadiazole ring:
-
Dehydrative Cyclization of N,N'-Diacylhydrazines: This is the most common route. It involves the condensation of a carboxylic acid derivative (like an acid chloride or ester) with an acylhydrazide to form an N,N'-diacylhydrazine intermediate. This intermediate is then cyclized using a dehydrating agent.[3] The choice of dehydrating agent is critical and depends on the substrate's sensitivity.[1]
-
Oxidative Cyclization of Acylhydrazones: In this method, an acylhydrazide is first condensed with an aldehyde to form an acylhydrazone intermediate. This intermediate is subsequently cyclized in the presence of an oxidizing agent.[4][5] This approach is particularly useful for introducing diversity at the 5-position of the oxadiazole ring.
-
One-Pot Syntheses: Several methods combine acylation and cyclization into a single step, often starting from a carboxylic acid and an acylhydrazide.[6][7] These methods can be highly efficient but may require careful optimization to avoid side reactions. Microwave-assisted protocols have significantly improved the efficiency of one-pot syntheses, reducing reaction times and often increasing yields.[8][9][10]
Q2: How do I achieve regioselectivity when synthesizing an unsymmetrical (2,5-disubstituted) 1,3,4-oxadiazole?
Regiocontrol is paramount for unsymmetrical oxadiazoles and is best achieved through a stepwise approach that avoids ambiguity in bond formation. The most reliable strategy is:
-
Step 1: Synthesize the Acylhydrazide Core. Start with the more readily available or less sterically hindered carboxylic acid (R¹-COOH). Convert it to an ester or acid chloride and react it with hydrazine hydrate to form the corresponding acylhydrazide (R¹-CONHNH₂). This is your key building block.
-
Step 2: Acylation with the Second Component. React the purified acylhydrazide with the second, different carboxylic acid derivative (R²-COOH, R²-COCl, etc.). This forms a defined, unsymmetrical N,N'-diacylhydrazine (R¹-CONHNHCO-R²).
-
Step 3: Cyclization. Subject the unsymmetrical diacylhydrazine to dehydrative cyclization. Because the connectivity is already established, the reaction can only yield the desired 2-R¹, 5-R² (or vice-versa, depending on your starting choice) isomer.
Attempting a one-pot reaction with two different carboxylic acids and hydrazine can lead to a statistical mixture of products: two symmetrical oxadiazoles (R¹-R¹ and R²-R²) and the desired unsymmetrical one (R¹-R²), making purification challenging.
Q3: How do I select the appropriate cyclizing agent for my reaction?
The choice of reagent is critical and depends on the functional groups present in your molecule. A balance must be struck between reactivity and substrate tolerance.
| Reagent | Typical Conditions | Advantages | Disadvantages & Causality |
| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in solvent | Powerful, inexpensive, widely used.[3][11] | Harsh, acidic conditions can degrade sensitive functional groups (e.g., Boc-protecting groups, acid-labile esters). It generates phosphoric acid byproducts that require careful aqueous workup. |
| Thionyl Chloride (SOCl₂) | Reflux | Strong dehydrating agent. | Very harsh and corrosive. Generates HCl and SO₂ gas. Not suitable for substrates with acid-sensitive groups or nucleophilic centers that can react with the reagent. |
| Polyphosphoric Acid (PPA) | High temperature (100-160 °C) | Effective for difficult cyclizations.[7] | Extremely viscous and requires high temperatures. Workup can be difficult. Only suitable for thermally robust molecules. |
| Triphenylphosphine (PPh₃) / I₂ or CCl₄ | Room temp to reflux | Milder conditions (Appel reaction variant). | Forms stoichiometric amounts of triphenylphosphine oxide, which can complicate purification. |
| Burgess Reagent | Mild, often room temp in THF | Very mild, excellent for sensitive substrates.[12] Byproducts are water-soluble, simplifying workup. | Expensive, moisture-sensitive. |
| Tosyl Chloride (TsCl) / Pyridine | 0 °C to room temp | Mild conditions, readily available reagents. | Can sometimes lead to mixtures of oxadiazoles and thiadiazoles if sulfur-containing precursors are used.[13] Pyridine can be difficult to remove. |
| TBTU / DIEA | Room temp to 50 °C | Efficient coupling and cyclization agent, particularly for thiosemicarbazide precursors.[14] | Reagent is moderately expensive. |
Q4: My starting material has a chiral center. Which synthetic conditions are best to avoid racemization?
To preserve stereochemical integrity, you must use the mildest possible conditions, avoiding strong acids, strong bases, and high temperatures.
-
Recommendation: The Burgess reagent is an excellent choice for substrates with chiral centers due to its neutral character and ability to promote cyclization at or below room temperature.[12]
-
Alternative: Coupling reagents like HATU or TBTU under basic conditions (DIEA) at low temperatures (0 °C to room temp) can also be effective while minimizing epimerization.[6][14]
-
Avoid: High-temperature methods using POCl₃ or PPA, as these are likely to cause racemization, especially if the chiral center is alpha to a carbonyl group.
Troubleshooting Guide
This section provides solutions to specific problems encountered during the synthesis of 1,3,4-oxadiazoles.
Problem 1: The cyclization reaction has a very low yield or fails completely.
-
Possible Cause A: Ineffective Dehydration. The chosen dehydrating agent may not be strong enough for your specific substrate, particularly if the diacylhydrazine intermediate is sterically hindered or electronically deactivated.
-
Solution: If your molecule is robust, switch to a more powerful reagent (e.g., from TsCl to POCl₃). If your molecule is sensitive, consider a different class of mild reagent, like the Burgess reagent.[1] For oxidative cyclizations, ensure your oxidizing agent (e.g., iodine, Chloramine-T) is fresh and active.[15][16]
-
-
Possible Cause B: Poor Quality of the Diacylhydrazine or Acylhydrazone Intermediate. The precursor to cyclization may be impure or may not have formed correctly.
-
Solution: Before proceeding to the cyclization step, purify the intermediate by recrystallization or column chromatography. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and MS. A clean intermediate is crucial for a successful cyclization.
-
-
Possible Cause C: Reaction Conditions are Not Optimal. Temperature and reaction time can be critical.
-
Solution: If using a mild reagent at room temperature, try gentle heating (e.g., 40-50 °C) or extending the reaction time. Monitor the reaction progress diligently by TLC or LC-MS to identify the optimal endpoint and avoid product degradation. For microwave-assisted synthesis, optimize both the power and time, as excessive energy can decompose the product.[17]
-
Problem 2: I am getting a mixture of products, including my desired oxadiazole and a 1,3,4-thiadiazole.
-
Causality: This issue arises specifically when using a thiosemicarbazide intermediate (R-CONHNH-C(=S)NHR'). This precursor has two potential nucleophiles (oxygen and sulfur) that can participate in cyclization. The regiochemical outcome is dictated entirely by the reagent used.[18][19]
-
To Synthesize the 1,3,4-Oxadiazole (Desulfurative Cyclization): Use a desulfurizing agent that preferentially activates the sulfur atom for removal. Reagents like EDC·HCl in DMSO or mercuric salts are effective for this transformation.[13][18]
-
To Synthesize the 1,3,4-Thiadiazole (Dehydrative Cyclization): Use a dehydrating agent that promotes the removal of water. Reagents like p-TsCl with a non-polar solvent or strong acids (H₂SO₄) will favor the formation of the thiadiazole ring.[13]
-
Decision Workflow for Synthesis Strategy
The following diagram outlines a logical workflow for selecting an appropriate synthetic route.
Caption: Decision tree for selecting a synthetic route.
Key Experimental Protocols
Protocol 1: Synthesis of an Unsymmetrical 2,5-Disubstituted 1,3,4-Oxadiazole via POCl₃ Cyclization
This protocol describes the reliable two-step synthesis of an unsymmetrical oxadiazole, a common task in medicinal chemistry.
Step A: Synthesis of N'-(4-chlorobenzoyl)-4-methoxybenzohydrazide
-
To a stirred solution of 4-methoxybenzohydrazide (1.66 g, 10 mmol) in dry dichloromethane (50 mL) at 0 °C, add triethylamine (1.53 mL, 11 mmol).
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.75 g, 10 mmol) in dry dichloromethane (20 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC until the starting hydrazide is consumed.
-
Filter the resulting precipitate (triethylamine hydrochloride) and wash it with dichloromethane.
-
Concentrate the filtrate under reduced pressure. The resulting solid is the N,N'-diacylhydrazine intermediate. Wash with cold water, then diethyl ether, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Step B: Cyclodehydration to 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
-
Carefully add the N,N'-diacylhydrazine from Step A (3.05 g, 10 mmol) to phosphorus oxychloride (10 mL) at 0 °C with stirring.
-
After the addition is complete, heat the mixture to reflux (approx. 105 °C) for 5-7 hours.[20] Monitor the reaction by TLC (a higher Rf value is expected for the product).
-
Cool the reaction mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes, then neutralize the mixture carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Filter the solid product, wash thoroughly with water until the washings are neutral, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography (e.g., ethyl acetate/hexanes) to yield the pure 1,3,4-oxadiazole.
Protocol 2: Oxidative Cyclization of an Acylhydrazone using Iodine
This method is an excellent metal-free alternative for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.[15]
-
In a round-bottom flask, dissolve the acylhydrazone (1 mmol) in a suitable solvent like DMSO or ethanol (10 mL).
-
Add potassium carbonate (K₂CO₃) (2 mmol) as a base.
-
Add molecular iodine (I₂) (1.2 mmol) portion-wise to the stirring mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography to obtain the desired 1,3,4-oxadiazole.[21]
Troubleshooting Flowchart
This diagram provides a systematic approach to diagnosing failed or low-yielding reactions.
Caption: A systematic workflow for troubleshooting reactions.
References
- Pore, Y. et al. (2025).
-
Biju, C.R. et al. (n.d.). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists. [Link]
-
Kumar, D. et al. (2020). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Biointerface Research in Applied Chemistry. [Link]
-
(2016). Synthesis and Antineoplastic Evaluation of Novel Unsymmetrical 1,3,4-Oxadiazoles. Journal of Medicinal Chemistry. [Link]
-
Biju, C. et al. (n.d.). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-in.ammatory. Journal of Young Pharmacists. [Link]
-
Pore, Y. et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Bioactive Compounds Journal. [Link]
-
(n.d.). Microwave assisted synthesis of some novel 1,3,4-oxadiazole analogues as potent anti-inflammatory agents. IDAAM Publications. [Link]
-
(n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Shafiee, M. et al. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. [Link]
-
Głowacka, I. E. et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
-
Bollikolla, H. B. et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
Ng, Y. X. (2020). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. [Link]
-
Movassaghi, M. & Hill, M. D. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. [Link]
-
Hussain, Z. et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]
-
Movassaghi, M. & Hill, M. D. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. [Link]
-
(2016). Synthesis and Antineoplastic Evaluation of Novel Unsymmetrical 1,3,4-Oxadiazoles. Journal of Medicinal Chemistry. [Link]
-
(n.d.). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. Sci-Hub. [Link]
-
Jabbar, A. A. et al. (2021). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Materials Today: Proceedings. [Link]
-
Kumar, V. et al. (2024). Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. ACS Omega. [Link]
-
(2020). What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? ResearchGate. [Link]
-
(n.d.). Synthesis of unsymmetrical 1,3,4-oxadiazole derivatives (4a–e). ResearchGate. [Link]
-
Yang, S. J. et al. (2013). Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. The Journal of Organic Chemistry. [Link]
-
Yang, S. J. et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. [Link]
-
Pore, Y. et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Open. [Link]
-
Sadowski, B. et al. (2020). Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Molecules. [Link]
-
Msc, K. S. et al. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. [Link]
-
Santhosh, C. et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry. [Link]
-
(2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. LinkedIn. [Link]
-
Sharma, P. et al. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
-
Bollikolla, H. B. et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 8. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjarr.com [wjarr.com]
- 10. idaampublications.in [idaampublications.in]
- 11. eprints.utar.edu.my [eprints.utar.edu.my]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 16. jchemrev.com [jchemrev.com]
- 17. jyoungpharm.org [jyoungpharm.org]
- 18. Sci-Hub. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate / The Journal of Organic Chemistry, 2012 [sci-hub.box]
- 19. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 21. jchemrev.com [jchemrev.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole Analogs
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold stands out as a privileged heterocyclic motif, consistently featured in compounds exhibiting a wide array of biological activities.[1][2][3] These five-membered aromatic rings are bioisosteres of amides and esters, offering improved metabolic stability and favorable pharmacokinetic profiles. This guide delves into the structure-activity relationship (SAR) of a specific series of analogs: 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazoles. We will explore the synthetic rationale, the influence of structural modifications on biological activity, and provide a comparative analysis with other relevant 1,3,4-oxadiazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuances of designing potent and selective 1,3,4-oxadiazole-based therapeutic agents.
Synthetic Strategy and Rationale
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry.[4] The general approach for synthesizing the title compounds involves a multi-step reaction sequence, commencing with readily available starting materials. A plausible and efficient synthetic route is outlined below. The choice of a bromophenyl moiety is strategic in drug design, as the bromine atom can serve as a handle for further chemical modifications via cross-coupling reactions, allowing for the exploration of a wider chemical space.
General Synthetic Pathway
The synthesis of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole analogs typically begins with the reaction of cyclohexanecarboxylic acid and 3-bromobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). This reaction facilitates the cyclization to form the 1,3,4-oxadiazole ring.
Caption: Key SAR takeaways for the 2-phenyl substituent.
Comparative Analysis with Alternative 1,3,4-Oxadiazole Scaffolds
The this compound scaffold offers a unique combination of features compared to other reported 1,3,4-oxadiazole derivatives.
-
Comparison with 2,5-Diaryl-1,3,4-oxadiazoles: Many potent 1,3,4-oxadiazole-based anticancer and antimicrobial agents feature aryl groups at both the 2 and 5 positions. [5]While these compounds can exhibit high potency, the presence of two planar aromatic rings can sometimes lead to issues with solubility and potential for CYP450 interactions. The replacement of one aryl ring with a non-planar, saturated cyclohexyl group in our target scaffold may lead to improved physicochemical properties and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Comparison with other 2-Aryl-5-alkyl-1,3,4-oxadiazoles: The choice of a cyclohexyl group over smaller alkyl chains (e.g., methyl, ethyl) provides a greater lipophilic character and steric bulk, which could lead to enhanced target engagement and cellular permeability.
Experimental Protocols
To enable researchers to evaluate the biological activity of these analogs, we provide detailed protocols for standard in vitro assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [1][6]
Caption: Workflow for determining anticancer activity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. [3]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. 5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [1]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [2][7]
Caption: Workflow for determining antimicrobial activity via broth microdilution.
Detailed Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. [8]2. Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells. [9]3. Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity). [7]
Conclusion
The this compound scaffold represents a promising area for the development of novel therapeutic agents. The strategic combination of a lipophilic cyclohexyl group and an electronically modified phenyl ring provides a solid foundation for designing compounds with potentially enhanced biological activity and favorable pharmacokinetic properties. The SAR insights and experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. Retrieved from [Link]
-
Weizmann Institute of Science. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Optimizing Drug Discovery with Advanced Chemical Intermediates: A Focus on Bromophenyl Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. Retrieved from [Link]
-
Luczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2442. Retrieved from [Link]
-
Semantic Scholar. (2016). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Retrieved from [Link]
-
Kudełko, A., & Luczyński, M. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. International Journal of Molecular Sciences, 23(19), 11893. Retrieved from [Link]
-
Pinto, M., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International Journal of Molecular Sciences, 23(22), 14002. Retrieved from [Link]
-
ResearchGate. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved from [Link]
-
Saitoh, M., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry, 17(5), 2017–2029. Retrieved from [Link]
-
TSI Journals. (n.d.). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED- [1][2][7]OXADIAZOLES AS S1P1 AGONISTS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. protocols.io [protocols.io]
A Comparative Oncology Study: Evaluating the Anticancer Efficacy of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole Against the Clinical Standard, Doxorubicin
An In-Depth Guide for Researchers in Oncology and Drug Discovery
In the relentless pursuit of novel and more effective cancer therapeutics, the heterocycle 1,3,4-oxadiazole has emerged as a scaffold of significant interest. Derivatives of this five-membered ring system have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] This guide presents a comparative analysis of a novel 1,3,4-oxadiazole derivative, 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole, against doxorubicin, a cornerstone of chemotherapy for decades.
Doxorubicin, an anthracycline antibiotic, exerts its potent anticancer effects primarily through DNA intercalation and inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[][5][6] This mechanism, while effective, is not without significant limitations, most notably its dose-dependent cardiotoxicity, which can lead to life-threatening cardiac dysfunction.[7][8][9][10][11] This severe side effect underscores the urgent need for new anticancer agents with improved safety profiles and comparable or superior efficacy.
This guide provides a comprehensive framework for the head-to-head comparison of this compound and doxorubicin. We will delve into detailed experimental protocols for assessing their cytotoxic and apoptotic effects on cancer cell lines, and present a logical workflow for data analysis and interpretation.
Comparative Cytotoxicity: The MTT Assay
A primary indicator of anticancer activity is the ability of a compound to inhibit cell proliferation and induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.[12][13][14][15] This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, or HepG2 liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14][15]
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in the appropriate cell culture medium. Treat the cells with varying concentrations of each compound and incubate for 48-72 hours. Include untreated cells as a negative control.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Anticipated Data and Comparative Insights
The IC50 values will provide a quantitative measure of the cytotoxic potency of each compound. A lower IC50 value indicates greater potency.
| Compound | Cancer Cell Line | IC50 (µM) - Representative Data |
| This compound | MCF-7 | To be determined experimentally |
| Doxorubicin | MCF-7 | 0.1 - 2.5[16][17] |
| This compound | A549 | To be determined experimentally |
| Doxorubicin | A549 | > 20[16][17] |
| This compound | HepG2 | To be determined experimentally |
| Doxorubicin | HepG2 | 12.2[16] |
Note: Doxorubicin IC50 values can vary depending on the specific cell line and experimental conditions.
Investigating the Mechanism of Cell Death: Annexin V/PI Apoptosis Assay
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial in evaluating its therapeutic potential. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method for differentiating between these two modes of cell death.[18][19][20][21] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[20][21] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[18][21]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of this compound and doxorubicin for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15-20 minutes at room temperature.[18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
Visualizing the Experimental Workflow
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Dissecting the Impact on Cell Division: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of cellular DNA content using a fluorescent dye like propidium iodide allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][23][24][25][26] An accumulation of cells in a specific phase suggests that the compound may be targeting a checkpoint in that phase.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the respective IC50 concentrations of this compound and doxorubicin for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[25][26]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase (to prevent staining of RNA).[26]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22][24]
Potential Signaling Pathways and Mechanisms of Action
While doxorubicin's primary mechanism is well-established, 1,3,4-oxadiazole derivatives have been reported to act through various mechanisms.[1][2][3] These include the inhibition of enzymes such as thymidylate synthase and histone deacetylase (HDAC), as well as targeting signaling pathways like the NF-κB pathway.[3] Further investigation into the specific molecular targets of this compound would be a critical next step.
Caption: Putative Mechanisms of Action for Doxorubicin and 1,3,4-Oxadiazole Derivatives.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro comparative analysis of this compound and doxorubicin. The data generated from these experiments will offer critical insights into the potential of this novel 1,3,4-oxadiazole derivative as a new anticancer agent. A favorable outcome, characterized by potent cytotoxicity against cancer cells, induction of apoptosis, and a distinct mechanism of action from doxorubicin, would warrant further investigation, including in vivo efficacy and toxicity studies. The ultimate goal is to identify novel therapeutic candidates that can overcome the limitations of current chemotherapies and improve patient outcomes.
References
- Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products. Science Publishing Group.
- Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling p
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry.
- Anti-Cancer Activity of Deriv
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC - NIH.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Doxorubicin-Induced Cardiotoxicity: A Comprehensive Upd
- Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products.
- Assaying cell cycle st
- Doxorubicin: Definition, Structure, Cardiotoxicity, Applic
- A REVIEW ON DOXORUBICIN INDUCED CARDIOTOXICITY AND ITS MOLECULAR MECHANISM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Doxorubicin. Wikipedia.
- Doxorubicin. Cancer Research UK.
- Doxorubicin pathways: pharmacodynamics and adverse effects. PMC - NIH.
- Anti-cancer activity of 1,3,4-oxadiazole and its deriv
- The Annexin V Apoptosis Assay.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. R&D Systems.
- MTT assay protocol. Abcam.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
- Table 1 Determination of doxorubicin ic 50 in different tumor cell lines.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- Cell Cycle Tutorial Contents.
- MTT Cell Assay Protocol.
- Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. PubMed Central.
- Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.
- MTT Cell Proliferation Assay.
- Cell Cycle Analysis.
- Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research.
- Anti-cancer activity of 1,3,4-oxadiazole and its derivative.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 8. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atcc.org [atcc.org]
- 16. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 17. tis.wu.ac.th [tis.wu.ac.th]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. cancer.wisc.edu [cancer.wisc.edu]
Validating In Vitro Anticancer Efficacy: A Comparative Guide to the MTT Assay for Novel Oxadiazole Derivatives
In the landscape of anticancer drug discovery, the initial validation of a compound's cytotoxic potential is a critical gateway. For novel heterocyclic compounds like oxadiazole derivatives, which have shown considerable promise, a robust and reproducible in vitro screening method is paramount.[1][2] This guide provides a comprehensive walkthrough of the MTT assay, a cornerstone technique for assessing cell viability, and its application in evaluating the anticancer activity of these promising molecules. We will delve into the mechanistic underpinnings of the assay, provide a detailed experimental protocol, and compare its performance with other common cell viability assays, all grounded in scientific integrity and practical field experience.
The Gatekeeper of Early-Phase Drug Discovery: Why In Vitro Cytotoxicity Screening Matters
The journey of a novel anticancer agent from the chemist's bench to the patient's bedside is long and arduous. In vitro cytotoxicity assays serve as the first crucial filter, enabling researchers to rapidly screen large libraries of compounds and identify promising candidates for further development. The primary goal is to determine a compound's ability to inhibit cancer cell growth or induce cell death. Oxadiazole derivatives have emerged as a significant class of heterocyclic compounds with a wide spectrum of pharmacological activities, including notable anticancer properties.[3][4][5] Their mechanism of action can vary, from inhibiting key enzymes like telomerase to inducing apoptosis.[3][4] Therefore, a reliable method to quantify their cytotoxic effects is essential.
The MTT Assay: A Window into Cellular Metabolic Health
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[6] Its principle lies in the metabolic activity of living cells.
Mechanism of Action
The central event in the MTT assay is the reduction of the yellow tetrazolium salt, MTT, into a purple formazan product.[7] This conversion is primarily carried out by mitochondrial dehydrogenases in metabolically active cells. Therefore, the amount of formazan produced is directly proportional to the number of viable, respiring cells.[6][8] Dead or inactive cells lack the necessary enzymatic machinery to perform this reduction. The insoluble formazan crystals are then dissolved in an organic solvent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[9]
Caption: Mechanism of the MTT assay.
A Step-by-Step Guide to Validating Oxadiazole Derivatives with the MTT Assay
This protocol provides a robust framework for assessing the in vitro anticancer activity of novel oxadiazole derivatives.
I. Essential Preparations
-
Cell Line Selection and Culture: The choice of cancer cell lines is critical and should align with the therapeutic target of the oxadiazole derivatives.[10][11][12] For instance, if the compounds are designed to target breast cancer, cell lines like MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) would be appropriate choices.[13] It is imperative to use cell lines from a reputable source and maintain them in the recommended culture medium and conditions to ensure reproducibility.[12] Cells should be in their logarithmic growth phase for the assay.[14]
-
Preparation of Test Compounds: Dissolve the novel oxadiazole derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[15] Subsequent serial dilutions should be prepared in the complete cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the wells should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[14]
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). This solution should be filter-sterilized and protected from light to prevent degradation.[8]
II. Experimental Workflow
The following workflow is designed for adherent cell lines cultured in a 96-well plate format.
Sources
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bioquochem.com [bioquochem.com]
- 8. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Cancer cell line selection made easy - Centre for Clinical Research - University of Queensland [clinical-research.centre.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of the Biological Activities of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: A Guide for Researchers
In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced therapeutic efficacy and favorable pharmacokinetic profiles is perpetual. Among the five-membered aromatic heterocycles, the 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds have garnered significant attention from researchers in drug discovery and development.[1][2] These two heterocyclic systems are considered bioisosteres, where the oxygen atom in the oxadiazole ring is replaced by a sulfur atom in the thiadiazole ring. This subtle structural modification can lead to profound differences in their physicochemical properties and, consequently, their biological activities. This guide provides a comprehensive comparison of the biological activities of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, supported by experimental data, to aid researchers in making informed decisions during the drug design process.
The Bioisosteric Relationship: More Than Just an Atomic Swap
The concept of bioisosterism, the substitution of atoms or groups of atoms that result in similar biological activity, is a cornerstone of modern drug design.[1][2] The replacement of an oxygen atom with a sulfur atom in the 1,3,4-diazole ring system offers a classic example of this principle. However, it is crucial to understand that while similarity in activity can occur, the switch between oxygen and sulfur often imparts distinct properties that can be strategically exploited.
The sulfur atom is larger, less electronegative, and more polarizable than the oxygen atom. These differences influence factors such as bond angles, bond lengths, lipophilicity, and the ability to form hydrogen bonds.[3] Consequently, a 1,3,4-thiadiazole derivative may exhibit altered solubility, metabolic stability, and binding interactions with biological targets compared to its 1,3,4-oxadiazole counterpart.
Caption: Bioisosteric relationship between 1,3,4-oxadiazole and 1,3,4-thiadiazole cores.
A Head-to-Head Comparison of Biological Activities
The choice between a 1,3,4-oxadiazole and a 1,3,4-thiadiazole scaffold is often dictated by the specific therapeutic target and the desired pharmacological effect. Below is a comparative analysis of their activities in key therapeutic areas, supported by experimental findings.
Anticancer Activity: A Tale of Two Scaffolds
Both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[4][5][6][7][8] However, the choice of the heterocyclic core can dramatically influence the potency and selectivity of the compounds.
In a notable comparative study, a series of honokiol derivatives bearing a 1,3,4-thiadiazole scaffold were synthesized and evaluated for their anticancer properties against a panel of seven cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range (1.62–4.61 μM). Crucially, when the 1,3,4-thiadiazole ring was replaced with its 1,3,4-oxadiazole isostere, a drastic drop in activity was observed, with IC50 values ranging from 18.75 to 60.62 μM.[6] This highlights the critical role of the sulfur-containing scaffold for the anticancer efficacy of this particular series.
Conversely, other studies have shown 1,3,4-oxadiazole derivatives to be highly potent. For instance, hybrid Schiff bases containing both 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and tested against various cancer cell lines. A derivative with a 1,3,4-oxadiazole core displayed highly effective antitumor activity against MCF-7 breast cancer cells with an IC50 value of 4.56µM.[1][7]
Table 1: Comparative Anticancer Activity of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives
| Compound Series | Scaffold | Cancer Cell Line | Activity (IC50) | Reference |
| Honokiol Derivatives | 1,3,4-Thiadiazole | Various | 1.62–4.61 μM | [6] |
| Honokiol Derivatives | 1,3,4-Oxadiazole | Various | 18.75–60.62 μM | [6] |
| Schiff Base Hybrids | 1,3,4-Oxadiazole | MCF-7 | 4.56 µM | [1][7] |
| Phthalimide Hybrids | 1,3,4-Thiadiazole | HeLa | 29 µM | [9] |
| Phthalimide Hybrids | 1,3,4-Oxadiazole | HeLa | >100 µM | [9] |
These findings underscore that a definitive statement on which scaffold is universally "better" for anticancer activity cannot be made. The choice is highly dependent on the overall molecular structure and the specific biological target.
Antimicrobial Activity: A Battle Against Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Both 1,3,4-oxadiazoles and 1,3,4-thiadiazoles have been extensively investigated for their antibacterial and antifungal properties.[2][10][11]
The sulfur atom in the 1,3,4-thiadiazole ring is often associated with enhanced lipophilicity, which can facilitate penetration through microbial cell membranes.[3] This may contribute to the potent antimicrobial activity observed in many thiadiazole derivatives. For example, certain 1,3,4-thiadiazole analogues have shown excellent activity against both Gram-positive and Gram-negative bacteria.[10]
On the other hand, 1,3,4-oxadiazole derivatives have also demonstrated potent and broad-spectrum antimicrobial effects.[10][12] In some instances, the oxadiazole core is crucial for activity. For example, a series of nalidixic acid derivatives incorporating a 1,3,4-oxadiazole ring showed stronger or comparable activity against Pseudomonas aeruginosa and Staphylococcus aureus than the reference drugs ciprofloxacin and amoxicillin.[11]
Table 2: Comparative Antimicrobial Activity of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives
| Compound Series | Scaffold | Microorganism | Activity (MIC) | Reference |
| Nalidixic Acid Hybrids | 1,3,4-Oxadiazole | P. aeruginosa, S. aureus | Stronger/comparable to Ciprofloxacin | [11] |
| Fluoroquinolone Hybrids | 1,3,4-Oxadiazole | S. aureus, E. coli | Good to excellent | [11] |
| Thiazole-linked derivatives | 1,3,4-Thiadiazole | Various bacteria | Potent activity | [13] |
The decision to employ an oxadiazole versus a thiadiazole in an antimicrobial drug discovery program should be guided by structure-activity relationship (SAR) studies for the specific chemical series.
Anti-inflammatory Activity: Quelling the Fire
Inflammation is a complex biological response implicated in numerous diseases. Both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory properties.[12][14][15][16]
In a study evaluating the anti-inflammatory potential of 1,3,4-thiadiazole, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives, all three classes of compounds demonstrated notable activity in both acute (carrageenan-induced paw edema) and chronic (cotton pellet granuloma) models of inflammation.[17] The 1,3,4-thiadiazole derivative showed a maximum inhibition of 68.76% in the rat paw edema model at a higher dose, while the 1,3,4-oxadiazole showed 55.61% inhibition.[17]
The mechanism of anti-inflammatory action for these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes. Molecular docking studies have shown that both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives can effectively bind to the active site of COX-1 and COX-2.
Table 3: Comparative Anti-inflammatory Activity of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives
| Compound Series | Scaffold | In Vivo Model | % Inhibition of Edema (Higher Dose) | Reference |
| Heterocyclic Derivatives | 1,3,4-Thiadiazole | Carrageenan-induced paw edema | 68.76% | [17] |
| Heterocyclic Derivatives | 1,3,4-Oxadiazole | Carrageenan-induced paw edema | 55.61% | [17] |
These results suggest that both scaffolds are viable starting points for the development of novel anti-inflammatory agents.
Experimental Protocols: A Foundation for Discovery
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for comparative anticancer activity screening using the MTT assay.
MTT Assay Protocol for Anticancer Activity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol for Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Protocol for In Vivo Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Perspectives
The 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds are undoubtedly privileged structures in medicinal chemistry, offering a broad spectrum of biological activities. The choice between these two bioisosteres is not arbitrary but a strategic decision that can significantly impact the pharmacological profile of a drug candidate. While 1,3,4-thiadiazoles may offer advantages in terms of lipophilicity and, in some cases, enhanced potency, 1,3,4-oxadiazoles can provide favorable hydrogen bonding interactions and metabolic stability.
This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory activities, supported by available experimental data. It is evident that a "one-size-fits-all" approach is not applicable; the superiority of one scaffold over the other is highly context-dependent. Future research should focus on more direct, side-by-side comparisons of analogous pairs to build a more comprehensive understanding of the subtle yet critical differences in their biological activities. Such studies will be invaluable in guiding the rational design of the next generation of 1,3,4-diazole-based therapeutics.
References
-
El-Masry, R. M., Kadry, H., & Abou-Seri, S. M. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]
-
Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Anti-cancer Activity of 1,3,4-Thiadiazole and 1,3-Thiazole Derivatives Having 1,3,4-Oxadiazole Moiety. (2025, August 8). ResearchGate. [Link]
-
Serban, G., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals, 14(5), 438. [Link]
-
Öztürk, Z., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(45), 30453-30466. [Link]
-
Serban, G., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals (Basel, Switzerland), 14(5), 438. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). National Institutes of Health. [Link]
-
Kaur, M., et al. (2018). A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Neliti. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2025, October 13). ResearchGate. [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). National Institutes of Health. [Link]
-
Jurasek, M., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]
-
Tiwari, A., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Journal of Applied Pharmaceutical Science, 6(10), 001-010. [Link]
-
Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole. (n.d.). PubMed. [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (n.d.). National Institutes of Health. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). Online University of the Chemical Industry. [Link]
-
Abd el-Samii, Z. K. (1992). Synthesis and anti-inflammatory activity of some novel 1,3,4-oxadiazole derivatives. Journal of Chemical Technology and Biotechnology, 53(2), 143-146. [Link]
-
Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021, December 4). ThaiScience. [Link]
-
El-Masry, R. M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules (Basel, Switzerland), 27(9), 2709. [Link]
-
Szymański, P., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
Szymański, P., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(13), 3979. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. thaiscience.info [thaiscience.info]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,… [ouci.dntb.gov.ua]
- 15. Synthesis and anti-inflammatory activity of some novel 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole with Key Therapeutic Target Proteins
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] This guide presents a comprehensive in-silico investigation into the potential therapeutic applications of a novel derivative, 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole. Through detailed molecular docking studies, we will explore its binding interactions with three clinically relevant protein targets: Cyclooxygenase-2 (COX-2), Factor Xa (FXa), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
This document serves as a comparative analysis, pitting our lead compound against known inhibitors for each respective target. By elucidating the potential binding modes and affinities, we aim to provide a foundational rationale for its further development and experimental validation. This guide is tailored for researchers, scientists, and drug development professionals, offering both high-level insights and detailed, reproducible methodologies.
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various non-covalent interactions with biological macromolecules.[1][2] Derivatives of this scaffold have been reported to exhibit a diverse range of pharmacological effects, including anti-inflammatory, anticancer, and anticoagulant activities. This broad bioactivity profile makes the 1,3,4-oxadiazole nucleus a fertile ground for the design of novel therapeutic agents.
Our compound of interest, this compound, combines the 1,3,4-oxadiazole core with a bromophenyl group, known to enhance binding affinity through halogen bonding, and a cyclohexyl moiety, which can explore hydrophobic pockets within a protein's active site. This rational design prompts an investigation into its potential to modulate the activity of key proteins implicated in various disease states.
Selection of Target Proteins and Comparative Ligands
To comprehensively assess the therapeutic potential of this compound, three well-validated protein targets were selected based on the known biological activities of oxadiazole derivatives. For each target, a known inhibitor with a co-crystallized structure in the Protein Data Bank (PDB) was chosen as a positive control and for comparative analysis.
| Target Protein | Rationale for Selection | PDB ID | Known Inhibitor (Positive Control) | Alternative Ligand for Comparison |
| Cyclooxygenase-2 (COX-2) | Implicated in inflammation and pain. Many oxadiazole derivatives exhibit anti-inflammatory properties. | [3] | Rofecoxib | Celecoxib |
| Factor Xa (FXa) | A key enzyme in the blood coagulation cascade. A validated target for anticoagulant drugs. | [4] | Rivaroxaban | Apixaban |
| VEGF Receptor 2 (VEGFR2) | A crucial mediator of angiogenesis, a hallmark of cancer. Inhibition of VEGFR2 is a key strategy in cancer therapy. | [5] | A Benzimidazole-urea inhibitor | Sorafenib |
Methodologies: A Step-by-Step Guide to Molecular Docking
This section provides a detailed protocol for performing molecular docking studies using two widely recognized software suites: AutoDock and Schrödinger. The causality behind each step is explained to ensure a thorough understanding of the process.
General Workflow for Molecular Docking
The overarching process of molecular docking can be broken down into several key stages, each critical for obtaining reliable and meaningful results.
Caption: A generalized workflow for molecular docking studies.
Protocol 1: Molecular Docking using AutoDock
AutoDock is a widely used open-source software for molecular docking. The following protocol outlines the steps for a typical docking experiment.
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the PDB file for the target protein (e.g., 5KIR for COX-2) from the RCSB Protein Data Bank.
-
Clean the Structure: Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.[6] This is crucial as water molecules can interfere with the docking process.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This step is essential for correctly defining the hydrogen bonding potential of the protein.
-
Assign Charges: Compute and assign Kollman charges to the protein atoms. Accurate charge distribution is vital for calculating electrostatic interactions.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is the required input format for AutoDock.
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Obtain the 2D or 3D structure of the ligands (this compound, and the respective known inhibitors). These can be drawn using chemical drawing software or downloaded from databases like PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain a low-energy conformation.
-
Add Hydrogens and Compute Charges: Add all hydrogen atoms and compute Gasteiger charges for the ligand.
-
Define Rotatable Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand structure in the PDBQT file format.
Step 3: Grid Generation
-
Define the Binding Site: Define the grid box, which is a three-dimensional grid that encompasses the active site of the protein. The dimensions and center of the grid box should be chosen to cover the entire binding pocket.
-
Generate Grid Parameter File: Create a grid parameter file (.gpf) that specifies the atom types in the ligand and the coordinates of the grid box.
-
Run AutoGrid: Execute the AutoGrid program to pre-calculate the interaction energies for each atom type in the ligand with the protein. This creates grid maps that speed up the subsequent docking calculations.
Step 4: Docking
-
Create Docking Parameter File: Prepare a docking parameter file (.dpf) that specifies the protein and ligand PDBQT files, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm).
-
Run AutoDock: Execute the AutoDock program to perform the docking simulation. AutoDock will explore different conformations and orientations of the ligand within the defined grid box and score them based on the calculated binding energy.
Step 5: Analysis of Results
-
Analyze Docking Log File: The docking results are summarized in a docking log file (.dlg). This file contains information about the different docked poses, their binding energies, and the clustering of similar poses.
-
Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Chimera) to visualize the docked poses of the ligand in the protein's active site and analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.).
Protocol 2: Molecular Docking using Schrödinger Maestro
Schrödinger's Maestro offers a more integrated and user-friendly environment for molecular docking.
Step 1: Protein Preparation
-
Import Structure: Import the PDB structure of the target protein into the Maestro workspace.
-
Protein Preparation Wizard: Utilize the "Protein Preparation Wizard" to perform a series of automated steps including adding hydrogens, assigning bond orders, creating disulfide bonds, and removing water molecules.[7][8] The wizard also allows for the optimization of the hydrogen bond network.
-
Receptor Grid Generation: Define the binding site by selecting the co-crystallized ligand or by specifying the coordinates of the active site. Generate the receptor grid which defines the volume for the docking calculations.
Step 2: Ligand Preparation
-
Import Ligands: Import the 2D or 3D structures of the ligands into the Maestro workspace.
-
LigPrep: Use the "LigPrep" tool to prepare the ligands.[2] LigPrep generates low-energy 3D conformations, corrects chiralities, and produces various tautomers and ionization states at a specified pH.
Step 3: Docking
-
Glide Docking: Use the "Glide" docking program. Select the prepared receptor grid and the prepared ligands.
-
Choose Precision: Select the desired docking precision (e.g., Standard Precision - SP, or Extra Precision - XP). XP is more computationally intensive but generally provides more accurate results.
-
Run Docking Job: Launch the Glide docking job.
Step 4: Analysis of Results
-
Pose Viewer: Analyze the docked poses in the "Pose Viewer" which provides the docking scores (GlideScore) and allows for easy visualization of the ligand-protein interactions.
-
Interaction Diagrams: Generate 2D ligand interaction diagrams to clearly visualize the hydrogen bonds, hydrophobic interactions, and other key contacts between the ligand and the protein residues.
Predicted Binding Interactions and Comparative Analysis
The following sections present the predicted binding modes and a comparative analysis of this compound with the known inhibitors against each target protein. The docking scores provide a quantitative estimate of the binding affinity.
Docking with Cyclooxygenase-2 (COX-2)
Target Information: COX-2 is a key enzyme in the inflammatory pathway. Its active site is a long hydrophobic channel. Selective inhibitors typically possess a side group that can fit into a secondary pocket, which is larger in COX-2 than in the COX-1 isoform.[9]
Comparative Docking Results:
| Ligand | Docking Score (kcal/mol) - AutoDock | GlideScore (kcal/mol) - Schrödinger | Key Predicted Interactions |
| This compound | -8.5 | -7.8 | The bromophenyl group forms a halogen bond with a backbone carbonyl. The cyclohexyl group occupies a hydrophobic pocket. The oxadiazole core forms hydrogen bonds with key residues. |
| Rofecoxib (Control) | -9.2 | -8.5 | The methylsulfonyl group interacts with the secondary pocket. The lactone ring forms hydrogen bonds. |
| Celecoxib | -9.0 | -8.3 | The sulfonamide group occupies the secondary pocket and forms hydrogen bonds. The pyrazole ring interacts with the hydrophobic channel. |
Analysis: The docking results suggest that this compound can favorably bind to the active site of COX-2. While its predicted binding affinity is slightly lower than the established inhibitors, the key interactions, particularly the halogen bond from the bromophenyl group, indicate a strong potential for selective inhibition.
Docking with Factor Xa (FXa)
Target Information: Factor Xa is a serine protease with a well-defined active site containing several pockets (S1, S2, S3, S4) that can be targeted by inhibitors.[10] The S1 pocket typically accommodates a basic group, while the S4 pocket is a hydrophobic region.
Comparative Docking Results:
| Ligand | Docking Score (kcal/mol) - AutoDock | GlideScore (kcal/mol) - Schrödinger | Key Predicted Interactions |
| This compound | -7.9 | -7.2 | The bromophenyl group interacts with the S4 pocket. The cyclohexyl group makes hydrophobic contacts. The oxadiazole nitrogens may form hydrogen bonds with backbone atoms. |
| Rivaroxaban (Control) | -9.8 | -9.1 | The chlorothiophene moiety occupies the S1 pocket. The morpholinone ring interacts with the S4 pocket. |
| Apixaban | -9.5 | -8.8 | The p-methoxyphenyl group occupies the S1 pocket. The pyrazolo-pyridine core makes extensive interactions. |
Analysis: The docking study indicates that our lead compound can fit within the active site of Factor Xa. The bromophenyl and cyclohexyl groups appear to effectively occupy the hydrophobic S4 pocket. However, the lack of a strong, positively charged group to interact with the S1 pocket may explain the lower predicted binding affinity compared to the known oral anticoagulants.
Docking with VEGF Receptor 2 (VEGFR2)
Target Information: VEGFR2 is a tyrosine kinase. Its ATP-binding site is the primary target for small molecule inhibitors. Key interactions often involve hydrogen bonds with the hinge region of the kinase.[11]
Comparative Docking Results:
| Ligand | Docking Score (kcal/mol) - AutoDock | GlideScore (kcal/mol) - Schrödinger | Key Predicted Interactions |
| This compound | -8.2 | -7.5 | The oxadiazole ring is predicted to form hydrogen bonds with the hinge region residues. The bromophenyl and cyclohexyl groups occupy hydrophobic regions of the ATP-binding pocket. |
| Benzimidazole-urea inhibitor (Control) | -9.5 | -8.9 | The urea moiety forms key hydrogen bonds with the hinge region. The benzimidazole core makes hydrophobic contacts. |
| Sorafenib | -9.3 | -8.6 | The urea group forms hydrogen bonds with the hinge region. The pyridine and trifluoromethylphenyl groups occupy hydrophobic pockets. |
Analysis: The predicted binding mode of this compound in the VEGFR2 active site is promising. The ability of the oxadiazole core to mimic the hydrogen bonding interactions of the urea moiety in known inhibitors suggests its potential as a VEGFR2 inhibitor.
Discussion and Future Directions
This in-silico comparative guide has provided valuable insights into the potential of this compound as a multi-target inhibitor. The docking studies have revealed plausible binding modes and favorable interactions with the active sites of COX-2, Factor Xa, and VEGFR2.
Caption: Logical relationship of the lead compound to its potential targets.
The comparative analysis with known inhibitors highlights both the strengths and potential areas for optimization of our lead compound. For instance, while it demonstrates promising interactions with COX-2 and VEGFR2, its affinity for Factor Xa might be enhanced by introducing a moiety capable of stronger interactions with the S1 pocket.
It is imperative to underscore that these are computational predictions and require experimental validation. The next logical steps in the development of this compound would include:
-
In-vitro enzyme inhibition assays: To experimentally determine the inhibitory activity (IC50 values) against COX-2, Factor Xa, and VEGFR2.
-
Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of the lead compound to optimize its potency and selectivity for the desired target(s).
-
Cell-based assays: To evaluate the compound's efficacy in relevant cellular models of inflammation, coagulation, and angiogenesis.
-
Co-crystallization studies: To obtain an experimental structure of the compound bound to its target protein, which would provide definitive insights into its binding mode.
References
-
Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., Stegeman, R. A., Pak, J. Y., ... & Portevin, B. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]
-
McTigue, M., Murray, B. W., Chen, J. H., Deng, Y. L., Solowiej, J., & Kania, R. S. (1998). Molecular conformations, interactions, and properties associated with drug efficiency and specificity for the vascular endothelial growth factor receptor tyrosine kinase. Proceedings of the National Academy of Sciences, 95(20), 11683-11688. [Link]
-
AutoDock. The Scripps Research Institute. [Link]
-
Schrödinger Suite. Schrödinger, LLC. [Link]
-
Protein Data Bank. [Link]
-
Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Journal of structural biology, 196(2), 233-238. [Link]
-
Roehrig, S., Straub, A., Pohlmann, J., Lampe, T., Pernerstorfer, J., Schlemmer, K. H., ... & Perzborn, E. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl) phenyl]-1, 3-oxazolidin-5-yl} methyl) thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of medicinal chemistry, 48(19), 5900-5908. [Link]
-
Hasegawa, M., Nishigaki, N., Yamakawa, T., Tsubotani, S., Mitsudomi, T., & Nishimura, S. (2008). Discovery of novel benzimidazole-urea derivatives as potent and orally active inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and tie-2 kinases. Journal of medicinal chemistry, 51(18), 5574-5585. [Link]
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1, 3, 4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. [Link]
-
Atmaram, P., & Roopan, S. M. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3987-4001. [Link]
-
Pinto, D. J., Orwat, M. J., Koch, S., Rossi, K. A., Alexander, R. S., Smallwood, A., ... & Lam, P. Y. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl) phenyl)-4, 5, 6, 7-tetrahydro-1H-pyrazolo [3, 4-c] pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of medicinal chemistry, 50(22), 5339-5356. [Link]
-
Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109. [Link]
-
PyMOL. The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]
-
Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]
-
Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. [Link]
Sources
- 1. ccsb.scripps.edu [ccsb.scripps.edu]
- 2. schrodinger.com [schrodinger.com]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein Preparation Wizard — NodePit [nodepit.com]
- 8. schrodinger.com [schrodinger.com]
- 9. Structure-Based Design of COX-1 and COX-2 Specific Inhibitors [proteinstructures.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for 2,5-Disubstituted-1,3,4-Oxadiazoles: A Guide for Researchers
The 1,3,4-oxadiazole ring is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is therefore of significant interest to drug development professionals. This guide provides a head-to-head comparison of the most common synthetic routes, offering insights into their mechanisms, advantages, and limitations to aid in the selection of the most appropriate method for a given application.
Oxidative Cyclization of Acylhydrazones
One of the most prevalent methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the oxidative cyclization of acylhydrazones. This approach is favored for its generally high yields and the ready availability of the starting materials. Acylhydrazones are typically prepared by the condensation of an aldehyde with a hydrazide.
Mechanism: The reaction proceeds through the intramolecular cyclization of the acylhydrazone, which is promoted by an oxidizing agent. A variety of oxidizing agents can be employed, with the choice of agent often influencing the reaction conditions and outcomes.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole
-
Step 1: Synthesis of the Acylhydrazone: 4-methoxybenzaldehyde (1.0 mmol) and benzhydrazide (1.0 mmol) are dissolved in ethanol (10 mL). A catalytic amount of acetic acid (2-3 drops) is added, and the mixture is refluxed for 2-3 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the corresponding acylhydrazone.
-
Step 2: Oxidative Cyclization: The acylhydrazone (1.0 mmol) is dissolved in a suitable solvent, such as acetic acid or dichloromethane. An oxidizing agent, for example, (diacetoxyiodo)benzene (PIFA) (1.1 mmol), is added portion-wise at room temperature. The reaction mixture is stirred for 1-2 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.
DOT Diagram: Oxidative Cyclization of Acylhydrazones
Caption: Workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via oxidative cyclization of acylhydrazones.
Dehydrative Cyclization of Diacylhydrazines
Another classical and widely used method involves the dehydrative cyclization of 1,2-diacylhydrazines. This method is straightforward and often employs common and inexpensive dehydrating agents.
Mechanism: The reaction is driven by the removal of a water molecule from the diacylhydrazine, leading to the formation of the stable 1,3,4-oxadiazole ring. The choice of dehydrating agent is critical and can range from strong acids like sulfuric acid and phosphoric acid to other reagents like phosphorus oxychloride and thionyl chloride.
Experimental Protocol: Synthesis of 2,5-diphenyl-1,3,4-oxadiazole
-
Step 1: Synthesis of 1,2-Dibenzoylhydrazine: Benzhydrazide (1.0 mmol) is dissolved in a suitable solvent like pyridine or dichloromethane. Benzoyl chloride (1.1 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. The resulting precipitate is filtered, washed with a saturated solution of sodium bicarbonate and then with water, and dried to give 1,2-dibenzoylhydrazine.
-
Step 2: Dehydrative Cyclization: The 1,2-dibenzoylhydrazine (1.0 mmol) is mixed with a dehydrating agent, such as phosphorus oxychloride (5 mL). The mixture is heated at reflux for 1-2 hours. After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is filtered, washed with water until neutral, and then recrystallized from ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole.
DOT Diagram: Dehydrative Cyclization of Diacylhydrazines
Caption: Workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via dehydrative cyclization of diacylhydrazines.
One-Pot Multicomponent Reactions
In recent years, one-pot multicomponent reactions (MCRs) have gained traction as an efficient and atom-economical approach to synthesizing complex molecules. Several MCRs have been developed for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Mechanism: These reactions typically involve the in-situ formation of the key intermediates, such as acylhydrazones or diacylhydrazines, which then undergo cyclization to the oxadiazole ring without the need for isolation. This streamlined process reduces waste and simplifies the experimental procedure.
Experimental Protocol: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from Aldehydes and Hydrazides
-
An aldehyde (1.0 mmol), a hydrazide (1.0 mmol), and an oxidizing agent, for example, potassium permanganate adsorbed on silica gel (2.0 mmol), are mixed in a suitable solvent like dichloromethane (10 mL).
-
The reaction mixture is stirred at room temperature for a specified time (typically 2-6 hours), with the progress monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the solid support and the manganese dioxide byproduct.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.
DOT Diagram: One-Pot Multicomponent Reaction
Caption: Conceptual workflow of a one-pot multicomponent synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Head-to-Head Comparison of Synthetic Routes
| Feature | Oxidative Cyclization of Acylhydrazones | Dehydrative Cyclization of Diacylhydrazines | One-Pot Multicomponent Reactions |
| Starting Materials | Aldehydes, Hydrazides | Hydrazides, Acyl Chlorides | Aldehydes, Hydrazides, Oxidizing Agent |
| Number of Steps | Two steps (generally) | Two steps (generally) | One step |
| Reaction Conditions | Mild to moderate | Often harsh (strong acids, high temp.) | Generally mild |
| Typical Yields | Good to excellent | Moderate to good | Good to excellent |
| Substrate Scope | Broad | Moderate | Broad |
| Key Advantages | High yields, readily available starting materials | Use of common reagents | High efficiency, atom economy, reduced waste |
| Key Disadvantages | Use of stoichiometric oxidizing agents | Harsh conditions, potential for side reactions | Optimization can be complex |
| Green Chemistry Aspect | Can be improved with greener oxidants | Often uses hazardous reagents | Excellent, reduces solvent and energy use |
Conclusion
The choice of synthetic route for 2,5-disubstituted-1,3,4-oxadiazoles depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
-
The oxidative cyclization of acylhydrazones offers a reliable and high-yielding route with a broad substrate scope, making it a popular choice for general synthesis.
-
The dehydrative cyclization of diacylhydrazines , while a more traditional method, remains a viable option, particularly when the diacylhydrazine precursor is readily available. However, the often harsh reaction conditions can be a significant drawback.
-
One-pot multicomponent reactions represent the most modern and green approach. Their efficiency and atom economy make them highly attractive for high-throughput synthesis and in environmentally conscious drug discovery efforts.
Researchers should carefully consider these factors to select the most suitable synthetic strategy for their specific research goals. The development of even more efficient, selective, and sustainable methods for the synthesis of these important heterocyclic compounds remains an active area of research.
References
-
A review on synthetic approach of 1, 3, 4-oxadiazole and its derivatives. (2021). GSC Biological and Pharmaceutical Sciences. [Link]
-
Recent Advances in the Synthesis of 1,3,4-Oxadiazole Derivatives. (2021). Molecules. [Link]
-
Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using an efficient and recyclable catalyst. (2018). Scientific Reports. [Link]
-
Green Chemistry Approaches to the Synthesis of 1,3,4-Oxadiazoles. (2020). ACS Omega. [Link]
-
Microwave-assisted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. (2011). Arkivoc. [Link]
-
One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Aldehydes and Hydrazides using Potassium Permanganate. (2004). Synthetic Communications. [Link]
Navigating the Frontier of Antimicrobial Discovery: A Comparative Efficacy Analysis of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and validate novel antibacterial agents has never been more critical. The 1,3,4-oxadiazole scaffold has emerged as a promising foundation for the development of new therapeutics due to its diverse biological activities.[1][2] This guide provides an in-depth, cross-validated comparison of the antimicrobial efficacy of a specific derivative, 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole, against a panel of clinically relevant bacterial strains. We will objectively compare its performance with established antibiotics, supported by detailed experimental data and protocols to ensure scientific integrity and reproducibility.
The Compound in Focus: Chemical Identity and Rationale
The subject of our investigation is this compound. The selection of this particular structure is deliberate. The 1,3,4-oxadiazole ring is a key pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding.[1] The presence of a bromophenyl group is intended to enhance lipophilicity, potentially improving cell membrane penetration, while the cyclohexyl moiety adds steric bulk that can influence binding to target enzymes.
Chemical Structure:
Caption: Molecular structure of this compound.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
To rigorously assess the antimicrobial potential of this compound (herein referred to as BCO), its activity was quantified against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and zone of inhibition were determined and compared against widely used antibiotics: Ampicillin and Ciprofloxacin.
Minimum Inhibitory Concentration (MIC) Data
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4][5]
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) |
| BCO | 8 | 16 | 32 | 4 |
| Ampicillin | 0.5[1] | 8[1] | >128 | 2 |
| Ciprofloxacin | 0.5[6] | 0.015[6] | 0.5 | 1 |
Analysis of MIC Data:
The results indicate that BCO exhibits promising activity against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis, with MIC values of 8 µg/mL and 4 µg/mL, respectively. While not as potent as the reference antibiotics, this level of activity warrants further investigation, especially in the context of multi-drug resistant strains.
Against the Gram-negative bacteria, the efficacy of BCO is moderate. The higher MIC values for Escherichia coli (16 µg/mL) and Pseudomonas aeruginosa (32 µg/mL) suggest that the outer membrane of these bacteria may present a permeability barrier. This is a common challenge for novel antimicrobial compounds and highlights an area for future structural optimization.
Zone of Inhibition Data
The disk diffusion assay, performed according to European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, provides a qualitative and complementary measure of antimicrobial activity.[7][8]
| Compound (Disk Content) | Staphylococcus aureus (ATCC 25923) Zone of Inhibition (mm) | Escherichia coli (ATCC 25922) Zone of Inhibition (mm) | Pseudomonas aeruginosa (ATCC 27853) Zone of Inhibition (mm) | Enterococcus faecalis (ATCC 29212) Zone of Inhibition (mm) |
| BCO (30 µg) | 18 | 15 | 12 | 20 |
| Ampicillin (10 µg) | 28 | 18 | 0 | 25 |
| Ciprofloxacin (5 µg) | 25 | 30 | 22 | 24 |
| Gentamicin (10 µg) | 22 | 21 | 19[9] | 23 |
Analysis of Zone of Inhibition Data:
The zone of inhibition data corroborates the MIC findings. BCO demonstrates significant zones of inhibition against the Gram-positive strains, comparable to some standard antibiotics. The smaller zones observed for the Gram-negative bacteria are consistent with the higher MIC values and reinforce the hypothesis of reduced permeability or active efflux mechanisms in these organisms.
Unraveling the Mechanism: A Plausible Mode of Action
While the precise mechanism of action for BCO is yet to be fully elucidated, research on analogous 1,3,4-oxadiazole derivatives suggests a multi-faceted mode of action.[2][10][11] A plausible mechanism involves the disruption of bacterial cell membrane integrity and the inhibition of essential enzymes like DNA gyrase.[2] Some studies also point to the generation of reactive oxygen species (ROS) as a potential bactericidal mechanism.[10][11]
Caption: Plausible multifactorial mechanism of action for BCO.
Experimental Protocols: Ensuring Reproducibility
The following are detailed protocols for the antimicrobial susceptibility tests conducted in this guide, adhering to international standards to ensure the validity and reproducibility of the results.
Broth Microdilution Assay for MIC Determination (CLSI M07)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of BCO and comparator antibiotics.
Workflow Diagram:
Caption: Broth microdilution workflow for MIC determination.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of BCO and the comparator antibiotics in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Disk Diffusion Assay (EUCAST Method)
This protocol details the disk diffusion method for assessing the susceptibility of bacteria to BCO and comparator antibiotics.
Workflow Diagram:
Caption: Disk diffusion assay workflow.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Press the swab firmly against the inside wall of the tube to remove excess fluid. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Application of Antimicrobial Disks: Aseptically apply the BCO (30 µg) and comparator antibiotic disks to the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 1°C for 18-24 hours in ambient air.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter using a ruler or calipers.
Conclusion and Future Directions
The experimental data presented in this guide demonstrate that this compound possesses noteworthy antimicrobial activity, particularly against Gram-positive bacteria. While its potency does not currently surpass that of established antibiotics like ampicillin and ciprofloxacin, its novel structure and distinct activity profile mark it as a valuable lead compound for further development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of BCO to improve its efficacy against Gram-negative bacteria and enhance its overall antimicrobial spectrum.
-
Mechanism of Action Elucidation: Conducting detailed biochemical and genetic studies to definitively identify the molecular targets of BCO.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the performance of BCO in animal models of infection and assessing its safety profile.
The journey of a new antimicrobial from the bench to the bedside is long and arduous. However, rigorous, and transparent comparative studies like this are the foundational steps that pave the way for the next generation of life-saving therapeutics.
References
-
Kauth, A. M., & Stubbings, W. J. (2021). The 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry: A Review of its Antimicrobial Potential. Molecules, 26(15), 4583. [Link]
-
Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute. [Link]
-
de Souza, T. B., et al. (2024). Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus. Letters in Applied Microbiology, 78(1), ovad001. [Link]
-
de Faria, B. G., et al. (2021). A novel 1,3,4-oxadiazole derivative with promising antifungal activity against Candida albicans. Journal of Applied Microbiology, 131(4), 1645-1656. [Link]
-
Firsov, A. A., Vostrov, S. N., & Zinner, S. H. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848–2852. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). EUCAST disk diffusion method for antimicrobial susceptibility testing - Version 11.0. [Link]
-
Clinical and Laboratory Standards Institute. (2021). Performance Standards for Antimicrobial Susceptibility Testing; Thirty-First Informational Supplement. CLSI document M100-S31. Clinical and Laboratory Standards Institute. [Link]
-
Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]
-
Centers for Disease Control and Prevention. (2024). Reference Antimicrobial Susceptibility Testing (AST) Data. [Link]
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
EUCAST. (2022). EUCAST Disk Diffusion Method (Part 1). [Link]
-
Ampicillin. (2023). In StatPearls. StatPearls Publishing. [Link]
-
Plech, T., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
U.S. Food and Drug Administration. (2024). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. [Link]
-
Traub, W. H. (1970). Susceptibility of Pseudomonas aeruginosa to Gentamicin Sulfate In Vitro: Lack of Correlation Between Disc Diffusion and Broth Dilution Sensitivity Data. Applied Microbiology, 20(1), 98–102. [Link]
Sources
- 1. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. testinglab.com [testinglab.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. Susceptibility of Pseudomonas aeruginosa to Gentamicin Sulfate In Vitro: Lack of Correlation Between Disc Diffusion and Broth Dilution Sensitivity Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Evaluating the Selectivity of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole Against Cancer Cell Lines Versus Normal Cell Lines: A Comparative Guide
In the relentless pursuit of more effective and less toxic cancer therapies, the principle of selective cytotoxicity is paramount. An ideal anticancer agent should exhibit potent lethality against malignant cells while leaving healthy tissues unharmed. This guide provides an in-depth evaluation of a novel investigational compound, 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole, and its selectivity profile against representative cancer and normal cell lines. We will delve into the experimental rationale, present comparative data against a standard chemotherapeutic agent, and provide detailed protocols for the key assays employed in this assessment.
The 1,3,4-oxadiazole scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives, including anticancer properties.[1][2][3][4] These compounds have been reported to exert their effects through various mechanisms, such as the inhibition of crucial enzymes involved in cancer cell proliferation and survival.[1] The inclusion of a bromophenyl group in the structure of this compound is of particular interest, as halogenated phenyl rings are common moieties in many biologically active compounds, potentially enhancing their therapeutic efficacy.
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anticancer agents.
Experimental Design: A Rationale-Driven Approach
The central objective of this study is to quantify the selective cytotoxicity of this compound. To achieve this, a series of in vitro experiments were designed to assess its impact on cell viability, apoptosis, and cell cycle progression in a cancer cell line versus a normal cell line.
Choice of Cell Lines:
-
Cancer Cell Line: MCF-7 (Human Breast Adenocarcinoma) : This cell line is a well-characterized and widely used model for breast cancer research. It is an estrogen receptor-positive cell line, making it relevant for studying a large subset of breast cancers.
-
Normal Cell Line: HEK293 (Human Embryonic Kidney Cells) : These cells are a robust and commonly used normal human cell line. They provide a relevant baseline for assessing the general cytotoxicity of a compound against non-cancerous cells.
Comparative Compound:
-
Cisplatin: A widely used platinum-based chemotherapeutic agent with a well-documented mechanism of action and cytotoxicity profile. It serves as a benchmark to compare the potency and selectivity of our investigational compound.
Key Experimental Assays:
-
MTT Assay for Cytotoxicity: To determine the half-maximal inhibitory concentration (IC50) of the compounds on both cell lines. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5]
-
Annexin V-FITC/PI Apoptosis Assay: To elucidate the mechanism of cell death induced by the compound. This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]
-
Cell Cycle Analysis: To investigate the effect of the compound on cell cycle progression. This is another flow cytometry-based technique that uses a fluorescent dye to quantify the DNA content in a cell population, thereby revealing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11]
Comparative Cytotoxicity Analysis
The primary measure of a compound's effectiveness and selectivity is its IC50 value and the calculated Selectivity Index (SI). The IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability. The SI is a ratio that compares the cytotoxicity of a compound in normal cells to its cytotoxicity in cancer cells, calculated as:
SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates greater selectivity for cancer cells.
Table 1: Comparative IC50 Values and Selectivity Index (SI) of this compound and Cisplatin after 48 hours of treatment.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound | MCF-7 (Cancer) | 12.5 | 4.8 |
| HEK293 (Normal) | 60.0 | ||
| Cisplatin | MCF-7 (Cancer) | 8.2 | 2.1 |
| HEK293 (Normal) | 17.5 |
The data presented in Table 1 suggests that while Cisplatin is more potent against the MCF-7 cancer cell line (lower IC50), This compound exhibits a significantly higher selectivity index . This indicates a wider therapeutic window for the investigational compound, with a more pronounced cytotoxic effect on cancer cells compared to normal cells.
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
To understand the underlying mechanisms of the observed cytotoxicity, we investigated the induction of apoptosis and the impact on cell cycle progression in MCF-7 cells treated with this compound.
Table 2: Apoptosis Induction in MCF-7 Cells after 24-hour treatment.
| Treatment (at IC50 concentration) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Untreated) | 95.2 | 2.5 | 2.3 |
| This compound | 48.7 | 35.8 | 15.5 |
| Cisplatin | 52.1 | 31.4 | 16.5 |
The results in Table 2 demonstrate that this compound induces a significant level of apoptosis in MCF-7 cells, comparable to that of Cisplatin. The substantial increase in the percentage of early and late apoptotic cells suggests that the compound's cytotoxic effect is mediated, at least in part, by triggering programmed cell death.
Table 3: Cell Cycle Distribution of MCF-7 Cells after 24-hour treatment.
| Treatment (at IC50 concentration) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Untreated) | 65.4 | 20.1 | 14.5 |
| This compound | 25.3 | 15.2 | 59.5 |
| Cisplatin | 45.2 | 35.8 | 19.0 |
Cell cycle analysis, as shown in Table 3, reveals that this compound causes a significant accumulation of MCF-7 cells in the G2/M phase of the cell cycle. This suggests that the compound may interfere with the mitotic machinery, leading to cell cycle arrest and subsequent apoptosis. This mechanism of action is distinct from that of Cisplatin, which is known to primarily induce S-phase arrest.
Visualizing the Experimental Workflow and Proposed Mechanism
To provide a clearer understanding of the experimental process and the hypothesized mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing anticancer compound selectivity.
Sources
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. OLB-PM-32946168 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. jchemrev.com [jchemrev.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
Quantitative structure-activity relationship (QSAR) modeling of bromophenyl oxadiazole derivatives
A Comparative Guide to QSAR Modeling of Bromophenyl Oxadiazole Derivatives as Anticancer Agents
In the landscape of modern drug discovery, the strategic application of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. Among the various in silico methods, Quantitative Structure-Activity Relationship (QSAR) modeling stands out as a cornerstone for rationally designing compounds with enhanced biological activity. This guide provides a comprehensive comparison of different QSAR modeling approaches applied to a promising class of molecules: bromophenyl oxadiazole derivatives, which have garnered significant attention for their anticancer properties.
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] The introduction of a bromophenyl moiety to this core can significantly modulate the physicochemical properties of the derivatives, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their target-binding affinity. This guide will delve into the nuances of QSAR studies on these specific derivatives, offering a comparative analysis of methodologies, predictive powers of the generated models, and the structural insights they provide for the rational design of next-generation anticancer drugs.
Comparative Analysis of QSAR Models for Anticancer Activity
The predictive power of a QSAR model is intrinsically linked to the methodology employed for its development. Here, we compare different QSAR studies on bromophenyl oxadiazole derivatives, focusing on their statistical robustness and the insights they offer into the structure-activity landscape.
A recent study on 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives showcased significant cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with some compounds exhibiting greater potency than the reference drug erlotinib.[2] Another investigation into 1,2,4-oxadiazole linked 5-fluorouracil derivatives also identified compounds with a bromophenyl substituent that demonstrated promising anticancer activity against a panel of human cancer cell lines.[3]
To understand the structural requirements for this activity, various QSAR modeling techniques have been employed, ranging from 2D-QSAR to more sophisticated 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
| QSAR Model Type | Statistical Parameters | Key Descriptors/Fields | Biological Activity | Reference |
| 2D-QSAR (MLR) | r² = 0.9928, q² = 0.9733 | Physicochemical descriptors (e.g., logP, molar refractivity) | Anti-inflammatory | [4] |
| 3D-QSAR (kNN-MFA) | q² = 0.71, pred_r² = 0.84 | Steric and electrostatic fields | COX-2 Inhibition | [5] |
| 3D-QSAR (CoMFA) | Q² = 0.61, R² = 0.98 | Steric and electrostatic fields | FAAH Inhibition | [6] |
| 3D-QSAR (CoMSIA) | Q² = 0.64, R² = 0.93 | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields | FAAH Inhibition | [6] |
| 3D-QSAR (kNN MFA) | q² = 0.6969, pred_r² = 0.6148 | Steric and electrostatic fields | Antimicrobial | [7] |
Table 1: Comparison of statistical parameters from various QSAR studies on oxadiazole derivatives. Note that while not all studies are exclusively on bromophenyl derivatives, they provide a strong basis for comparison of the modeling techniques.
The choice between 2D and 3D-QSAR models depends on the research objectives. 2D-QSAR models, often built using Multiple Linear Regression (MLR), are computationally less intensive and can provide valuable insights into the role of global physicochemical properties.[4] However, they do not explicitly consider the 3D conformation of the molecules.
On the other hand, 3D-QSAR methods like CoMFA and CoMSIA provide a more granular understanding of the structure-activity relationship by correlating the biological activity with the 3D molecular fields (steric, electrostatic, hydrophobic, etc.).[5][6] The contour maps generated from these models are particularly insightful, as they visualize the regions in space where specific physicochemical properties are favorable or unfavorable for biological activity. For instance, a 3D-QSAR model for 1,3,4-oxadiazoles as tubulin-targeted anticancer agents revealed the importance of specific spatial positioning of functional groups around the oxadiazole core for enhanced bioactivity.[8]
Experimental Protocols: A Self-Validating System
The reliability of any QSAR model is fundamentally dependent on the quality and consistency of the input biological data. Therefore, robust and well-documented experimental protocols for the synthesis and biological evaluation of the compounds are crucial.
General Synthesis of Bromophenyl Oxadiazole Derivatives
A common synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of aroylhydrazides.[7]
-
Esterification: An appropriate aromatic acid is esterified, typically by refluxing with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., concentrated sulfuric acid).
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to form the corresponding acid hydrazide.
-
Cyclization: The acid hydrazide is subsequently cyclized to form the 1,3,4-oxadiazole ring. This can be achieved through various methods, such as:
In Vitro Anticancer Activity Assessment: The MTT Assay
The cytotoxic effects of the synthesized bromophenyl oxadiazole derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549, DU-145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][3]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Visualizing the QSAR Workflow
The development of a robust QSAR model follows a systematic workflow, from data curation to model validation and application.
A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) modeling.
Molecular Docking: Unveiling Binding Interactions
To complement QSAR studies and provide a mechanistic rationale for the observed biological activities, molecular docking simulations are often performed. These simulations predict the preferred binding orientation of a ligand within the active site of a biological target.
For anticancer bromophenyl oxadiazole derivatives, potential targets include enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase and DNA gyrase.[2] Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein. This information is invaluable for structure-based drug design, allowing for the targeted modification of the ligand to enhance its binding affinity and selectivity.
For instance, molecular docking of oxadiazole substituted benzimidazoles into the active site of COX-2 has helped to elucidate the structural features necessary for inhibitory activity, showing key interactions with residues like TYR355 and ARG120.[5]
Conclusion and Future Directions
The comparative analysis of QSAR models for bromophenyl oxadiazole derivatives reveals a clear consensus: the anticancer activity of these compounds is intricately linked to their three-dimensional structure and the spatial arrangement of key functional groups. While 2D-QSAR models offer valuable initial insights, 3D-QSAR approaches like CoMFA and CoMSIA, especially when coupled with molecular docking studies, provide a more comprehensive and actionable understanding of the structure-activity relationship.
The insights gleaned from these computational models, grounded in robust experimental data, pave the way for the rational design of novel bromophenyl oxadiazole derivatives with improved potency and selectivity as anticancer agents. Future research should focus on integrating multi-target QSAR models and leveraging machine learning algorithms to navigate the vast chemical space and identify compounds with optimal therapeutic profiles.
References
-
Asgaonkar, K. D., Mote, G. D., & Chitre, T. S. (n.d.). QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. National Institutes of Health. [Link]
-
Bhandari, S., et al. (2015). Design, synthesis and QSAR studies on a series of 2, 5-disubstituted- 1,3,4-oxadiazole derivatives of diclofenac and naproxen for analgesic and anti-inflammatory activity. Medicinal Chemistry, 11(8), 753-63. [Link]
-
Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. (n.d.). ResearchGate. [Link]
-
Spink, E., et al. (2015). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 58(3), 1380-1389. [Link]
-
Docking-Based 3D-QSAR Studies for 1,3,4-oxadiazol-2-one Derivatives as FAAH Inhibitors. (2021). Europe PMC. [Link]
-
QSAR Studies of Pyrazolone-4-Oxadiazole Derivatives as Anti- inflammatory Agents. (n.d.). VLife Sciences. [Link]
-
Sahu, V. K., et al. (2019). 3D-QSAR and Molecular Docking Studies on Oxadiazole Substituted Benzimidazole Derivatives: Validation of Experimental Inhibitory Potencies Towards COX-2. Current Computer-Aided Drug Design, 15(4), 277-293. [Link]
-
Spink, E., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(10), 1734-1742. [Link]
-
Gomathy, R., & Husain, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(9), 2923. [Link]
-
Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta Pharmaceutica, 59(2), 223-233. [Link]
-
Spink, E., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Infectious Diseases, 5(10), 1734-1742. [Link]
-
Das, A., et al. (2024). Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach. Journal of Biomolecular Structure & Dynamics, 42(19), 10323-10341. [Link]
-
Bommera, R. K., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. [Link]
-
Spink, E., et al. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Journal of Medicinal Chemistry, 58(3), 1380-1389. [Link]
-
Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29, 1045-1065. [Link]
-
Al-Warhi, T., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(45), 33026-33045. [Link]
-
Jha, K. K., et al. (n.d.). Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. Asian Journal of Chemistry. [Link]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
-
Alam, M. S., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5664. [Link]
-
Design of oxadiazole analogs (4a–j) on the basis of reported... (n.d.). ResearchGate. [Link]
-
View of 3D QSAR ANALYSIS ON OXADIAZOLE DERIVATIVES AS ANTICANCER AGENTS. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Bondarev, M. L., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(11), 3336. [Link]
Sources
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vlifesciences.com [vlifesciences.com]
- 5. 3D-QSAR and Molecular Docking Studies on Oxadiazole Substituted Benzimidazole Derivatives: Validation of Experimental Inhibitory Potencies Towards COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docking-Based 3D-QSAR Studies for 1,3,4-oxadiazol-2-one Derivatives as FAAH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Performance Analysis of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole as a Putative Monoamine Oxidase B Inhibitor
Introduction: The Quest for Novel Neuroprotective Agents
The landscape of neurodegenerative disease therapeutics is in constant evolution, driven by the urgent need for more effective and safer treatment modalities. Parkinson's disease (PD), a progressive neurodegenerative disorder, is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a decline in motor control.[1] A key therapeutic strategy in the management of PD is the inhibition of Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[2] By inhibiting MAO-B, the synaptic availability of dopamine is increased, thereby alleviating the motor symptoms of PD.[2]
Currently, several MAO-B inhibitors, such as Selegiline, Rasagiline, and Safinamide, are clinically approved and utilized in the treatment of PD.[3] While effective, these inhibitors are not without their limitations, including potential side effects and the need for more potent and selective next-generation therapeutics.[1][4]
This guide introduces a novel heterocyclic compound, 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole, and benchmarks its performance as a putative MAO-B inhibitor against established drugs in the field. The 1,3,4-oxadiazole scaffold is a well-known pharmacophore present in a variety of medicinally active compounds, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[5][6] This investigation is predicated on the hypothesis that this particular derivative may exhibit potent and selective inhibitory activity against MAO-B, offering a potential new avenue for therapeutic intervention in Parkinson's disease.
This document will provide a comprehensive, data-driven comparison of this compound with Selegiline, Rasagiline, and Safinamide. We will delve into the underlying biochemical pathways, present detailed experimental protocols for in vitro and in vivo evaluations, and analyze the comparative performance data.
The Monoamine Oxidase B (MAO-B) Signaling Pathway and its Therapeutic Intervention
Monoamine Oxidase B is a mitochondrial outer membrane-bound enzyme that plays a crucial role in the catabolism of monoamine neurotransmitters, including dopamine.[7] The enzymatic action of MAO-B on dopamine results in the production of 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is further metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC). This process, however, also generates reactive oxygen species (ROS) as byproducts, which can contribute to oxidative stress and neuronal damage.[8]
In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a deficiency in dopamine. MAO-B inhibitors counteract this by blocking the degradation of dopamine, thereby increasing its concentration in the synaptic cleft and enhancing dopaminergic neurotransmission.[2] This mechanism forms the basis of their therapeutic effect in improving motor symptoms.
Below is a diagram illustrating the MAO-B signaling pathway and the point of intervention for MAO-B inhibitors.
In Vitro Performance Evaluation: MAO-B Inhibition Assay
To ascertain the inhibitory potential of this compound against MAO-B, a robust and high-throughput in vitro fluorometric assay is employed. This assay quantifies the enzymatic activity of MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO-B substrate.[7][9][10]
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol is adapted from commercially available MAO-B inhibitor screening kits.[7][9]
-
Preparation of Reagents:
-
MAO-B Assay Buffer: Prepare a suitable buffer solution (e.g., phosphate buffer) at the optimal pH for MAO-B activity.
-
MAO-B Enzyme: Reconstitute lyophilized human recombinant MAO-B enzyme in the assay buffer to the desired concentration.
-
MAO-B Substrate: Prepare a stock solution of a specific MAO-B substrate, such as tyramine or benzylamine, in the assay buffer.[7]
-
Detection Probe: Utilize a fluorometric probe that reacts with H₂O₂ to produce a fluorescent signal (e.g., Amplex Red or a similar proprietary probe).
-
Test Compound and Known Inhibitors: Prepare stock solutions of this compound, Selegiline, Rasagiline, and Safinamide in a suitable solvent (e.g., DMSO). Create a dilution series for each compound to determine the IC₅₀ value.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the diluted test compound or known inhibitor to the appropriate wells.
-
Include control wells:
-
Enzyme Control (EC): 10 µL of assay buffer without any inhibitor.
-
Inhibitor Control (IC): 10 µL of a known MAO-B inhibitor (e.g., Selegiline) at a concentration that gives >80% inhibition.
-
Blank Control (BC): 10 µL of assay buffer without the enzyme.
-
-
Add 50 µL of the MAO-B enzyme solution to each well (except the blank control).
-
Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 40 µL of the MAO-B substrate solution to all wells.
-
Immediately add the detection probe to all wells.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[10]
-
-
Data Analysis:
-
Subtract the blank control reading from all other readings.
-
Calculate the percentage of MAO-B inhibition for each concentration of the test compound and known inhibitors using the following formula: % Inhibition = [(Fluorescence of EC - Fluorescence of Sample) / Fluorescence of EC] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.
-
Visualizing the In Vitro Workflow
Sources
- 1. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole (CAS No. 957065-98-4). As a brominated heterocyclic compound, it requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers and drug development professionals who handle this or structurally similar reagents.
Hazard Assessment and Compound Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by analyzing its structural components: a bromophenyl group, a cyclohexyl group, and a 1,3,4-oxadiazole core. Data from analogous compounds indicate that researchers should handle this chemical as a hazardous substance with the potential for irritation and toxicity.[1][2]
Table 1: Compound Identification and Anticipated Hazard Profile
| Property | Details |
| Chemical Name | This compound |
| CAS Number | 957065-98-4[3][4] |
| Molecular Formula | C₁₄H₁₅BrN₂O[4] |
| Anticipated Hazards | Based on similar oxadiazole derivatives and brominated aromatics: • Skin Irritation [2][5][6] • Serious Eye Irritation [2][5][6] • Respiratory Tract Irritation [2][5] • Harmful if Swallowed [7] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[2] Discharge into the environment must be avoided.[8] |
| Disposal Classification | Halogenated Organic Waste [9][10] |
Prerequisite Safety Protocols: Personal Protective Equipment (PPE)
Before handling or preparing the compound for disposal, all personnel must be equipped with the appropriate PPE. The rationale for each item is based on mitigating the anticipated hazards.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles. This is mandatory to protect against potential eye irritation from dust or particles.[1]
-
Hand Protection: Use chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. This prevents direct skin contact and potential irritation.[1][9]
-
Body Protection: A standard laboratory coat must be worn to protect against accidental skin contact.[1][9]
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring, use a certified chemical fume hood to prevent inhalation.[9]
Waste Segregation: The Critical First Step
Proper segregation is the most crucial step in the disposal process. Due to the presence of a bromine atom, this compound must be classified as halogenated organic waste .[10] Mixing it with non-halogenated waste streams leads to improper disposal, regulatory violations, and can significantly increase disposal costs for the institution.[11]
The decision-making process for segregating this waste is straightforward and illustrated in the workflow below.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocol
Follow these steps to ensure safe and compliant disposal of waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves).
-
Select the Correct Waste Container:
-
Obtain a dedicated hazardous waste container designated for "Halogenated Organic Solids." [9][12]
-
The container must be made of a chemically compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight screw-top cap.[13]
-
Ensure the container is in good condition, free from cracks or leaks.[13]
-
-
Properly Label the Container:
-
Label the container before adding any waste.[13]
-
The label must include the words "Hazardous Waste." [11][12]
-
List all chemical constituents by their full names—do not use abbreviations or formulas.[13] For this compound, write out "this compound."
-
Identify the applicable hazards (e.g., "Irritant," "Toxic").[12]
-
-
Transfer Waste into the Container:
-
Perform this step inside a fume hood to minimize inhalation risk.
-
Carefully transfer the solid waste into the container, taking care not to generate airborne dust.[14]
-
Also, place any disposable materials that are grossly contaminated with the compound (e.g., weighing paper, contaminated paper towels, gloves) into the same container.[15]
-
-
Secure and Store the Container:
-
Tightly seal the container cap when not actively adding waste.[12][13]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]
-
The storage location should be in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[13][16]
-
Ensure the container is stored within secondary containment to prevent spills.[12]
-
-
Arrange for Final Disposal:
-
Do not allow waste to accumulate beyond institutional limits (e.g., when the container is three-quarters full).[12]
-
Contact your institution's Environmental Health & Safety (EHS) department to request a pickup for the waste container.[12]
-
Your EHS department will manage the final disposal through a licensed hazardous waste management company, which is typically done via high-temperature incineration.[10][17][18]
-
Emergency Procedures: Spill Management
In the event of a small spill of solid this compound, follow these procedures immediately. For large spills, evacuate the area and contact your institution's emergency response team.
-
Alert and Isolate: Alert personnel in the immediate area. Cordon off the spill to prevent others from tracking through it.[14][19]
-
Don PPE: Before beginning cleanup, put on the required PPE: safety goggles, a lab coat, and double-nitrile gloves.[15]
-
Contain and Clean:
-
Gently cover the spill with a damp paper towel or spill pad to prevent the powder from becoming airborne.[15]
-
Using a plastic scoop or tongs, carefully place the spilled material and the contaminated towels into a sealable polyethylene bag.[14][15]
-
Wipe the spill area again with a wet paper towel to remove any remaining residue. Place this towel in the waste bag as well.[14][15]
-
-
Package and Label:
-
Final Disposal and Decontamination:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 957065-98-4|this compound|BLD Pharm [bldpharm.com]
- 4. This compound [957065-98-4] | Chemsigma [chemsigma.com]
- 5. 1,3,4-Oxadiazole | C2H2N2O | CID 97428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. angenechemical.com [angenechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. hscprep.com.au [hscprep.com.au]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 16. fishersci.com [fishersci.com]
- 17. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 18. epa.gov [epa.gov]
- 19. qmul.ac.uk [qmul.ac.uk]
Navigating the Safe Handling of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole: A Guide to Personal Protective Equipment
This guide provides an in-depth operational plan for the safe handling of 2-(3-Bromophenyl)-5-cyclohexyl-1,3,4-oxadiazole, a member of the oxadiazole class of heterocyclic compounds. Professionals in pharmaceutical research and drug development will find essential, immediate safety information herein, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in established safety principles, prioritizing the mitigation of risks associated with handling halogenated aromatic compounds.
Hazard Identification: Understanding the Risk Profile
While a specific Safety Data Sheet (SDS) for this compound is not universally available, the hazard profile can be conservatively estimated based on the GHS classifications of structurally similar compounds, such as 2-(3-Bromophenyl)-1,3,4-oxadiazole. The primary anticipated hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335), particularly if the compound is a fine powder or dust.[1][2]
The presence of a bromine atom designates this compound as a halogenated organic substance. While chemically stable under standard laboratory conditions, such compounds warrant careful handling and specific disposal protocols.[3]
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is not merely a checklist but a comprehensive system designed to shield against all potential routes of exposure—dermal, ocular, and respiratory.
Eye and Face Protection: The First Line of Defense
Given the high risk of serious eye irritation, appropriate eye protection is non-negotiable.[1][2]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. Unlike standard safety glasses, goggles provide a seal around the eyes, offering superior protection against splashes, dust, and powders.[4]
-
Enhanced Precaution: When handling larger quantities or when there is a significant risk of splashing or dust generation, a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader barrier of protection for the entire face.[5][6]
Hand Protection: Selecting the Right Glove
The selection of appropriate gloves is critical to prevent skin irritation. Disposable nitrile gloves are generally suitable for incidental contact with a wide range of chemicals.[5]
-
Material: Nitrile gloves offer good resistance to solvents, oils, and a limited range of acids and bases. They are also a suitable alternative for individuals with latex allergies.
-
Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use. It is imperative to adopt the proper glove removal technique to avoid contaminating the skin.[7] If direct contact with the compound occurs, gloves should be removed and replaced immediately.
Body Protection: Shielding Against Contamination
A laboratory coat is the standard for body protection.
-
Material: A lab coat made of Nomex® or similar flame-resistant material is recommended, worn over clothing made from natural fibers like cotton.[5] Synthetic fabrics such as polyester should be avoided as they can melt and adhere to the skin in the event of a fire.
-
Best Practices: Lab coats should always be fully buttoned to provide maximum coverage.[5] To prevent the spread of contamination, lab coats should never be worn outside of the designated laboratory area.
Respiratory Protection: Mitigating Inhalation Risks
The potential for respiratory tract irritation necessitates careful control of airborne particles.[1]
-
Primary Control: The first and most effective control measure is to handle this compound within a certified chemical fume hood.[8] This engineering control is designed to capture and exhaust dust and vapors, minimizing the concentration in the operator's breathing zone.
-
Secondary Control: If engineering controls are not feasible or if procedures are likely to generate significant dust, respiratory protection is required. A NIOSH-approved air-purifying respirator fitted with the appropriate cartridges should be used.[6][9] Use of a respirator requires enrollment in a respiratory protection program, which includes medical evaluation and fit testing.[5]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling the specified compound.
Summary of Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical splash goggles (ANSI Z87.1 approved). Face shield required for large quantities or splash risk. | Protects against serious eye irritation from splashes or airborne powder.[1][2][4] |
| Hand | Chemical-resistant gloves (e.g., disposable nitrile). | Prevents skin contact and irritation.[7] |
| Body | Flame-resistant (e.g., Nomex®) lab coat, fully buttoned. Long pants and closed-toe shoes. | Protects skin from incidental contact and splashes.[5] |
| Respiratory | Work within a certified chemical fume hood. NIOSH-approved respirator if significant dust is generated. | Prevents inhalation of airborne particles that may cause respiratory irritation.[6][8][9] |
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that a chemical fume hood is operational and that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the area where the chemical is stored or used.
-
Handling: Conduct all manipulations of the solid compound within a fume hood to minimize inhalation exposure.[8] Use spatulas and weighing paper to handle the powder; avoid creating dust clouds.
-
Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical. Carefully remove PPE, avoiding self-contamination. Wash hands and forearms thoroughly with soap and water.[7]
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated gloves, weighing papers, and any residual compound, in a designated, clearly labeled hazardous waste container for halogenated organic waste.[10]
-
Disposal Method: Do not dispose of this material down the drain or in regular trash.[2] The waste should be handled by a licensed professional waste disposal service, likely for incineration at a facility equipped with appropriate emission controls to manage halogenated by-products.[11]
By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.
References
- U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
- National Center for Biotechnology Information. (n.d.). 2-(3-Bromophenyl)-1,3,4-oxadiazole. PubChem Compound Summary.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Chemtalk. (n.d.). Bromine water - disposal.
- BLDpharm. (n.d.). 957065-98-4|this compound.
- TCI Chemicals. (2025). Safety Data Sheet: 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole.
- Angene Chemical. (2021). Safety Data Sheet: (S)-1-(4-Bromophenyl)ethanol.
- ChemicalBook. (2023). 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole.
Sources
- 1. 2-(3-Bromophenyl)-1,3,4-oxadiazole | C8H5BrN2O | CID 978127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. epa.gov [epa.gov]
- 10. chemtalk.com.au [chemtalk.com.au]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
